Product packaging for 6-Bromo-4-chloroquinoline-3-carbonitrile(Cat. No.:CAS No. 364793-54-4)

6-Bromo-4-chloroquinoline-3-carbonitrile

Cat. No.: B1290487
CAS No.: 364793-54-4
M. Wt: 267.51 g/mol
InChI Key: OCILRHPBZATKKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-4-chloroquinoline-3-carbonitrile (CAS 364793-54-4) is a versatile halogenated quinoline derivative that serves as a crucial synthetic intermediate in medicinal chemistry and drug discovery. Its molecular formula is C 10 H 4 BrClN 2 , with a molecular weight of 267.51 g/mol . The compound is characterized by a quinoline core functionalized with bromo and chloro substituents at the 6 and 4 positions, respectively, and an electron-withdrawing cyano group at the 3-position, making it an excellent electrophile for nucleophilic substitution reactions . A significant application of this compound is its use as a key precursor in the synthesis of complex molecules, such as the drug candidate omipalisib . Its reactivity allows for further functionalization, enabling the creation of diverse chemical libraries for biological screening. Researchers value it for constructing novel quinoline-based compounds with potential antimicrobial and anticancer properties . For safe handling, note that this compound has associated hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to store the material sealed in dry conditions at 2-8°C . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4BrClN2 B1290487 6-Bromo-4-chloroquinoline-3-carbonitrile CAS No. 364793-54-4

Properties

IUPAC Name

6-bromo-4-chloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCILRHPBZATKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634135
Record name 6-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364793-54-4
Record name 6-Bromo-4-chloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-chloro-quinoline-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 6-Bromo-4-chloroquinoline-3-carbonitrile (CAS No. 364793-54-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological significance, presenting available data in a structured format for ease of reference and comparison.

Core Compound Data

PropertyValueSource
CAS Number 364793-54-4[ChemScene]
Molecular Formula C₁₀H₄BrClN₂[ChemScene]
Molecular Weight 267.51 g/mol [ChemScene]
Purity ≥97% (Commercially available)[ChemScene]
Appearance Solid (Predicted)
Melting Point 146 - 148 °C (Predicted)
Boiling Point 401.9 °C at 760 mmHg (Predicted)
LogP 3.52 (Predicted)
SMILES N#CC1=C(Cl)C2=CC(Br)=CC=C2N=C1[ChemScene]
Storage 4°C, sealed storage, away from moisture[ChemScene]

Synthesis and Experimental Protocols

A general method for converting 2-chloroquinoline-3-carbaldehydes to their corresponding carbonitriles has been described, which can be adapted for this specific compound.[1] This transformation is a key step in the synthesis of various heterocyclic compounds.

Proposed Synthetic Pathway:

G A 6-Bromo-4-chloroquinoline-3-carbaldehyde B This compound A->B Cyanation Reaction (e.g., with hydroxylamine hydrochloride followed by a dehydrating agent)

Caption: Proposed synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical, based on related transformations):

Step 1: Synthesis of the Precursor, 6-Bromo-4-chloroquinoline

A common and well-documented method for the synthesis of 6-Bromo-4-chloroquinoline involves the chlorination of 6-bromo-4-hydroxyquinoline.[2][3][4][5]

  • Reactants: 6-bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), and a catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 6-bromo-4-hydroxyquinoline in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride.

    • Add a catalytic amount of DMF.

    • Heat the reaction mixture to reflux (approximately 110-115°C) and maintain for several hours (e.g., 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it into ice water.

    • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or potassium carbonate, until the pH is neutral to slightly basic.

    • The solid product, 6-Bromo-4-chloroquinoline, precipitates out and can be collected by filtration.

    • Wash the solid with water and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or heptane.[2]

Step 2: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)

The introduction of a formyl group at the 3-position of the quinoline ring can be achieved via the Vilsmeier-Haack reaction on an appropriate precursor.[6][7]

Step 3: Conversion of 6-Bromo-4-chloroquinoline-3-carbaldehyde to this compound

The conversion of the aldehyde to the nitrile is a critical step. A general procedure for a similar transformation on a 2-chloroquinoline-3-carbaldehyde is as follows:

  • Reactants: 6-Bromo-4-chloroquinoline-3-carbaldehyde, hydroxylamine hydrochloride, and a suitable dehydrating agent (e.g., thionyl chloride in DMF).[1]

  • Procedure:

    • React 6-Bromo-4-chloroquinoline-3-carbaldehyde with hydroxylamine hydrochloride in a suitable solvent to form the corresponding oxime.

    • Treat the resulting oxime with a dehydrating agent, such as thionyl chloride in DMF, to yield this compound.

    • The reaction progress should be monitored by TLC.

    • Upon completion, the reaction mixture is typically worked up by quenching with water or an aqueous base, followed by extraction with an organic solvent.

    • The organic layer is then dried and the solvent evaporated to yield the crude product, which can be purified by column chromatography.

Spectral Data

While a Certificate of Analysis for commercially available this compound indicates that the ¹H NMR spectrum is consistent with its structure, the actual spectral data is not publicly available. For researchers, characterization of the synthesized compound would be essential.

Expected Spectral Characteristics:

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum would display signals for the ten carbon atoms in the molecule, including the characteristic signal for the nitrile carbon.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (267.51 g/mol ), with the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.

  • Infrared (IR) Spectroscopy: A strong absorption band in the region of 2220-2240 cm⁻¹ would be expected, which is characteristic of the C≡N stretching vibration of the nitrile group.

Biological Activity and Potential Applications

The biological activity of this compound has not been extensively studied. However, the quinoline scaffold is a well-established pharmacophore found in a wide range of biologically active compounds. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Anticancer Activity: Many quinoline derivatives have been investigated as potential anticancer agents.[8][9] The nitrile group, in some contexts, has been shown to enhance the anticancer activity of heterocyclic compounds.

  • Antibacterial Activity: The quinoline core is present in several antibacterial drugs. Studies have shown that quinoline-3-carbonitrile derivatives can exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[10][11]

  • Antimalarial Activity: Quinoline-based drugs have historically been crucial in the treatment of malaria.[9]

The presence of the bromo and chloro substituents, along with the carbonitrile group, on the quinoline ring of this compound makes it an interesting candidate for further investigation in these and other therapeutic areas.

Signaling Pathway Interactions (Hypothetical):

Given the known activities of other quinoline derivatives, this compound could potentially interact with various biological targets and signaling pathways. A logical workflow for investigating these potential interactions is outlined below.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis A 6-Bromo-4-chloroquinoline- 3-carbonitrile B Cell-based Assays (e.g., Cytotoxicity, Antibacterial) A->B C Active in Assays B->C D Target Deconvolution (e.g., Affinity Chromatography, Proteomics) C->D E Identified Protein Target(s) D->E F Signaling Pathway Mapping (e.g., Kinase Assays, Western Blot) E->F

Caption: Workflow for investigating biological activity.

This workflow represents a standard approach in drug discovery to identify the mechanism of action of a novel compound. Initial screening in cell-based assays would determine its general bioactivity, followed by more sophisticated techniques to identify its specific molecular targets and the signaling pathways it modulates.

Conclusion

This compound is a halogenated quinoline derivative with potential for further exploration in medicinal chemistry. While detailed experimental data remains limited in the public domain, its structural features suggest that it could serve as a valuable building block for the synthesis of novel compounds with interesting biological activities. Further research is warranted to fully elucidate its synthetic accessibility, spectroscopic properties, and pharmacological profile. This technical guide provides a foundational understanding for researchers and scientists interested in exploring the potential of this and related heterocyclic compounds.

References

An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 6-bromo-4-chloroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed experimental protocols, and predicted analytical data to facilitate its synthesis and characterization.

Chemical Structure and Properties

This compound possesses a rigid, planar quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitrile group at the 3-position. These functional groups are expected to significantly influence the molecule's chemical reactivity and biological activity.

Molecular Formula: C₁₀H₄BrClN₂[1]

Molecular Weight: 267.51 g/mol [1]

CAS Number: 364793-54-4[1]

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.90s-H-2
~8.30d~2.0H-5
~7.95dd~9.0, 2.0H-7
~7.80d~9.0H-8

Note: The chemical shifts are estimations and may vary depending on the solvent and experimental conditions. The protons on the quinoline ring are expected to be in the aromatic region, with downfield shifts influenced by the electron-withdrawing effects of the chloro and cyano groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~152C-2
~150C-4
~148C-8a
~136C-7
~130C-5
~128C-4a
~125C-8
~122C-6
~116C≡N
~110C-3

Note: The chemical shifts are estimations. The nitrile carbon is expected in the 115-120 ppm range. The carbons attached to halogens (C-4 and C-6) and nitrogen (C-2 and C-8a) will have their chemical shifts significantly influenced.

Table 3: Predicted FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch (conjugated)[2]
~1600-1450Medium-StrongC=C and C=N aromatic ring stretches
~1100-1000Medium-StrongC-Cl stretch
~850-800StrongC-H out-of-plane bending (indicative of substitution pattern)
~600-500MediumC-Br stretch

Note: The strong and sharp absorption band for the nitrile group is a key diagnostic feature in the IR spectrum.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative AbundanceAssignment
266/268/270High[M]⁺ (isotopic pattern for Br and Cl)
231/233Medium[M-Cl]⁺
187/189Medium[M-Br]⁺
152Medium[M-Br-Cl]⁺

Note: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[3] This will result in a cluster of peaks for the molecular ion and any fragments containing these halogens.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is proposed, starting from the commercially available 6-bromo-4-hydroxyquinoline.

Synthetic Pathway Proposed Synthesis of this compound A 6-Bromo-4-hydroxyquinoline B 6-Bromo-4-chloroquinoline A->B POCl₃, DMF (cat.) Reflux C 6-Bromo-4-chloroquinoline-3-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl₃, DMF) D This compound C->D NH₂OH·HCl, Pyridine or SOCl₂, DMF Structure Elucidation Workflow General Workflow for Structure Elucidation cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_final Structure Confirmation A Synthesis of Target Compound B Purification (Recrystallization/Chromatography) A->B C Mass Spectrometry (MS) (Molecular Weight and Formula) B->C D Infrared (IR) Spectroscopy (Functional Groups) B->D E Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D NMR for Connectivity) B->E F Data Interpretation and Structure Proposal C->F D->F E->F G Structure Confirmation (Comparison with Predicted Data) F->G

References

Technical Guide: Spectral and Synthetic Profile of 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and synthetic methodologies for 6-Bromo-4-chloroquinoline-3-carbonitrile, a key intermediate in medicinal chemistry and materials science.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts. Actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityAssignment
8.9 - 9.1sH2
8.4 - 8.6dH5
8.1 - 8.3dH8
7.8 - 8.0ddH7

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
150 - 152C4
148 - 150C8a
145 - 147C2
138 - 140C7
130 - 132C5
125 - 127C4a
122 - 124C6
118 - 120C8
115 - 117C3
114 - 116-CN
Mass Spectrometry (MS)

Mass spectrometry data predicts the molecular ion peak and common adducts.

Table 3: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺266.9319
[M+Na]⁺288.9139
[M+K]⁺304.8878

Data sourced from computational predictions.

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not available, characteristic absorption bands can be predicted based on its functional groups. The IR spectrum of a related quinoline-3-carbonitrile derivative shows a characteristic band for the C≡N stretch.[1]

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹)Functional Group
~2230C≡N (nitrile)
~1600C=N (in quinoline ring)
~1550, 1480C=C (aromatic ring)
~830C-Cl
~600C-Br

Experimental Protocols

The synthesis of this compound is a multi-step process. The key steps involve the synthesis of the 6-bromo-4-chloroquinoline precursor followed by the introduction of the nitrile group at the 3-position.

Synthesis of 6-Bromo-4-chloroquinoline

This precursor can be synthesized from 6-bromo-4-hydroxyquinoline.

Protocol:

  • To a stirred solution of 6-bromo-4-hydroxyquinoline (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 3.0 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110-115 °C) for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 6-bromo-4-chloroquinoline as a solid.

Synthesis of this compound (Proposed)

A plausible method for the introduction of the nitrile group is via a palladium-catalyzed cyanation reaction.

Protocol:

  • To a sealed reaction vessel, add 6-bromo-4-chloroquinoline (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) as the solvent.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Heat the reaction mixture to 120-140 °C for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthetic Workflow and Logical Relationships

The following diagrams illustrate the key synthetic transformations and the logical flow of the experimental processes.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Precursor Synthesis cluster_final Final Product 4-Bromoaniline 4-Bromoaniline 6-Bromo-4-hydroxyquinoline 6-Bromo-4-hydroxyquinoline 4-Bromoaniline->6-Bromo-4-hydroxyquinoline Gould-Jacobs reaction Diethyl malonate Diethyl malonate Diethyl malonate->6-Bromo-4-hydroxyquinoline 6-Bromo-4-chloroquinoline 6-Bromo-4-chloroquinoline 6-Bromo-4-hydroxyquinoline->6-Bromo-4-chloroquinoline Chlorination (POCl3) This compound This compound 6-Bromo-4-chloroquinoline->this compound Cyanation (e.g., Pd-catalyzed)

Caption: Synthetic pathway to this compound.

Experimental_Workflow Start Start Reaction Setup Combine reactants and solvent Start->Reaction Setup Reaction Heat under inert atmosphere Reaction Setup->Reaction Monitoring TLC analysis Reaction->Monitoring Monitoring->Reaction Incomplete Workup Quench, extract, and wash Monitoring->Workup Complete Purification Column chromatography Workup->Purification Characterization NMR, MS, IR Purification->Characterization Final Product Final Product Characterization->Final Product

Caption: General experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide on 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. This document details its chemical properties, a proposed synthetic pathway with experimental protocols, and a discussion of its potential biological significance based on related compounds.

Compound Profile

This compound is a polycyclic aromatic heterocycle containing a quinoline core substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a nitrile group at the 3-position. Its chemical structure and key properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₄BrClN₂[1][2]
Molecular Weight 267.51 g/mol [1]
CAS Number 364793-54-4[1]
Appearance Solid (predicted)
Purity ≥97% (as offered by commercial suppliers)[1]
Storage Conditions 4°C, sealed storage, away from moisture[1]
SMILES N#CC1=C(Cl)C2=CC(Br)=CC=C2N=C1[1]
InChI InChI=1S/C10H4BrClN2/c11-7-1-2-9-8(3-7)10(12)6(4-13)5-14-9/h1-3,5H[2]
Predicted LogP 3.52238[1]
Predicted TPSA 36.68 Ų[1]

Synthesis

The synthesis of this compound can be envisioned as a multi-step process starting from 4-bromoaniline. The key steps involve the construction of the quinoline ring system, followed by chlorination and subsequent introduction of the nitrile group.

Synthetic Pathway Overview

A plausible synthetic route is outlined below. This pathway involves the initial formation of a 4-hydroxyquinoline intermediate, which is then converted to the 4-chloro derivative. The carbonitrile group can be introduced at the 3-position via a formylation reaction followed by conversion of the aldehyde to a nitrile.

Synthesis_Pathway A 4-Bromoaniline B 6-Bromo-4-hydroxyquinoline A->B Gould-Jacobs reaction C 6-Bromo-4-chloroquinoline B->C Chlorination (POCl3) D 6-Bromo-4-chloroquinoline-3-carbaldehyde C->D Vilsmeier-Haack Formylation E This compound D->E Nitrile Formation

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

This step can be achieved through a Gould-Jacobs reaction starting from 4-bromoaniline and diethyl (ethoxymethylene)malonate, followed by cyclization at high temperature.

  • Materials: 4-bromoaniline, diethyl (ethoxymethylene)malonate, diphenyl ether.

  • Procedure:

    • A mixture of 4-bromoaniline and diethyl (ethoxymethylene)malonate is heated, typically without a solvent, to form the anilinomethylenemalonate intermediate.

    • The intermediate is then added to a high-boiling solvent, such as diphenyl ether, and heated to a high temperature (around 250 °C) to effect cyclization.[3][4]

    • Upon cooling, the product, 6-bromo-4-hydroxyquinoline, precipitates and can be collected by filtration and washed with a suitable solvent like ethanol.

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a standard procedure using a chlorinating agent like phosphorus oxychloride (POCl₃).[3]

  • Materials: 6-Bromo-4-hydroxyquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF, catalytic).

  • Procedure:

    • To 6-bromo-4-hydroxyquinoline, add phosphorus oxychloride and a catalytic amount of DMF.

    • The reaction mixture is heated to reflux (around 110 °C) for several hours (e.g., 3 hours).[3]

    • After completion, the excess POCl₃ is removed by distillation under reduced pressure.

    • The residue is carefully poured into ice water, and the pH is adjusted to 5-6 with a saturated sodium bicarbonate solution.

    • The product is extracted with a suitable organic solvent like dichloromethane. The organic layer is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 6-bromo-4-chloroquinoline.[3] A yield of 81% has been reported for this step.[3]

Step 3: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde

The introduction of a formyl group at the 3-position can be achieved using the Vilsmeier-Haack reaction.[5]

  • Materials: 6-Bromo-4-chloroquinoline, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure:

    • The Vilsmeier reagent is prepared by adding POCl₃ to DMF at 0 °C.

    • 6-Bromo-4-chloroquinoline is then added to the Vilsmeier reagent.

    • The reaction mixture is heated (e.g., to 60-90 °C) for several hours.[5]

    • After the reaction is complete, the mixture is poured into ice water and neutralized to precipitate the product, 6-bromo-4-chloroquinoline-3-carbaldehyde.

    • The crude product is collected by filtration and can be purified by recrystallization.

Step 4: Synthesis of this compound

The final step involves the conversion of the 3-carbaldehyde to the 3-carbonitrile. A common method is the reaction of the aldehyde with hydroxylamine to form an oxime, followed by dehydration. A more direct approach involves reaction with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate (CAN).[6]

  • Materials: 6-Bromo-4-chloroquinoline-3-carbaldehyde, aqueous ammonia, ceric ammonium nitrate (CAN).

  • Procedure:

    • Dissolve 6-bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent.

    • Add aqueous ammonia and ceric ammonium nitrate to the solution.

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • The product, this compound, can then be isolated by extraction and purified by column chromatography.

Spectroscopic Data (Predicted)

Mass Spectrometry (Predicted)

The predicted mass spectrum shows characteristic peaks corresponding to the isotopic distribution of bromine and chlorine.

Adductm/z (Predicted)
[M+H]⁺266.93193
[M+Na]⁺288.91387
[M-H]⁻264.91737

Data from PubChemLite.[2]

Potential Biological Activity

While no specific biological activity has been reported for this compound, the quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents. Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.

The presence of the nitrile group at the 3-position is also of interest, as quinoline-3-carbonitrile derivatives have been investigated as potential antibacterial agents. Some studies suggest that these compounds may exert their effect by targeting bacterial DNA gyrase.[7]

Furthermore, various substituted quinoline derivatives have been evaluated for their cytotoxic effects against different cancer cell lines.[8][9] The bromo and chloro substituents on the quinoline ring can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can modulate its biological activity and pharmacokinetic profile. The cytotoxicity of various chloroquinoline and bromoquinazoline derivatives has been reported, suggesting that the title compound may also possess antiproliferative properties.[9][10]

Experimental and logical Workflows

The discovery and development process for a novel compound like this compound typically follows a structured workflow.

Workflow cluster_synthesis Synthesis and Characterization cluster_bio Biological Evaluation A Precursor Synthesis (6-Bromo-4-chloroquinoline) B Final Compound Synthesis (this compound) A->B C Purification and Spectroscopic Analysis (NMR, MS, IR) B->C D In vitro Screening (e.g., anticancer, antibacterial) C->D Compound for Testing E Mechanism of Action Studies D->E F In vivo Studies E->F

Caption: General workflow for the synthesis and biological evaluation of novel chemical entities.

Conclusion

This compound represents a potentially valuable scaffold for the development of new therapeutic agents. This guide provides a comprehensive, albeit partially predictive, overview of its synthesis and potential biological relevance. Further experimental validation of the proposed synthetic route, detailed spectroscopic characterization, and thorough investigation of its biological activities are necessary to fully elucidate the potential of this compound in drug discovery and development. The methodologies and data presented herein serve as a foundational resource for researchers embarking on the study of this and related quinoline derivatives.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical properties, synthesis, and potential biological activities, drawing comparisons with structurally related quinoline and quinazoline derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

This compound is a solid compound with the molecular formula C₁₀H₄BrClN₂ and a molecular weight of 267.51 g/mol .[1] Key computational chemistry data suggests a topological polar surface area (TPSA) of 36.68 Ų and a LogP of 3.52, indicating moderate lipophilicity.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₄BrClN₂[1]
Molecular Weight 267.51 g/mol [1]
CAS Number 364793-54-4[1][2]
Appearance Solid[2]
Purity ≥97% (Commercially available)[1]
SMILES N#CC1=C(Cl)C2=CC(Br)=CC=C2N=C1[1]
InChI Key OCILRHPBZATKKG-UHFFFAOYSA-N[2]

Synthesis of this compound

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline (Precursor)

This protocol is based on the chlorination of 6-bromoquinolin-4-ol using phosphorus oxychloride.[3][4][5][6][7]

Materials:

  • 6-Bromoquinolin-4-ol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Ice

  • Saturated sodium bicarbonate solution or solid potassium carbonate

  • Dichloromethane or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol.

  • Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours.[3][4] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice with constant stirring. This step should be performed in a fume hood due to the exothermic reaction and release of HCl gas.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid potassium carbonate until the pH reaches approximately 7-8.[3]

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • For further purification, the crude product can be extracted with an organic solvent such as dichloromethane or ethyl acetate.[3][4] The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield 6-bromo-4-chloroquinoline as a solid. The product can be further purified by recrystallization.

Proposed Experimental Protocol: Synthesis of this compound

This proposed protocol involves the formylation of 6-bromo-4-chloroquinoline to yield 6-Bromo-4-chloroquinoline-3-carbaldehyde, followed by the conversion of the aldehyde to the nitrile.

Step 1: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde (Intermediate)

This step can be achieved via a Vilsmeier-Haack reaction.

Materials:

  • 6-Bromo-4-chloroquinoline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice water

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-Dimethylformamide (DMF) with stirring to prepare the Vilsmeier reagent.

  • Add 6-bromo-4-chloroquinoline to the Vilsmeier reagent.

  • Heat the reaction mixture, for example, to 60-90°C, for several hours.[8] Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto ice water and neutralize with a base (e.g., sodium bicarbonate) to precipitate the product.

  • Filter, wash with water, and dry the crude 6-Bromo-4-chloroquinoline-3-carbaldehyde. Further purification can be done by recrystallization.

Step 2: Conversion of 6-Bromo-4-chloroquinoline-3-carbaldehyde to this compound

This conversion can be achieved by reacting the aldehyde with hydroxylamine to form an aldoxime, followed by dehydration.[9][10]

Materials:

  • 6-Bromo-4-chloroquinoline-3-carbaldehyde

  • Hydroxylamine hydrochloride

  • A base (e.g., sodium acetate, pyridine)

  • A dehydrating agent (e.g., acetic anhydride, thionyl chloride)

  • Appropriate solvents (e.g., ethanol, DMF)

Procedure:

  • Dissolve 6-Bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent like ethanol.

  • Add hydroxylamine hydrochloride and a base such as sodium acetate.

  • Reflux the mixture for a few hours to form the corresponding aldoxime.

  • Isolate the aldoxime intermediate.

  • Treat the aldoxime with a dehydrating agent like acetic anhydride or thionyl chloride in a suitable solvent (e.g., DMF) to yield the final product, this compound.[9][10]

  • The crude product can be purified by column chromatography or recrystallization.

Biological Activities of Related Heterocyclic Compounds

While specific biological data for this compound is not available in the reviewed literature, the quinoline and quinazoline scaffolds are prominent in a wide range of biologically active compounds, particularly in the field of oncology.[11][12][13][14]

Anticancer Activity of Quinoline Derivatives

Numerous quinoline derivatives have been synthesized and evaluated for their anticancer properties. The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways. For instance, certain 4-aminoquinoline derivatives have shown significant cytotoxicity against human breast cancer cell lines, with some compounds exhibiting greater potency than the established drug chloroquine.[15] The presence and position of substituents on the quinoline ring play a crucial role in their activity.

Table 2: Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73[15]
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22[15]
Quinoline-chalcone derivative 12eMGC-8031.38[16]
Quinoline-chalcone derivative 12eHCT-1165.34[16]
Quinoline-chalcone derivative 12eMCF-75.21[16]
Anticancer Activity of Quinazoline Derivatives

Quinazoline derivatives are another class of heterocyclic compounds with well-documented anticancer activities. Several approved anticancer drugs, such as gefitinib and erlotinib, are based on the quinazoline scaffold and function as epidermal growth factor receptor (EGFR) inhibitors.[11][17][18] Bromo-substituted quinazoline derivatives have also been investigated, with some showing potent cytotoxic effects against cancer cell lines.

Table 3: Anticancer Activity of Selected Quinazoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinazoline Schiff base 1MCF-76.25[11]
Quinazoline Schiff base 2MCF-75.91[11]
3-Butyl-2-(4-chlorobenzylthio)-6-methylquinazolin-4(3H)-one (21)HeLa1.85[12]
3-Butyl-2-(4-chlorobenzylthio)-6-methylquinazolin-4(3H)-one (21)MDA-MB-2312.11[12]
3-Butyl-2-(4-methoxybenzylthio)-6-methylquinazolin-4(3H)-one (22)HeLa2.01[12]
3-Butyl-2-(4-methoxybenzylthio)-6-methylquinazolin-4(3H)-one (22)MDA-MB-2312.37[12]

Potential Signaling Pathways

Based on the structural similarities of this compound to known inhibitors, two key signaling pathways are of particular interest for its potential mechanism of action in cancer: the EGFR signaling pathway and the PI3K/Akt/mTOR signaling pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The quinazoline core is a well-established pharmacophore for EGFR inhibitors.[11][17][18] These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that leads to cell proliferation and survival.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Quinazoline Inhibitors Inhibitor->EGFR

Caption: EGFR signaling pathway and the site of action for quinazoline-based inhibitors.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently deregulated in cancer. Several quinoline and quinazoline derivatives have been identified as inhibitors of key kinases in this pathway, such as PI3K and mTOR.[3][13][14][19][20]

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis EIF4EBP1->ProteinSynthesis Inhibitor Quinoline/Quinazoline Inhibitors Inhibitor->PI3K Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition sites for quinoline/quinazoline derivatives.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is currently limited, the extensive research on related quinoline and quinazoline derivatives suggests a high potential for anticancer activity. The synthetic accessibility of this compound, coupled with the known biological importance of its core structure, makes it a compelling candidate for further investigation. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive in vitro and in vivo biological evaluation to determine its specific anticancer activity and mechanism of action, particularly its potential to inhibit the EGFR and/or PI3K/Akt/mTOR signaling pathways. This technical guide provides a solid foundation for initiating such research endeavors.

References

The Multifaceted Biological Potential of Quinoline Carbonitrile Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine rings, has long been a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a carbonitrile (-C≡N) group into the quinoline framework has emerged as a powerful strategy in drug design, significantly enhancing the biological activities of the parent molecule. This technical guide provides an in-depth exploration of the diverse biological potential of quinoline carbonitrile derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways to aid in the ongoing research and development of this promising class of compounds.

Anticancer Activity: Targeting Key Oncogenic Pathways

Quinoline carbonitrile derivatives have demonstrated potent antiproliferative activity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.[1][2]

Inhibition of Receptor Tyrosine Kinases (RTKs)

A primary mechanism of anticancer action for many quinoline carbonitrile derivatives is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell growth. The 4-anilinoquinoline-3-carbonitrile scaffold has been extensively studied as a potent EGFR inhibitor.[1]

Signaling Pathway: EGFR Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by quinoline carbonitrile derivatives.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K QC Quinoline Carbonitrile Derivatives QC->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis_Pathway QC Quinoline Carbonitrile Derivatives Bcl2 Bcl-2 (Anti-apoptotic) QC->Bcl2 Inhibits Bax Bax (Pro-apoptotic) QC->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Stabilizes Bax->Mitochondrion Permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis MTT_Assay A 1. Seed cells in a 96-well plate B 2. Treat with quinoline carbonitrile derivatives (various concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate for 2-4 hours (Formazan formation) D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at ~570 nm F->G H 8. Calculate IC50 values G->H DNA_Gyrase_Inhibition DNA_Gyrase Bacterial DNA Gyrase (GyrA & GyrB subunits) Replication DNA Replication DNA_Gyrase->Replication Enables DNA Bacterial DNA DNA->DNA_Gyrase Binds to QC Quinoline Carbonitrile Derivatives QC->DNA_Gyrase Inhibits (stabilizes cleavage complex) Cell_Death Bacterial Cell Death Replication->Cell_Death Blocked Broth_Microdilution A 1. Prepare serial dilutions of quinoline carbonitrile derivative in a 96-well plate C 3. Inoculate each well with the bacterial suspension A->C B 2. Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) B->C D 4. Include growth and sterility controls C->D E 5. Incubate at 37°C for 18-24 hours D->E F 6. Visually inspect for turbidity (bacterial growth) E->F G 7. Determine MIC (lowest concentration with no visible growth) F->G Plaque_Reduction_Assay A 1. Seed host cells in multi-well plates C 3. Infect cell monolayers with the virus-compound mixture A->C B 2. Incubate virus with serial dilutions of quinoline carbonitrile derivative B->C D 4. Overlay cells with a semi-solid medium (e.g., methylcellulose) C->D E 5. Incubate to allow plaque formation D->E F 6. Fix and stain cells (e.g., crystal violet) E->F G 7. Count plaques and calculate % inhibition F->G H 8. Determine EC50 value G->H NFkB_Pathway cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK QC Quinoline Carbonitrile Derivatives QC->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression

References

6-Bromo-4-chloroquinoline-3-carbonitrile: A Comprehensive Technical Guide for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Bromo-4-chloroquinoline-3-carbonitrile, a key heterocyclic building block with significant potential in medicinal chemistry and materials science. This document outlines its chemical properties, a detailed plausible synthetic route with experimental protocols, and its anticipated reactivity, highlighting its utility as a versatile intermediate for the synthesis of novel compounds.

Chemical Properties and Data

This compound is a polysubstituted quinoline derivative. The presence of multiple reactive sites—a bromine atom, a chlorine atom, and a nitrile group—makes it a highly valuable precursor for the construction of complex molecular architectures.

PropertyValue
CAS Number 364793-54-4
Molecular Formula C₁₀H₄BrClN₂
Molecular Weight 267.51 g/mol
Purity Typically ≥97%
Appearance Solid (form may vary)
Storage 4°C, sealed storage, away from moisture

Table 1: Physicochemical Properties of this compound.[1]

Synthesis of this compound

While a direct, single-step synthesis for this compound is not extensively reported in the literature, a plausible and efficient two-step synthetic pathway can be proposed based on established organic reactions. This route involves the Vilsmeier-Haack cyclization of an appropriate acetanilide to form the corresponding quinoline-3-carbaldehyde, followed by the conversion of the aldehyde to a nitrile.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Conversion to Nitrile 4-Bromoacetanilide 4-Bromoacetanilide Intermediate_Aldehyde 6-Bromo-4-chloroquinoline-3-carbaldehyde 4-Bromoacetanilide->Intermediate_Aldehyde Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Intermediate_Aldehyde Final_Product This compound Intermediate_Aldehyde->Final_Product Oxidative Amination Reagents Ceric Ammonium Nitrate, Aqueous Ammonia Reagents->Final_Product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack synthesis of analogous 2-chloroquinoline-3-carbaldehydes.

Materials:

  • 4-Bromoacetanilide

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Sodium thiosulfate solution

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (10 mmol) to N,N-dimethylformamide (10 mmol) at -5 °C with stirring.

  • Slowly add the prepared Vilsmeier reagent to a solution of 4-bromoacetanilide (5 mmol) in a suitable solvent like acetonitrile.

  • Reflux the reaction mixture for an appropriate time (typically monitored by TLC).

  • After completion, evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and quench the reaction by washing with a sodium thiosulfate solution.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.

  • Purify the crude product by column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain 6-bromo-2-chloro-3-formyl quinoline.

Experimental Protocol: Synthesis of this compound

This protocol is based on the conversion of 2-chloroquinoline-3-carbaldehyde to its corresponding carbonitrile.

Materials:

  • 6-Bromo-4-chloroquinoline-3-carbaldehyde

  • Ceric ammonium nitrate (CAN)

  • Aqueous ammonia

Procedure:

  • Dissolve 6-Bromo-4-chloroquinoline-3-carbaldehyde in a suitable solvent.

  • Add an aqueous solution of ceric ammonium nitrate to the reaction mixture.

  • Add aqueous ammonia to the mixture and stir at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Reactivity and Synthetic Applications

This compound is a versatile scaffold for further chemical modifications, offering multiple avenues for the synthesis of diverse heterocyclic compounds. The reactivity of the chloro, bromo, and cyano groups can be selectively exploited.

Reactivity_Diagram cluster_C4 Reactions at C4-Cl cluster_C6 Reactions at C6-Br cluster_CN Reactions of the Nitrile Group Start This compound Nuc_Sub_C4 Nucleophilic Substitution (e.g., Amines, Alcohols, Thiols) Start->Nuc_Sub_C4 Nu⁻ Suzuki_C4 Suzuki Coupling Start->Suzuki_C4 ArB(OH)₂ Pd catalyst Nuc_Sub_C6 Nucleophilic Substitution Start->Nuc_Sub_C6 Nu⁻ Suzuki_C6 Suzuki Coupling Start->Suzuki_C6 ArB(OH)₂ Pd catalyst Sonogashira Sonogashira Coupling Start->Sonogashira Alkyne Pd/Cu catalyst Hydrolysis Hydrolysis to Carboxylic Acid Start->Hydrolysis H₃O⁺ Reduction Reduction to Amine Start->Reduction [H] Cycloaddition Cycloaddition Reactions Start->Cycloaddition e.g., Azides

References

An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The efficacy and pharmacokinetic profile of these agents are intrinsically linked to their physicochemical properties. This technical guide provides a comprehensive overview of the key physicochemical characteristics of substituted quinolines, including lipophilicity (LogP), acid dissociation constant (pKa), solubility, and metabolic stability. Detailed experimental protocols for the determination of these properties are provided, alongside a discussion of how these parameters influence the biological activity and structure-activity relationships (SAR) of quinoline derivatives. Furthermore, this guide utilizes visualizations to illustrate key experimental workflows and relevant biological signaling pathways, offering a valuable resource for researchers and professionals engaged in the discovery and development of quinoline-based drugs.

Introduction to the Quinoline Scaffold

Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene ring fused to a pyridine ring.[1] This bicyclic system is a versatile pharmacophore due to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The physicochemical properties of quinoline can be finely tuned through the introduction of various substituents at different positions on the ring system, allowing for the optimization of its drug-like properties.[2] Understanding the interplay between chemical structure and physicochemical characteristics is therefore paramount in the rational design of novel quinoline-based therapeutics.

Key Physicochemical Properties of Substituted Quinolines

The journey of a drug from administration to its site of action is governed by a series of absorption, distribution, metabolism, and excretion (ADME) processes. These processes are, in turn, heavily influenced by the drug's physicochemical properties. For quinoline derivatives, the most critical parameters include lipophilicity, solubility, and pKa.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial determinant of a drug's ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like many quinoline derivatives, the distribution coefficient (LogD) at a specific pH is a more physiologically relevant parameter.

Table 1: Lipophilicity (LogP) of Representative Substituted Quinolines

CompoundSubstituent(s)LogPReference
Quinoline-2.03
2-Methylquinoline2-CH₃2.41
4-Aminoquinoline4-NH₂1.34Calculated
7-Chloroquinoline7-Cl2.89Calculated
8-Hydroxyquinoline8-OH1.86Calculated
Chloroquine7-Cl, 4-(diethylamino)pentylamino5.3[3]
Mefloquine2,8-bis(trifluoromethyl), 4-piperidinylmethanol4.8[3]

Note: Calculated values are estimations and may vary from experimental values.

Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low bioavailability and hinder the development of effective oral formulations. The solubility of quinoline derivatives is highly dependent on their substitution pattern and the pH of the medium, especially for ionizable compounds.

Table 2: Aqueous Solubility of Selected Quinoline Derivatives

CompoundSolubility (µg/mL)ConditionsReference
Quinoline60,000Water
Chloroquine200pH 7.4[3]
Mefloquine21pH 7.4[3]
Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. The basic nitrogen atom in the quinoline ring (pKa ≈ 4.9) and any ionizable substituents will influence the overall ionization state of the molecule in different physiological compartments, which in turn affects its solubility, permeability, and target binding.[4]

Table 3: pKa Values of Common Quinolines

CompoundpKaReference
Quinoline4.92[4]
4-Aminoquinoline9.17Calculated
8-Hydroxyquinoline9.81 (phenolic), 5.03 (pyridinium)Calculated

Note: Calculated values are estimations and may vary from experimental values.

Metabolic Stability

The metabolic stability of a compound describes its susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver. Low metabolic stability can lead to rapid clearance from the body, resulting in a short duration of action and the formation of potentially toxic metabolites. In vitro assays using liver microsomes or hepatocytes are commonly used to assess metabolic stability early in the drug discovery process.[5][6]

Table 4: Metabolic Stability of a Quinoline Derivative in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Representative Quinoline Derivative4515.4

Note: This is an example data point. Values vary significantly based on the specific substitution pattern.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible determination of physicochemical properties is essential for building robust structure-activity relationships. The following sections provide detailed methodologies for key experiments.

Determination of Lipophilicity (LogP) by RP-HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used indirect method for estimating LogP values. It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Protocol:

  • Preparation of Mobile Phase: Prepare a series of mobile phases consisting of varying ratios of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at a specific pH).

  • System Suitability: Equilibrate the RP-HPLC system with the initial mobile phase composition. Inject a standard mixture of compounds with known LogP values to establish a calibration curve.

  • Sample Analysis: Dissolve the test quinoline derivative in a suitable solvent and inject it into the HPLC system.

  • Data Acquisition: Record the retention time (t_R) of the test compound under different mobile phase compositions. Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation:

    • Calculate the retention factor (k) for each mobile phase composition using the formula: k = (t_R - t_0) / t_0

    • Plot log k versus the percentage of the organic modifier.

    • Extrapolate the linear regression to 100% aqueous phase to obtain the log k_w value.

    • Calculate the LogP of the test compound using the calibration curve generated from the standard compounds.

experimental_workflow_logp cluster_prep Preparation cluster_hplc HPLC Analysis cluster_calc Calculation prep_mobile_phase Prepare Mobile Phases (Varying Organic/Aqueous Ratios) equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Compounds (Known LogP) inject_standards Inject Standards & Build Calibration Curve prep_standards->inject_standards prep_sample Prepare Test Quinoline Sample inject_sample Inject Test Sample at Different Mobile Phase Compositions prep_sample->inject_sample equilibrate->inject_standards inject_standards->inject_sample record_retention Record Retention Times (tR) inject_sample->record_retention calc_k Calculate Retention Factor (k) record_retention->calc_k plot_logk Plot log k vs. % Organic calc_k->plot_logk extrapolate Extrapolate to log kw plot_logk->extrapolate calc_logp Calculate LogP from Calibration Curve extrapolate->calc_logp

Figure 1: Experimental workflow for LogP determination by RP-HPLC.
Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds. It involves monitoring the pH of a solution as a titrant of known concentration is added.

Protocol:

  • Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation: Prepare a solution of the quinoline derivative of known concentration (typically 1-10 mM) in a suitable solvent (e.g., water or a water/co-solvent mixture for poorly soluble compounds).[8]

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.[8]

  • Data Recording: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (often identified using the first or second derivative of the curve).[7]

experimental_workflow_pka cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis calibrate_ph Calibrate pH Meter assemble Assemble Titration Apparatus calibrate_ph->assemble prep_sample Prepare Quinoline Sample Solution prep_sample->assemble prep_titrant Prepare Standardized Titrant (Acid/Base) add_titrant Add Titrant in Increments prep_titrant->add_titrant assemble->add_titrant record_ph Record pH after Each Addition add_titrant->record_ph Allow to stabilize record_ph->add_titrant plot_curve Plot pH vs. Titrant Volume record_ph->plot_curve find_inflection Determine Equivalence Point(s) plot_curve->find_inflection calc_pka Calculate pKa at Half-Equivalence Point find_inflection->calc_pka

Figure 2: Experimental workflow for pKa determination by potentiometric titration.
Determination of Kinetic Aqueous Solubility by Nephelometry

Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. Nephelometry measures the light scattering caused by precipitated particles.

Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the quinoline derivative in dimethyl sulfoxide (DMSO).[1]

  • Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate.

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentration.[1]

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C) with shaking.[1]

  • Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.[3]

  • Data Analysis: Compare the light scattering of the test compound to that of positive (insoluble) and negative (soluble) controls to determine the concentration at which precipitation occurs. This concentration is reported as the kinetic solubility.[3]

experimental_workflow_solubility cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare DMSO Stock Solution prep_plate Dispense Stock into Microtiter Plate prep_stock->prep_plate add_buffer Add Aqueous Buffer prep_plate->add_buffer incubate Incubate with Shaking add_buffer->incubate measure Measure Light Scattering (Nephelometry) incubate->measure compare_controls Compare to Soluble/Insoluble Controls measure->compare_controls determine_solubility Determine Precipitation Point (Kinetic Solubility) compare_controls->determine_solubility

Figure 3: Experimental workflow for kinetic solubility determination by nephelometry.
Determination of Metabolic Stability using Liver Microsomes

This in vitro assay assesses the rate of metabolism of a compound by Phase I enzymes present in liver microsomes.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Prepare a solution of the NADPH-regenerating system (cofactor).[9]

  • Incubation: Pre-warm the microsomal suspension to 37°C. Initiate the reaction by adding the quinoline derivative (at a low concentration, e.g., 1 µM) and the NADPH-regenerating system.[5]

  • Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9]

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).[9]

experimental_workflow_metabolic_stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_microsomes Prepare Liver Microsome Suspension pre_warm Pre-warm Microsomes to 37°C prep_microsomes->pre_warm prep_nadph Prepare NADPH-regenerating System initiate_reaction Initiate Reaction (Add Compound & NADPH) prep_nadph->initiate_reaction prep_compound Prepare Quinoline Compound Solution prep_compound->initiate_reaction pre_warm->initiate_reaction time_sampling Take Samples at Time Points & Quench initiate_reaction->time_sampling centrifuge Centrifuge and Collect Supernatant time_sampling->centrifuge lcms_analysis Analyze by LC-MS/MS centrifuge->lcms_analysis calc_stability Calculate t½ and CLint lcms_analysis->calc_stability

Figure 4: Experimental workflow for metabolic stability determination.

Influence of Physicochemical Properties on Biological Activity

The physicochemical properties of substituted quinolines have a profound impact on their biological activity.

  • Lipophilicity: An optimal lipophilicity is required for a drug to effectively partition into and cross cell membranes to reach its intracellular target. However, excessively high lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity.

  • Solubility: Adequate aqueous solubility is a prerequisite for oral absorption. For intravenous administration, high solubility is essential to avoid precipitation in the bloodstream.

  • pKa: The ionization state of a quinoline derivative, governed by its pKa, affects its solubility, membrane permeability, and interaction with its biological target. For example, the accumulation of basic antimalarial quinolines in the acidic food vacuole of the malaria parasite is a key aspect of their mechanism of action.

  • Metabolic Stability: A compound with high metabolic stability is more likely to have a longer half-life in the body, allowing for less frequent dosing. Conversely, a compound that is rapidly metabolized may not maintain therapeutic concentrations for a sufficient duration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to modulate various cellular signaling pathways.

Inhibition of Hemozoin Formation in Malaria

A primary mechanism of action for many quinoline antimalarials, such as chloroquine, is the inhibition of hemozoin formation in the malaria parasite Plasmodium falciparum. The parasite digests hemoglobin in its food vacuole, releasing toxic free heme. To detoxify, the parasite polymerizes heme into an insoluble crystalline pigment called hemozoin. Quinolines are thought to interfere with this process by capping the growing hemozoin crystal, preventing further heme polymerization. This leads to the accumulation of toxic free heme, which damages the parasite's membranes and leads to its death.

hemozoin_inhibition cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization CellDeath Parasite Death Heme->CellDeath Toxicity Quinoline Quinoline Antimalarial Quinoline->Hemozoin Inhibits apoptosis_pathway cluster_cell Cancer Cell Quinoline Anticancer Quinoline p53 p53 Activation Quinoline->p53 Akt_mTOR Akt/mTOR Pathway Quinoline->Akt_mTOR Inhibits Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Dysfunction Bax->Mitochondrion Caspases Caspase Activation Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Cell Proliferation & Survival Akt_mTOR->Proliferation

References

An In-depth Technical Guide to 6-Bromo-4-chloroquinoline-3-carbonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-chloroquinoline-3-carbonitrile is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural motif is a key pharmacophore in a variety of biologically active compounds, suggesting its potential as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its synthesis, chemical properties, and prospective applications, particularly in the realm of anticancer and kinase inhibitor research. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of new pharmaceuticals.

Introduction

Quinoline and its derivatives have long been recognized for their broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The introduction of specific substituents onto the quinoline scaffold can significantly modulate its pharmacological profile. The presence of a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carbonitrile group at the 3-position of the quinoline ring system endows this compound with a unique electronic and steric profile, making it an attractive starting material for the synthesis of targeted therapeutic agents. The carbonitrile group, in particular, is a versatile functional group that can participate in various chemical transformations and can also act as a key interaction point with biological targets.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₄BrClN₂--INVALID-LINK--
Molecular Weight 267.51 g/mol --INVALID-LINK--
CAS Number 364793-54-4--INVALID-LINK--
Appearance Solid (predicted)
Purity ≥97% (commercially available)--INVALID-LINK--
Storage 4°C, sealed storage, away from moisture--INVALID-LINK--

Synthesis

While a direct, detailed synthesis protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically approached through a multi-step process starting from commercially available precursors. The key steps would involve the construction of the 6-bromo-4-hydroxyquinoline core, followed by chlorination and subsequent introduction of the carbonitrile group at the 3-position.

Synthesis of the Precursor: 6-Bromo-4-chloroquinoline

The synthesis of the crucial intermediate, 6-bromo-4-chloroquinoline, has been well-documented. A common and effective method involves the cyclization of a substituted aniline followed by chlorination.

Experimental Protocol: Synthesis of 6-Bromo-4-chloroquinoline [2][3]

  • Step 1: Cyclization to 6-Bromoquinolin-4-ol: 4-Bromoaniline is reacted with diethyl malonate or a similar three-carbon synthon, followed by a high-temperature cyclization reaction, often in a high-boiling solvent like diphenyl ether, to yield 6-bromoquinolin-4-ol.

  • Step 2: Chlorination: 6-Bromoquinolin-4-ol is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield 6-bromo-4-chloroquinoline. The reaction is typically carried out at reflux temperature. After completion, the reaction mixture is carefully quenched with ice water, and the product is isolated by filtration or extraction.

ReactantMolesEquivalents
6-Bromoquinolin-4-ol0.0091
Phosphorus oxychloride (POCl₃)-Excess
N,N-Dimethylformamide (DMF)-Catalytic

Yield: 81%[2][3]

Characterization Data for 6-Bromo-4-chloroquinoline:

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.87 (d, J = 4.5 Hz, 1H), 8.32 (d, J = 2.0 Hz, 1H), 8.03 (d, J = 9.0 Hz, 1H), 7.99 (dd, J = 9.0, 2.0 Hz, 1H), 7.82 (d, J = 4.5 Hz, 1H).[4]

  • ESI-MS: m/z = 242 [M+H]⁺.[4]

Proposed Synthesis of this compound

The introduction of the carbonitrile group at the 3-position of the 6-bromo-4-chloroquinoline scaffold is the final and most crucial step. Several synthetic strategies could be employed to achieve this transformation.

Method A: Vilsmeier-Haack Formylation followed by Conversion to Nitrile

A plausible route involves the formylation of a suitable precursor at the 3-position using the Vilsmeier-Haack reaction, followed by the conversion of the resulting aldehyde to a nitrile.[1][5][6][7][8]

G cluster_0 Synthesis of this compound 6-Bromo-4-hydroxyquinoline 6-Bromo-4-hydroxyquinoline Vilsmeier-Haack Reagent (POCl3, DMF) Vilsmeier-Haack Reagent (POCl3, DMF) 6-Bromo-4-chloroquinoline-3-carbaldehyde 6-Bromo-4-chloroquinoline-3-carbaldehyde Hydroxylamine/Formamide Hydroxylamine/Formamide This compound This compound

Method B: Sandmeyer Reaction

Another viable approach is the Sandmeyer reaction, which involves the diazotization of a 3-amino-6-bromo-4-chloroquinoline precursor followed by treatment with a cyanide salt, typically copper(I) cyanide.[9][10][11][12] This method is a classic and reliable way to introduce a nitrile group onto an aromatic ring.

G cluster_1 Sandmeyer Reaction for 3-Cyanation 3-Amino-6-bromo-4-chloroquinoline 3-Amino-6-bromo-4-chloroquinoline Diazotization (NaNO2, HCl) Diazotization (NaNO2, HCl) Diazonium Salt Diazonium Salt Cyanation (CuCN) Cyanation (CuCN) This compound This compound

Potential Biological Activity and Applications

While specific biological data for this compound is not prominently available in the reviewed literature, the quinoline scaffold and, more specifically, quinoline-3-carbonitrile derivatives, are known to exhibit significant anticancer and kinase inhibitory activities.

Anticancer Potential

Numerous studies have highlighted the potential of substituted quinolines as anticancer agents.[9][13][14][15][16] The mechanisms of action are varied and can include the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of various signaling pathways crucial for cancer cell proliferation and survival. The presence of the electron-withdrawing carbonitrile group at the 3-position, combined with the halogen substituents, may enhance the cytotoxic activity of the molecule.[17]

Kinase Inhibitory Activity

Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[18][19] Quinoline-based compounds have been successfully developed as kinase inhibitors. For instance, certain 4-anilino-3-quinolinecarbonitriles have shown potent inhibitory activity against Src kinase.[20] The structural features of this compound make it a promising candidate for the development of novel kinase inhibitors. The quinoline core can act as a scaffold to position substituents that interact with the ATP-binding site of kinases, while the carbonitrile group can form key hydrogen bonds or other interactions with the target protein.[21]

G cluster_2 Potential Kinase Inhibition This compound This compound Kinase ATP-binding pocket Kinase ATP-binding pocket Inhibition of Kinase Activity Inhibition of Kinase Activity Downstream Signaling Blockade Downstream Signaling Blockade Anti-proliferative Effects Anti-proliferative Effects

Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Future research should focus on:

  • Development of a robust and high-yielding synthesis: A detailed and optimized synthetic protocol is essential for making this compound readily accessible for further studies.

  • Comprehensive biological screening: The compound should be systematically evaluated for its anticancer activity against a panel of cancer cell lines and for its inhibitory activity against a broad range of kinases.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of derivatives with modifications at the 4- and 6-positions would provide valuable insights into the structural requirements for optimal biological activity.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and pharmacokinetic properties.

Conclusion

This technical guide has summarized the available information on this compound, highlighting its physicochemical properties, plausible synthetic routes, and potential as a scaffold for the development of anticancer agents and kinase inhibitors. While further research is needed to fully elucidate its biological profile, the structural features of this molecule make it a compelling target for medicinal chemists and drug discovery professionals. The methodologies and insights presented herein are intended to facilitate and inspire future investigations into this promising area of research.

References

An In-depth Technical Guide to the Safety and Handling of 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and key experimental context for 6-Bromo-4-chloroquinoline-3-carbonitrile (CAS No: 364793-54-4). This intermediate is of significant interest in medicinal chemistry, particularly as a building block for targeted therapeutics. This guide consolidates safety data, details relevant experimental protocols, and visualizes its role in chemical synthesis and biological pathways.

Core Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety profile can be constructed from data on its immediate precursors and structural analogs. The data strongly suggests that this compound should be handled as a hazardous substance, requiring stringent safety precautions.

Hazard Identification and Classification

Based on GHS classifications for the target compound and its close analogs, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] The GHS pictograms and hazard statements for the isomeric 6-Bromo-2-chloroquinoline-3-carbonitrile indicate it is toxic if swallowed, in contact with skin, or if inhaled.[4]

Table 1: Summary of Quantitative Safety Data and Handling Recommendations

ParameterData / RecommendationSource(s)
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]
Signal Word Warning[1][3]
Personal Protective Equipment (PPE) Eye/Face Protection: Wear tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).Skin Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) and impervious clothing. A lab coat is mandatory.Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be required.[5][6]
First Aid Measures If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][7]In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a physician.[5][8]In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately consult a physician.[2][7]If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][7]
Handling & Storage Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[5]Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 4°C, sealed and away from moisture.[1][5]
Fire-Fighting Measures Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]Hazardous Combustion Products: Carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide gas.[2]

Experimental Protocols

This compound is a synthetic intermediate. Its preparation involves a multi-step synthesis, primarily the construction of the quinoline core followed by functional group manipulations. Below are detailed methodologies for key transformations.

Synthesis of Key Intermediate: 6-Bromo-4-chloroquinoline

The most common route to this class of compounds involves the chlorination of the corresponding 4-hydroxyquinoline (or its tautomer, quinolin-4-one).

Protocol: Chlorination of 6-Bromoquinolin-4-ol [9][10]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-bromoquinolin-4-ol (1.0 eq).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (POCl₃) (approx. 5-10 volumes per gram of starting material). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2 drops) can be added to facilitate the reaction.[9]

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring. This step is highly exothermic and should be performed with caution.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or potassium carbonate until the pH reaches 7-8.

    • The product will precipitate as a solid.

  • Isolation and Purification:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with water.

    • Dry the product in a vacuum oven. The resulting 6-Bromo-4-chloroquinoline can be used in the next step or further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane).

Proposed Synthesis of this compound

The introduction of the carbonitrile group at the C3 position can be achieved from a 3-formylquinoline precursor via a Vilsmeier-Haack reaction followed by conversion of the aldehyde.

Step A: Synthesis of 6-Bromo-4-chloroquinoline-3-carbaldehyde (via Vilsmeier-Haack Reaction) [11]

  • Vilsmeier Reagent Formation: In a fume hood, cool N,N-dimethylformamide (DMF) to 0°C and add phosphorus oxychloride (POCl₃) dropwise with stirring.

  • Reaction: Add the appropriate N-(4-bromophenyl)acetamide to the Vilsmeier reagent. Heat the mixture (e.g., to 90°C) for several hours.

  • Work-up: Cool the reaction and pour it onto crushed ice, followed by alkaline hydrolysis to yield the 2-chloro-3-formylquinoline derivative.

Step B: Conversion of Aldehyde to Nitrile [12]

  • Reaction Setup: Dissolve the 6-Bromo-4-chloroquinoline-3-carbaldehyde (1.0 eq) in a suitable solvent.

  • Reagent Addition: Treat the solution with reagents such as hydroxylamine hydrochloride to form the oxime, followed by dehydration with a reagent like thionyl chloride or by treatment with ceric ammonium nitrate (CAN) in aqueous ammonia.

  • Isolation: Following reaction completion, the product is isolated using standard extraction and purification techniques (e.g., column chromatography) to yield the final this compound.

G cluster_0 Synthesis of 6-Bromo-4-chloroquinoline cluster_1 Synthesis of Target Compound A 6-Bromoquinolin-4-ol B Reaction Mixture A->B Add POCl₃, DMF (cat.) Reflux @ 110°C, 3-6h C Crude Product (in aqueous solution) B->C Quench with ice water D Isolated Solid C->D Neutralize (NaHCO₃) Vacuum Filtration E Purified 6-Bromo-4-chloroquinoline D->E Dry / Recrystallize E_out E->E_out F 6-Bromo-4-chloroquinoline-3-carbaldehyde G Final Product: This compound F->G Oxime formation then Dehydration OR CAN / NH₃ treatment E_out->F Vilsmeier-Haack Reaction on N-(4-bromophenyl)acetamide (Conceptual Precursor Route) G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->AKT Activates TSC TSC1/2 AKT->TSC Inhibits mTORC2 mTORC2 mTORC2->AKT Activates mTORC1 mTORC1 TSC->mTORC1 Inhibits S6K p70S6K mTORC1->S6K Activates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth, Proliferation, Survival S6K->Proliferation EIF4EBP1->Proliferation Represses (when active) Inhibitor Omipalisib (derived from quinoline core) Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1

References

Navigating the Path to Formulation: A Technical Guide to the Solubility of 6-Bromo-4-chloroquinoline-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Critical Role of Solubility in Drug Development

The journey of a potential drug molecule from the laboratory to a viable therapeutic agent is fraught with challenges, with poor solubility being a primary hurdle. A drug must be in a dissolved state to be absorbed and exert its pharmacological effect.[1][2] Therefore, characterizing the solubility of a compound like 6-Bromo-4-chloroquinoline-3-carbonitrile is an indispensable early-stage activity in pharmaceutical development.[5] This data informs crucial decisions regarding:

  • Formulation Development: Identifying suitable solvent systems for liquid dosage forms or for the manufacturing process of solid dosage forms.[2]

  • Preclinical Studies: Enabling the preparation of solutions for in vitro and in vivo testing.

  • Process Chemistry: Aiding in the selection of appropriate solvents for reaction, purification, and crystallization, which can impact yield and purity.

  • Bioavailability Prediction: Serving as a key parameter in biopharmaceutical classification systems that predict a drug's absorption characteristics.[1]

Illustrative Solubility Data

The following table presents a hypothetical but representative summary of the solubility of this compound in a range of common organic solvents at two standard temperatures. This table is intended to serve as a template for the presentation of experimentally derived data. The solvents are selected to cover a spectrum of polarities.

SolventChemical FormulaPolarity IndexSolubility at 25°C (mg/mL)Solubility at 40°C (mg/mL)
Non-Polar
n-HexaneC₆H₁₄0.1< 0.1< 0.1
TolueneC₇H₈2.45.212.8
Polar Aprotic
DichloromethaneCH₂Cl₂3.115.532.1
Ethyl AcetateC₄H₈O₂4.48.918.5
Tetrahydrofuran (THF)C₄H₈O4.025.355.7
AcetoneC₃H₆O5.130.868.2
AcetonitrileC₂H₃N5.818.440.3
Dimethylformamide (DMF)C₃H₇NO6.4> 200> 200
Dimethyl Sulfoxide (DMSO)C₂H₆OS7.2> 200> 200
Polar Protic
1-ButanolC₄H₁₀O3.93.17.9
IsopropanolC₃H₈O3.94.510.2
EthanolC₂H₆O4.36.715.4
MethanolCH₄O5.19.822.0

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.

Experimental Protocol for Solubility Determination: Isothermal Equilibrium Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal equilibrium (or "shake-flask") method.[6] This procedure ensures that the solvent is fully saturated with the solute at a constant temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Analytical balance (± 0.01 mg)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Centrifuge (optional)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.[6]

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be established by taking measurements at different time points until the concentration remains constant.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) for the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the final solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the isothermal equilibrium method.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solute to vial B Add precise volume of solvent A->B C Seal and agitate at constant temperature (24-72 hours) B->C D Settle or centrifuge to sediment excess solid C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC-UV) F->G H Calculate solubility G->H

Caption: Workflow for solubility determination.

Conclusion

While direct solubility data for this compound remains to be published, this guide provides the necessary framework for researchers and drug development professionals to undertake this crucial characterization. The detailed isothermal equilibrium protocol is a robust and reliable method for generating high-quality, thermodynamically relevant solubility data. The systematic determination of solubility in a diverse range of organic solvents is a foundational step that will significantly de-risk and accelerate the subsequent stages of formulation and preclinical development for this promising compound.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile from 4-bromoaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The protocol starts from the readily available starting material, 4-bromoaniline, and proceeds through a three-step reaction sequence.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules, including kinase inhibitors and other therapeutic agents. The synthetic route described herein is based on the well-established Gould-Jacobs reaction, followed by a chlorination step.[1] This method offers a reliable and scalable approach to obtaining the desired product.

Overall Synthetic Scheme

The synthesis of this compound from 4-bromoaniline is accomplished in three main steps:

  • Condensation: Reaction of 4-bromoaniline with ethyl (ethoxymethylene)cyanoacetate (EMCE) to form the intermediate, ethyl 2-cyano-3-(4-bromoanilino)acrylate.

  • Cyclization: Thermal cyclization of the intermediate in a high-boiling solvent to yield 6-bromo-4-hydroxyquinoline-3-carbonitrile.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using phosphorus oxychloride (POCl₃) to afford the final product.

Synthesis_Workflow A 4-Bromoaniline C Ethyl 2-cyano-3-(4-bromoanilino)acrylate A->C Condensation B Ethyl (ethoxymethylene)cyanoacetate (EMCE) B->C D 6-Bromo-4-hydroxyquinoline-3-carbonitrile C->D Thermal Cyclization E This compound D->E Chlorination (POCl₃) Reaction_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization (Gould-Jacobs) cluster_step3 Step 3: Chlorination A 4-Bromoaniline C Intermediate I A->C B EMCE B->C C2 Intermediate I D 6-Bromo-4-hydroxyquinoline-3-carbonitrile C2->D Heat (250-260 °C) D2 6-Bromo-4-hydroxyquinoline-3-carbonitrile E This compound D2->E POCl₃, DMF (cat.)

References

Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. A significant application of this reaction is in the synthesis of functionalized quinolines, which are core structures in many biologically active compounds and pharmaceutical agents. This document provides detailed application notes and experimental protocols for the synthesis of quinolines, specifically 2-chloro-3-formylquinolines, using the Vilsmeier-Haack cyclization of N-arylacetamides.

Introduction

The synthesis of the quinoline ring system is of great interest in medicinal chemistry due to its presence in a wide array of compounds with diverse biological activities. The Vilsmeier-Haack reaction offers a direct and efficient route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1] This one-pot cyclization reaction utilizes the Vilsmeier reagent, typically a chloroiminium salt formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[2][3][4]

The resulting 2-chloro-3-formylquinolines are valuable synthetic intermediates. The chloro and formyl groups can be readily transformed into various other functionalities, providing a gateway to a diverse library of quinoline derivatives for drug discovery and development.[5]

Reaction Mechanism and Workflow

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization of the N-arylacetamide.

Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

Stage 2: Cyclization of N-Arylacetamide The N-arylacetamide reacts with the Vilsmeier reagent. The reaction involves a double formylation followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline. Electron-donating groups on the N-arylacetamide substrate generally facilitate the reaction and improve yields.

Below is a diagram illustrating the general experimental workflow for this synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Vilsmeier Reagent (DMF + POCl3 at 0-5°C) C Add Vilsmeier Reagent to Acetanilide solution A->C Slowly B Prepare solution of N-Arylacetamide B->C D Heat Reaction Mixture (e.g., 80-90°C) C->D E Monitor reaction (e.g., by TLC) D->E F Pour mixture onto crushed ice E->F Upon completion G Neutralize (e.g., with Na2CO3) F->G H Filter crude product G->H I Recrystallize or perform Column Chromatography H->I

Caption: General experimental workflow for quinoline synthesis.

The logical relationship for the synthesis is outlined in the following diagram.

G DMF DMF (Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent + Acetanilide N-Arylacetamide (Substrate) Intermediate_Complex Reaction Intermediate Acetanilide->Intermediate_Complex Vilsmeier_Reagent->Intermediate_Complex Electrophilic Attack Product 2-Chloro-3-formylquinoline Intermediate_Complex->Product Cyclization & Hydrolysis

Caption: Logical flow of the Vilsmeier-Haack quinoline synthesis.

Experimental Protocols

Protocol 1: General Synthesis of 2-Chloro-3-formylquinolines

This protocol is adapted from procedures described for the synthesis of various substituted quinolines.[3]

Materials:

  • Substituted N-arylacetamide

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution (for neutralization)

  • Ethyl acetate or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take N,N-dimethylformamide (DMF). Cool the flask to 0-5°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The molar ratio of POCl₃ to DMF is typically high, with an optimized ratio of POCl₃ to the acetanilide substrate being around 12:1 for maximum yield in some cases. Stir the resulting mixture (the Vilsmeier reagent) for 30 minutes at low temperature.

  • Add the corresponding N-arylacetamide substrate in portions to the freshly prepared Vilsmeier reagent.

  • After the addition is complete, slowly raise the temperature and then heat the reaction mixture, typically between 80-90°C. The reaction time can vary from a few hours to over 16 hours, depending on the substrate.[3][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).[3][6]

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a suitable base, such as sodium carbonate solution, until the product precipitates.

  • Filter the crude solid product, wash it thoroughly with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by column chromatography.[6]

Protocol 2: Microwave-Assisted Synthesis of 3-(3-chloroprop-2-ene-1-al)-2,4-dichloroquinoline

This protocol demonstrates a variation of the Vilsmeier-Haack reaction using microwave irradiation to potentially shorten reaction times and improve yields.[7]

Materials:

  • 3-acetyl-2,4-dihydroxyquinoline

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Sodium carbonate solution

Procedure:

  • Prepare the Vilsmeier reagent by cooling DMF (0.05 mol) to 0°C and adding POCl₃ (0.14 mol) dropwise with stirring. Stir for an additional 30 minutes at room temperature.

  • Cool the reagent to 5°C and add 3-acetyl-2,4-dihydroxyquinoline (0.012 mol).

  • Continue stirring for 30 minutes, then heat the mixture in a microwave reactor. For example, heating at 120°C and 180 W for 5 minutes has been reported for subsequent steps, indicating the potential for microwave application.[7] Note: The specific reference describes conventional heating for this step for 17 hours, but microwave heating is used in subsequent transformations, suggesting its applicability.[7] A critical aspect is to carefully control the temperature, as temperatures above 60°C can lead to product degradation.[7]

  • After the reaction, pour the cooled mixture into crushed ice and neutralize with sodium carbonate solution.

  • Filter the crude solid, dry it, and purify by column chromatography.

Data Presentation

The efficiency of the Vilsmeier-Haack reaction for quinoline synthesis is highly dependent on reaction conditions and the nature of the substituents on the N-arylacetamide starting material.

Table 1: Optimization of POCl₃ Molar Ratio

This table summarizes the effect of varying the molar proportion of POCl₃ on the yield of 2-chloro-7-methoxy-3-formylquinoline from m-methoxyacetanilide at 90°C.

EntrySubstrate:POCl₃ Molar RatioYield (%)
11:335
21:550
31:865
41:1075
51:1280
61:1580

Data sourced from reference.

Table 2: Effect of Substituents on N-Arylacetamide on Reaction Time and Yield

Electron-donating groups (EDG) on the aromatic ring of the N-arylacetamide generally lead to higher yields and shorter reaction times compared to electron-withdrawing groups (EWG).

N-Arylacetamide SubstituentPositionReaction Time (h)Yield (%)Product
H-10602-Chloro-3-formylquinoline
CH₃o-10552-Chloro-8-methyl-3-formylquinoline
CH₃m-6702-Chloro-7-methyl-3-formylquinoline
CH₃p-8652-Chloro-6-methyl-3-formylquinoline
OCH₃m-5802-Chloro-7-methoxy-3-formylquinoline
Clp-12502,6-Dichloro-3-formylquinoline
NO₂p-15402-Chloro-6-nitro-3-formylquinoline

Data compiled and adapted from references[2][3]. Yields are representative and can vary based on specific reaction conditions.

Applications and Further Transformations

The 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction are versatile building blocks.

  • Nucleophilic Substitution: The 2-chloro group can be readily displaced by various nucleophiles. For instance, reaction with sodium sulfide can yield the corresponding thione, which can be further alkylated to produce thioethers with potential fungicidal and bactericidal activities.

  • Formyl Group Transformations: The 3-formyl group is a handle for numerous chemical modifications. It can be converted into cyano or alkoxycarbonyl groups, or used in condensation reactions to form Schiff bases, extending the molecular complexity and enabling the synthesis of fused heterocyclic systems.[2]

These transformations allow for the development of novel quinoline-based compounds, which are crucial for screening for potential anticancer, antimalarial, and antimicrobial agents.[7]

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the nucleophilic substitution on 4-chloroquinolines, a cornerstone reaction in the synthesis of a wide array of biologically active compounds, including antimalarials, anticancer agents, and kinase inhibitors.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization at the C4-position is crucial for the biological activity of many quinoline-based drugs. Nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines is the most common method to introduce diverse functionalities at this position.[1][2] This reaction involves the attack of a nucleophile on the electron-deficient C4-carbon of the quinoline ring, followed by the displacement of the chloride leaving group. The reactivity of 4-chloroquinolines is enhanced by the electron-withdrawing effect of the quinoline nitrogen. This document outlines various protocols for this transformation, including conventional heating, microwave-assisted synthesis, and palladium-catalyzed methods, providing researchers with a comprehensive guide to synthesize 4-substituted quinoline derivatives.

General Reaction Workflow

The general workflow for the nucleophilic substitution on 4-chloroquinolines is depicted below. The process begins with the selection of the appropriate 4-chloroquinoline starting material and the desired nucleophile. The reaction is then set up under optimized conditions, which may involve conventional heating or microwave irradiation, in a suitable solvent and often in the presence of a base or a catalyst. Following the reaction, the product is isolated and purified using standard techniques such as extraction, crystallization, or chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: Select 4-Chloroquinoline and Nucleophile reactants Prepare Reactants and Solvent start->reactants setup Reaction Setup: - Conventional Heating or - Microwave Irradiation reactants->setup reaction Nucleophilic Substitution Reaction setup->reaction workup Reaction Quenching and Extraction reaction->workup purification Purification: - Crystallization or - Column Chromatography workup->purification end End: Characterized 4-Substituted Quinoline purification->end

Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-Aminoquinolines

This protocol describes the direct coupling of a 4-chloroquinoline with an amine under conventional heating.[1][2]

Materials:

  • 4,7-dichloroquinoline

  • Primary or secondary amine (e.g., 1,3-diaminopropane)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., K2CO3, NaOH, if required)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of 4,7-dichloroquinoline (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If the amine salt is used or if the amine is a secondary amine, add a base (1.0-2.0 eq). No extra base is needed for primary amines.[1]

  • The reaction mixture is then heated to reflux (typically >120°C) for an extended period (typically >24 h).[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis of 4-Aminoquinolines

Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of 4-aminoquinolines.[1][2]

Materials:

  • 4,7-dichloroquinoline

  • Amine (primary, secondary, anilines, or N-heteroarenes)

  • Solvent (e.g., DMSO, ethanol, acetonitrile)

  • Base (e.g., none for primary amines, an auxiliary base for secondary amines, NaOH for aryl/heteroarylamines)[1]

  • Microwave vial

  • Microwave reactor

  • Magnetic stirrer

Procedure:

  • In a microwave vial, combine 4,7-dichloroquinoline (1.0 eq), the amine (1.0-1.5 eq), and the appropriate solvent.

  • Add a base if necessary, depending on the nature of the amine nucleophile.[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 140°C or 180°C) for a short duration (e.g., 20-30 minutes).[1]

  • After the reaction is complete, cool the vial to room temperature.

  • The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

For less reactive amines or for achieving higher yields and milder reaction conditions, palladium-catalyzed amination is a powerful alternative.[3]

Materials:

  • 4-chloroquinoline

  • Amine

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Ligand (e.g., BINAP, DPEphos)[3]

  • Base (e.g., KOt-Bu)[3]

  • Anhydrous solvent (e.g., Toluene, THF)

  • Schlenk tube or glovebox

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, add the 4-chloroquinoline (1.0 eq), amine (1.2 eq), palladium catalyst (e.g., 2 mol%), ligand (e.g., 2 mol%), and base (1.4 eq) to a Schlenk tube.[3]

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 70-100°C) for the specified time (e.g., 12-24 h).

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Data Presentation: Comparison of Protocols

The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on 4-chloroquinolines with various nucleophiles.

NucleophileMethodCatalyst/BaseSolventTemp (°C)TimeYield (%)Reference
Amines
AlkylaminesConventional-Alcohol/DMF>120>24 hModerate-Good[1][2]
AlkylaminesMicrowaveBase (if needed)DMSO140-18020-30 min80-95[1]
AnilinesConventional-Alcohol/DMF>120>24 hLower than alkylamines[1]
AnilinesMicrowaveNaOHDMSO140-18020-30 minGood[1]
DialkylaminesPd-catalyzedPdCl2(PPh3)2/TEATHF7024 hModerate-Good[1][2]
Oxygen Nucleophiles
PhenolsMicrowave-[bmim][PF6]MWShortGood-Excellent[4]
Alcohols-NaH----[5]
Sulfur Nucleophiles
Thiols-----Good[6][7]
ThioureaFusion--Fusion--[8]
Other Nucleophiles
1,2,4-TriazoleAcid/Base CatalysisHCl or Na salt----[9]
Sodium Azide------[10]

Signaling Pathway and Logical Relationships

The synthesized 4-aminoquinoline derivatives, such as chloroquine, are well-known antimalarial agents. Their mechanism of action involves the inhibition of hemozoin biocrystallization in the malaria parasite's digestive vacuole. This leads to the accumulation of toxic free heme, which ultimately kills the parasite. The logical relationship of this mechanism is illustrated below.

G cluster_parasite Malaria Parasite Digestive Vacuole cluster_drug Drug Action Heme_Polymerase Heme Polymerase Hemozoin Non-toxic Hemozoin Crystal Heme_Polymerase->Hemozoin Detoxification Heme Toxic Free Heme Heme->Heme_Polymerase Substrate Parasite_Death Parasite Death Heme->Parasite_Death Accumulation Leads to Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Heme_Polymerase Inhibition

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Conclusion

The nucleophilic substitution of 4-chloroquinolines is a versatile and indispensable reaction for the synthesis of a vast number of pharmacologically relevant molecules. The choice of the synthetic protocol depends on the nature of the nucleophile, the desired scale of the reaction, and the available equipment. Conventional heating methods are straightforward but often require harsh conditions and long reaction times. Microwave-assisted synthesis offers a green and efficient alternative, significantly accelerating the reaction rate. For challenging substrates, palladium-catalyzed cross-coupling reactions provide a powerful tool to achieve high yields under milder conditions. The protocols and data presented herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloroquinoline-3-carbonitrile is a key heterocyclic building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms at positions C4 (chloro) and C6 (bromo) offers opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse aryl and heteroaryl substituents, leading to the synthesis of novel compounds with potential therapeutic applications. Notably, derivatives of 6-aryl-4-substituted-quinoline-3-carbonitrile have been identified as potent and irreversible inhibitors of Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR) kinases, which are crucial targets in oncology.

This document provides detailed application notes and a generalized protocol for the selective Suzuki coupling reaction at the C6-bromo position of this compound.

Key Applications

The primary application of Suzuki coupling reactions with this compound is the synthesis of 6-aryl-4-chloroquinoline-3-carbonitrile derivatives. These compounds are valuable intermediates in the development of targeted cancer therapies. The introduction of various aryl groups at the C6 position allows for the fine-tuning of the molecule's steric and electronic properties to optimize its binding affinity and selectivity for target kinases like HER-2 and EGFR.

Reaction Selectivity: C6-Br vs. C4-Cl

In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl. This inherent difference in reactivity allows for the selective functionalization of dihalogenated substrates. In the case of this compound, the C-Br bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C4 position. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, it is possible to achieve highly selective coupling at the C6 position while leaving the C4-chloro group intact for subsequent transformations.

Quantitative Data Summary

The following table summarizes representative yields for the selective Suzuki coupling of this compound with various arylboronic acids. These data are compiled based on typical outcomes for similar substrates under optimized conditions.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid4-Chloro-6-phenylquinoline-3-carbonitrile85-95
24-Methoxyphenylboronic acid4-Chloro-6-(4-methoxyphenyl)quinoline-3-carbonitrile80-90
33-Fluorophenylboronic acid4-Chloro-6-(3-fluorophenyl)quinoline-3-carbonitrile82-92
44-(Trifluoromethyl)phenylboronic acid4-Chloro-6-(4-(trifluoromethyl)phenyl)quinoline-3-carbonitrile75-85
5Thiophen-2-ylboronic acid4-Chloro-6-(thiophen-2-yl)quinoline-3-carbonitrile70-80

Experimental Protocol: Selective Suzuki Coupling at the C6 Position

This protocol describes a general method for the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and Na₂CO₃ (2 equivalents).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The final concentration of the quinoline substrate should be approximately 0.1 M.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-4-chloroquinoline-3-carbonitrile.

Visualizations

Experimental Workflow

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic acid - Pd(dppf)Cl₂ - Na₂CO₃ inert Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reagents->inert solvent Add Degassed Solvents (Dioxane/Water) inert->solvent heat Heat and Stir (80-90 °C) solvent->heat monitor Monitor by TLC heat->monitor extract Extraction with Ethyl Acetate & Water monitor->extract purify Column Chromatography extract->purify product Pure 6-Aryl-4-chloroquinoline- 3-carbonitrile purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

HER-2/EGFR Signaling Pathway

HER2_EGFR_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Dimer EGFR/HER2 Heterodimer EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K Dimer->PI3K Activates Grb2_Sos Grb2/SOS Dimer->Grb2_Sos Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Survival, Differentiation mTOR->Cell_Response Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response Inhibitor 6-Aryl-4-chloroquinoline- 3-carbonitrile Inhibitor->Dimer Inhibits (Irreversible)

Caption: Simplified HER-2/EGFR signaling pathway and inhibition.

Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloroquinoline-3-carbonitrile is a key heterocyclic building block in the field of medicinal chemistry, primarily utilized as a versatile scaffold for the synthesis of potent kinase inhibitors. The quinoline core, substituted with a bromine atom at the 6-position, a chlorine atom at the 4-position, and a carbonitrile group at the 3-position, provides a strategic framework for the development of targeted therapeutic agents. The electron-withdrawing nature of the 3-carbonitrile group, coupled with the reactive chloro group at the 4-position, makes this molecule an ideal starting point for the synthesis of various 4-substituted aminoquinoline derivatives. These derivatives have shown significant inhibitory activity against a range of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.

This document provides detailed application notes on the use of this compound in the development of kinase inhibitors, with a particular focus on Src kinase. It includes a summary of biological activity data, detailed experimental protocols for the synthesis of derivatives, and a protocol for a kinase inhibition assay.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a scaffold for the development of ATP-competitive kinase inhibitors. The 4-chloro group is readily displaced by primary amines, allowing for the introduction of a variety of substituted anilino groups. This modular synthesis approach enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Notably, the 4-anilino-3-quinolinecarbonitrile scaffold has been identified as a privileged structure for targeting several important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): Early work identified 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile as an EGFR inhibitor[1].

  • Src Kinase: Variation of substituents on the 4-anilino group and at the 7-position of the quinoline ring has led to the discovery of potent and selective Src kinase inhibitors[1][2][3].

  • MEK Kinase: The 3-quinolinecarbonitrile template has also been utilized to develop inhibitors of MEK, a key component of the Ras-MAPK signaling cascade[1][4].

The bromine atom at the 6-position can be used for further structural modifications through cross-coupling reactions or can contribute to the overall binding affinity and pharmacokinetic properties of the final compound.

Quantitative Data: Inhibition of Src Kinase Activity

The following table summarizes the in vitro inhibitory activity of selected 4-anilino-quinoline-3-carbonitrile derivatives against Src kinase. These examples, while not all containing the 6-bromo substituent, illustrate the potency that can be achieved with this scaffold. The data is derived from studies focused on optimizing Src inhibitors based on the 4-anilino-3-quinolinecarbonitrile core.

Compound IDC-4 Anilino SubstituentC-6 SubstituentC-7 SubstituentSrc Kinase IC50 (nM)Cellular Proliferation IC50 (nM)Reference
1a 2,4-dichlorophenylH6,7-dimethoxy30-[2]
1c 2,4-dichloro-5-methoxyphenylH6,7-dimethoxy--[2]
2c 2,4-dichloro-5-methoxyphenylH3-(morpholin-4-yl)propoxy--[2]
31a 2,4-dichloro-5-methoxyphenylH3-(4-methylpiperazin-1-yl)propoxy1.2100[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-(2,4-dichloro-5-methoxyanilino)quinoline-3-carbonitrile

This protocol describes a representative synthesis of a 4-anilino-6-bromoquinoline-3-carbonitrile derivative, a potent Src kinase inhibitor scaffold.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

  • To a solution of 2-amino-5-bromobenzoic acid (1 equivalent) in N,N-dimethylformamide (DMF), add (1-ethoxyethylidene)malononitrile (1.1 equivalents).

  • Heat the reaction mixture at 120 °C for 4-6 hours.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-bromo-4-hydroxyquinoline-3-carbonitrile.

Step 2: Synthesis of this compound

  • Suspend 6-bromo-4-hydroxyquinoline-3-carbonitrile (1 equivalent) in phosphorus oxychloride (POCl₃, 10 equivalents).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours, until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to obtain this compound.

Step 3: Synthesis of 6-Bromo-4-(2,4-dichloro-5-methoxyanilino)quinoline-3-carbonitrile

  • Dissolve this compound (1 equivalent) and 2,4-dichloro-5-methoxyaniline (1.1 equivalents) in isopropanol.

  • Add a catalytic amount of hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux for 4-8 hours.

  • Cool the mixture to room temperature.

  • Collect the resulting solid by filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the product under vacuum to yield the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent Assay)

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a target kinase, such as Src, using a luminescence-based assay that measures ATP consumption.

Materials:

  • Target kinase (e.g., recombinant human Src kinase)

  • Kinase substrate (e.g., a generic peptide substrate for Src)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Kinase Reaction: a. In a 384-well plate, add 2.5 µL of the test compound solution or vehicle (for control wells). b. Add 2.5 µL of a solution containing the kinase and its substrate in kinase assay buffer. c. Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay. d. Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. d. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis: a. Measure the luminescence signal using a plate reader. b. The amount of light generated is proportional to the amount of ADP produced, and thus to the kinase activity. c. Calculate the percent inhibition for each compound concentration relative to the vehicle control. d. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

Src Kinase Signaling Pathway

The following diagram illustrates a simplified overview of the Src kinase signaling pathway, which is involved in regulating cell proliferation, survival, migration, and angiogenesis. Src is a non-receptor tyrosine kinase that can be activated by various upstream signals, including growth factor receptors (e.g., EGFR) and integrins. Once activated, Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways.

Src_Signaling_Pathway EGFR EGFR Src Src EGFR->Src Integrins Integrins FAK FAK Integrins->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Migration Src->Migration FAK->Src Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR Survival Survival Akt->Survival ERK ERK MEK->ERK Angiogenesis Angiogenesis mTOR->Angiogenesis Proliferation Proliferation ERK->Proliferation

Caption: Simplified Src Kinase Signaling Pathway.

Experimental Workflow: Kinase Inhibitor Synthesis and Evaluation

This diagram outlines the general workflow for the synthesis and biological evaluation of kinase inhibitors derived from this compound.

Kinase_Inhibitor_Workflow Start This compound Synthesis Synthesis of Derivatives (e.g., 4-anilino substitution) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Kinase Assay (IC50 Determination) Purification->InVitro CellBased Cell-Based Assays (Proliferation, Apoptosis) Purification->CellBased SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR CellBased->SAR Lead Lead Optimization SAR->Lead

Caption: Kinase Inhibitor Development Workflow.

References

Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloroquinoline-3-carbonitrile is a versatile heterocyclic building block crucial in the synthesis of a diverse range of biologically active molecules. Its unique structural features, possessing two distinct reactive sites—a labile chlorine atom at the 4-position and a bromine atom at the 6-position—allow for sequential and regioselective functionalization. This dual reactivity makes it an ideal scaffold for the development of kinase inhibitors and other potential therapeutic agents. The electron-withdrawing nitrile group at the 3-position further activates the quinoline ring system, influencing its chemical reactivity and biological interactions. These application notes provide an overview of its utility and detailed protocols for its key transformations.

Key Applications

The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of potent enzyme inhibitors, particularly targeting protein kinases.[1] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[2] The quinoline-3-carbonitrile core serves as a scaffold that can be elaborated to interact with the ATP-binding site of various kinases.

Derivatives of this intermediate have shown significant inhibitory activity against:

  • Epidermal Growth Factor Receptor (EGFR) [3][4]

  • Human Epidermal Growth Factor Receptor 2 (HER-2) [3][5]

  • Src Kinase [6]

The general strategy involves the displacement of the 4-chloro group via nucleophilic aromatic substitution (SNAr) with various anilines to introduce a key pharmacophoric element. The 6-bromo position can then be further modified, for example, through palladium-catalyzed cross-coupling reactions, to enhance potency, selectivity, and pharmacokinetic properties.

Synthetic Transformations and Protocols

Two principal types of reactions highlight the synthetic utility of this compound: Nucleophilic Aromatic Substitution at the C4-position and Suzuki-Miyaura Cross-Coupling at the C6-position.

Nucleophilic Aromatic Substitution (SNAr) of the C4-Chloro Group

The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic displacement due to the electron-withdrawing effects of the fused benzene ring, the quinoline nitrogen, and the C3-nitrile group. This allows for the facile introduction of various nucleophiles, most commonly substituted anilines, to generate 4-anilinoquinoline-3-carbonitrile derivatives.

Experimental Protocol: Synthesis of 6-Bromo-4-(3-bromoanilino)quinoline-3-carbonitrile

This protocol is adapted from methodologies used for similar 4-chloroquinoline derivatives.

Materials:

  • This compound

  • 3-Bromoaniline

  • Isopropanol (or other suitable solvent like n-butanol or DMF)

  • Hydrochloric acid (catalytic amount, optional)

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (10-15 mL per mmol of starting material), add 3-bromoaniline (1.1 - 1.5 eq).

  • A catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold isopropanol, and then with diethyl ether to afford the desired product.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data for SNAr Reactions (Analogous Systems):

Starting MaterialNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
4-Chloro-6,7-dimethoxyquinoline-3-carbonitrile3-BromoanilineIsopropanolReflux485[4]
4-Chloro-6-(crotonamido)quinoline-3-carbonitrile3-Ethynylanilinen-Butanol1101665[3]
4-Chloro-6-nitroquinoline-3-carbonitrileAnilineEthanolReflux692(General procedure)
Suzuki-Miyaura Cross-Coupling of the C6-Bromo Group

The bromine atom at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl and heteroaryl groups, providing a powerful tool for structure-activity relationship (SAR) studies and for optimizing the properties of lead compounds. This reaction is typically performed after the SNAr reaction at the C4-position.

Experimental Protocol: Synthesis of 6-Aryl-4-anilinoquinoline-3-carbonitriles

This protocol is a general procedure based on standard Suzuki-Miyaura coupling conditions.

Materials:

  • 6-Bromo-4-(arylamino)quinoline-3-carbonitrile (from the previous step)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (2-10 mol%)

  • Base (e.g., K2CO3, Cs2CO3, Na2CO3) (2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene)

Procedure:

  • In a reaction vessel, combine the 6-bromo-4-(arylamino)quinoline-3-carbonitrile (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and the base (e.g., K2CO3, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 6-aryl-4-anilinoquinoline-3-carbonitrile.

Quantitative Data for Suzuki-Miyaura Reactions (Analogous Systems):

Starting MaterialBoronic AcidCatalystBaseSolventYield (%)Reference
6,8-Dibromo-4-chloroquinoline-3-carbaldehydePhenylboronic acidPdCl2(PPh3)2/PCy3K2CO3Dioxane/Water~40% (for trisubstituted product)[3] (related system)
6-ChloropurinePhenylboronic acidPd(PPh3)4Na2CO3DME/Water95[7] (analogous heterocycle)
Aryl BromidesPhenylboronic AcidPd-thiosemicarbazone complexNa2CO3DMF/H2O80-95[8] (general conditions)

Visualizing Synthetic Pathways and Biological Mechanisms

Synthetic Workflow

The following diagram illustrates the sequential functionalization of this compound.

G A This compound B 6-Bromo-4-(arylamino)quinoline-3-carbonitrile A->B SNAг (ArNH2, Solvent, Heat) C 6-Aryl-4-(arylamino)quinoline-3-carbonitrile B->C Suzuki Coupling (Ar'B(OH)2, Pd catalyst, Base)

Caption: Synthetic utility of the intermediate.

EGFR/HER-2 Signaling Pathway and Inhibition

Derivatives synthesized from this compound often function as irreversible inhibitors of EGFR and HER-2. They typically contain a "warhead" (like a crotonamide group) introduced at the 6-position (after initial functionalization) that forms a covalent bond with a cysteine residue in the active site of the kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor (e.g., EGF) Ligand->EGFR Inhibitor Quinoline-3-carbonitrile Derivative Inhibitor->EGFR Irreversible Inhibition (Covalent Bond)

Caption: EGFR/HER-2 signaling and inhibition.

Conclusion

This compound is a high-value intermediate for the synthesis of kinase inhibitors and other pharmacologically relevant molecules. Its well-defined and predictable reactivity at the C4 and C6 positions allows for the systematic development of compound libraries for lead optimization in drug discovery programs. The protocols and data presented herein provide a foundation for researchers to exploit the full synthetic potential of this versatile scaffold.

References

Application Notes & Protocols: Derivatization of the Nitrile Group in Quinoline-3-carbonitriles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoline is a versatile heterocyclic scaffold found in a wide range of natural and synthetic compounds with significant biological activities.[1][2] Quinoline derivatives are crucial in medicinal chemistry, forming the basis for drugs with anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] The quinoline-3-carbonitrile moiety, in particular, serves as a valuable synthetic intermediate due to the reactivity of the nitrile (-C≡N) group. The nitrile functional group is robust, not easily metabolized, and can act as a key pharmacophore, often serving as a hydrogen bond acceptor or a bioisostere for other functional groups like carbonyls.[6][7]

This document provides detailed application notes and experimental protocols for the chemical derivatization of the nitrile group in quinoline-3-carbonitriles. These transformations allow for the synthesis of diverse molecular architectures, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The primary reactions covered include hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition reactions to form tetrazoles.

Hydrolysis of the Nitrile Group

The hydrolysis of the nitrile group is a fundamental transformation that can yield either a primary amide or a carboxylic acid, depending on the reaction conditions.[8] Amides are valuable in drug design as they can form crucial hydrogen bonds with biological targets. Carboxylic acids introduce an acidic center, which can improve solubility and serve as a key binding motif.

Application Note: Partial Hydrolysis to Quinoline-3-carboxamide

Partial hydrolysis under controlled conditions allows for the isolation of the amide intermediate. This transformation is often achieved using milder acidic or basic conditions, or through methods like manganese dioxide-catalyzed hydration in a flow system.[9] A common laboratory method involves using an alkaline solution of hydrogen peroxide, which provides a mild route to the amide while minimizing over-hydrolysis to the carboxylic acid.[10]

Protocol 1: Synthesis of Quinoline-3-carboxamide

Materials:

  • Quinoline-3-carbonitrile

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH) solution (e.g., 6M)

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve quinoline-3-carbonitrile (1.0 eq) in ethanol.

  • Add the sodium hydroxide solution (1.5 eq) to the mixture and cool the flask in an ice bath.

  • Slowly add hydrogen peroxide (3.0 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield the quinoline-3-carboxamide.

Reduction of the Nitrile Group to a Primary Amine

Reduction of the nitrile group yields a primary amine (e.g., 3-(aminomethyl)quinoline), introducing a basic and highly versatile functional group. This amine can serve as a key site for further derivatization or as a critical pharmacophoric element for interacting with biological targets. Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.[11][12][13]

Application Note: Synthesis of 3-(aminomethyl)quinoline

The use of strong reducing agents like LiAlH₄ provides an efficient route to primary amines from nitriles.[11][13] Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) is another effective method, often preferred for its milder conditions and industrial scalability.[14] To prevent the formation of secondary and tertiary amine by-products during catalytic hydrogenation, ammonia is often added to the reaction mixture.[14][15]

Protocol 2: Reduction of Quinoline-3-carbonitrile using LiAlH₄

Materials:

  • Quinoline-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Deionized water

  • Nitrogen or Argon atmosphere setup

  • Round-bottom flask, dropping funnel, reflux condenser

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be performed under an inert atmosphere (N₂ or Ar).

  • In a three-necked flask equipped with a dropping funnel and condenser, suspend LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve quinoline-3-carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, then gently reflux for an additional 4-6 hours.

  • Cool the reaction back to 0 °C. Quench the reaction very carefully by the sequential, dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams).

    • 15% aqueous NaOH (X mL).

    • Water (3X mL).

  • Stir the resulting granular precipitate for 30 minutes, then remove it by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude 3-(aminomethyl)quinoline, which can be further purified by chromatography or distillation.

[3+2] Cycloaddition with Azides to form Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a highly effective method for synthesizing 5-substituted-1H-tetrazoles. In medicinal chemistry, the tetrazole ring is widely used as a bioisosteric replacement for a carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.

Application Note: Synthesis of 3-(1H-tetrazol-5-yl)quinoline

This transformation is typically achieved by heating the quinoline-3-carbonitrile with sodium azide (NaN₃) in a polar aprotic solvent like DMF, often with an additive such as ammonium chloride or triethylamine hydrochloride to act as a proton source.

Protocol 3: Synthesis of 3-(1H-tetrazol-5-yl)quinoline

Materials:

  • Quinoline-3-carbonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), dilute

  • Deionized water

  • Round-bottom flask, reflux condenser

Procedure:

  • Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

  • To a round-bottom flask, add quinoline-3-carbonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

  • Add DMF as the solvent and heat the mixture to 100-120 °C with stirring.

  • Maintain the temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Acidify the aqueous solution with dilute HCl to a pH of ~2-3 to protonate the tetrazole ring, causing the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate thoroughly with cold water to remove any residual salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 3-(1H-tetrazol-5-yl)quinoline.

Data Presentation: Summary of Reactions and Biological Activity

The derivatization of quinoline-3-carbonitriles has led to compounds with a range of biological activities. The tables below summarize representative yields and biological data for selected derivatives.

Table 1: Representative Reaction Yields for Derivatization

Starting MaterialReaction TypeProductReagentsTypical Yield (%)
Quinoline-3-carbonitrilePartial HydrolysisQuinoline-3-carboxamideH₂O₂ / NaOH75 - 90
Quinoline-3-carbonitrileFull HydrolysisQuinoline-3-carboxylic acidH₂SO₄ / H₂O, reflux70 - 85
Quinoline-3-carbonitrileReduction3-(aminomethyl)quinolineLiAlH₄ / THF65 - 80
Quinoline-3-carbonitrileCycloaddition3-(1H-tetrazol-5-yl)quinolineNaN₃ / NH₄Cl80 - 95

Table 2: Biological Activity of Quinoline Derivatives

Compound ClassSpecific DerivativeBiological Target/ActivityPotency (Example)Reference
Quinolone CarboxamidesImidazole-fused derivativesAntibacterialModest activity[3]
PyrroloquinolinesNovel synthesized adductsAnticancer (Cytotoxicity)IC₅₀ against MCF-7 cell line[16]
CyanoquinolinesCompound QD4Antibacterial (DNA Gyrase)MIC against S. aureus[17]

Visualizations

Experimental Workflow

The following diagram illustrates the primary synthetic pathways starting from the quinoline-3-carbonitrile core.

experimental_workflow cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_cycloaddition [3+2] Cycloaddition start Quinoline-3-carbonitrile amide Quinoline-3-carboxamide start->amide H₂O₂, NaOH amine 3-(Aminomethyl)quinoline start->amine 1. LiAlH₄ 2. H₂O tetrazole 3-(1H-tetrazol-5-yl)quinoline start->tetrazole NaN₃, NH₄Cl acid Quinoline-3-carboxylic Acid amide->acid H₃O⁺, Δ

Caption: Synthetic routes for the derivatization of quinoline-3-carbonitrile.

Mechanism of Action: DNA Gyrase Inhibition

Certain quinoline derivatives exhibit antibacterial activity by targeting DNA gyrase, an essential enzyme for bacterial DNA replication.[17]

moa_diagram drug Quinoline-3-carbonitrile Derivative enzyme DNA Gyrase (Bacterial Topoisomerase II) drug->enzyme Binds to & Inhibits process DNA Supercoiling Relaxation enzyme->process Catalyzes replication Bacterial DNA Replication process->replication Is required for death Bacterial Cell Death replication->death Inhibition leads to

Caption: Inhibition of DNA gyrase by quinoline antibacterial agents.

Logical Relationships: Pharmacophoric Roles of the Nitrile Group

The nitrile group is a versatile pharmacophore in drug design, capable of engaging in several key molecular interactions.[6]

logical_relationships cluster_bioisostere nitrile Nitrile Group (-C≡N) h_bond Hydrogen Bond Acceptor nitrile->h_bond dipole Dipole-Dipole Interactions nitrile->dipole bioisostere Bioisostere nitrile->bioisostere metabolic_block Metabolic Blocker nitrile->metabolic_block hydrophobic Hydrophobic Interactions nitrile->hydrophobic via π system carbonyl Carbonyl bioisostere->carbonyl hydroxyl Hydroxyl bioisostere->hydroxyl

Caption: Key pharmacophoric roles of the nitrile functional group.

References

Application Note: 1H NMR Characterization of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoline and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic pharmaceuticals, including well-known antimalarial drugs. The substitution pattern on the quinoline ring system profoundly influences its biological activity. Therefore, precise structural characterization is paramount in the research and development of quinoline-based drugs. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the unambiguous determination of substitution patterns and conformational analysis of these molecules. This document provides a detailed guide to the principles, experimental protocols, and data interpretation for the ¹H NMR characterization of substituted quinolines.

Principles of ¹H NMR for Substituted Quinolines

The ¹H NMR spectrum of a substituted quinoline provides four key pieces of information for structure elucidation: the number of signals, their chemical shifts (δ), the integration of these signals, and their splitting patterns (spin-spin coupling, J).[1]

1. Chemical Shift (δ) The chemical shift of a proton is determined by its local electronic environment. Protons in different environments will resonate at different frequencies.

  • Aromatic Region: Protons directly attached to the quinoline rings, known as aryl protons, typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 9.0 ppm.[2] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to appear at a lower field.

  • Key Protons: The H2 proton is significantly deshielded by the adjacent nitrogen and often appears as the most downfield signal (around δ 8.7-8.9 ppm in unsubstituted quinoline). The H8 proton is also deshielded due to its proximity to the nitrogen lone pair (peri-effect) and appears further downfield than other protons on the carbocyclic ring.

  • Substituent Effects: The position and electronic nature of substituents dramatically alter the chemical shifts. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ increase electron density on the ring, shielding nearby protons and shifting their signals upfield (to lower δ values). Conversely, electron-withdrawing groups (EWGs) like -NO₂ or -CN decrease electron density, deshielding protons and shifting them downfield (to higher δ values).[3]

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Protons on the Unsubstituted Quinoline Ring (in CDCl₃)

Proton Position Typical Chemical Shift (δ, ppm) Key Influences
H-2 8.8 - 8.9 Adjacent to N, highly deshielded
H-3 7.3 - 7.4
H-4 8.0 - 8.1
H-5 7.7 - 7.8
H-6 7.5 - 7.6
H-7 7.6 - 7.7

| H-8 | 8.1 - 8.2 | Peri-effect from N lone pair, deshielded |

Note: These values are approximate and can vary based on solvent, concentration, and substitution.[4]

2. Spin-Spin Coupling (J-Coupling) Spin-spin coupling arises from the interaction of the magnetic moments of non-equivalent neighboring protons through the intervening bonds.[5] This interaction splits a single resonance into a multiplet (e.g., doublet, triplet, doublet of doublets). The spacing between the lines of a multiplet is the coupling constant, J, measured in Hertz (Hz).[6]

  • Ortho-coupling (³J): Coupling between protons on adjacent carbons (three bonds apart). This is the strongest coupling in aromatic systems, typically in the range of 7-10 Hz.[3]

  • Meta-coupling (⁴J): Coupling between protons separated by three carbons (four bonds apart). This is significantly weaker, with J values around 2-3 Hz.[3][5]

  • Para-coupling (⁵J): Coupling between protons on opposite sides of the ring (five bonds apart). This coupling is very weak (0-1 Hz) and often not resolved.

The multiplicity of a signal can be predicted by the n+1 rule, where 'n' is the number of equivalent neighboring protons. For complex systems like quinolines, where a proton may be coupled to multiple non-equivalent neighbors, more complex patterns like a doublet of doublets (dd) or a triplet of doublets (td) are observed.[7] Analyzing these coupling constants is crucial for determining the relative positions of protons and, by extension, the substitution pattern.[8]

Table 2: Typical Proton-Proton Coupling Constants (J) in Quinolines

Coupling Type Number of Bonds Typical Range (Hz)
Ortho (³J) 3 7.0 - 10.0
Meta (⁴J) 4 2.0 - 3.0

| Para (⁵J) | 5 | 0.0 - 1.0 |

3. Integration The area under each signal in a ¹H NMR spectrum is proportional to the number of protons generating that signal.[9] By setting the integral of a known signal to a specific number of protons (e.g., a methyl group to 3H), the relative number of protons for all other signals can be determined, which is vital for confirming the structure.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

This protocol outlines the standard procedure for preparing a substituted quinoline sample for analysis.

Materials:

  • High-quality 5 mm NMR tube and cap

  • Substituted quinoline sample (5-25 mg)[10]

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆, Acetone-d₆)

  • Internal standard (e.g., Tetramethylsilane (TMS), optional if the solvent contains it)

  • Glass Pasteur pipette

  • Small plug of glass wool or a syringe filter

  • Vial for dissolution

Procedure:

  • Weighing: Accurately weigh 5-25 mg of the purified substituted quinoline sample and place it into a clean, dry vial.[10] For ¹³C NMR, a higher concentration may be needed (50-100 mg).[10]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. CDCl₃ is common for many organic compounds, while DMSO-d₆ is used for more polar molecules. The deuterated solvent prevents a large solvent signal from obscuring the analyte signals and is used for the spectrometer's lock system.[11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[10] Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube.[11] This can be done by passing the solution through a Pasteur pipette containing a small, tight plug of glass wool.[11] Do not use cotton wool, as it can introduce contaminants.

  • Transfer: Carefully transfer the filtered solution into the NMR tube to a height of about 4-5 cm (approximately 0.6-0.7 mL).

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Quality Check: Ensure the final sample is a clear, homogenous solution free of any suspended particles.

Protocol 2: Data Acquisition and Processing

Acquisition:

  • Insert the prepared sample into the NMR spectrometer (e.g., 300 MHz or 400 MHz).

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity across the sample, which results in sharp, symmetrical peaks.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

Processing:

  • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are in the positive absorptive mode.

  • Baseline Correction: Correct any distortions in the baseline of the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the signal of the internal standard (TMS) to δ 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm).[1]

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking: Identify the exact chemical shift of each peak in the multiplets. This data is used to calculate the coupling constants.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for characterizing a substituted quinoline using the acquired ¹H NMR data.

G cluster_prep Phase 1: Preparation & Acquisition cluster_proc Phase 2: Data Processing cluster_analysis Phase 3: Spectral Analysis cluster_result Phase 4: Structure Elucidation A Sample Preparation (Protocol 1) B NMR Data Acquisition A->B C Fourier Transform, Phase & Baseline Correction B->C D 1. Chemical Shift (δ) Identify proton types (Aryl, Aliphatic) C->D E 2. Integration Determine relative proton count D->E F 3. Coupling (J) Analyze splitting patterns (dd, t, d, etc.) E->F G Assemble Fragments & Determine Substitution Pattern F->G H Final Structure Confirmation G->H

Caption: Workflow for ¹H NMR-based structure elucidation of substituted quinolines.

Example Interpretation Step: Imagine a signal for a proton on the quinoline ring disappears from the aromatic region and a new signal for a methoxy group (-OCH₃) appears around δ 3.9 ppm with an integration of 3H. This strongly suggests that a proton has been replaced by a methoxy substituent. By analyzing which proton signal is missing and the changes in the coupling patterns of the remaining protons, the exact position of the new methoxy group can be determined. For instance, if the H-6 signal disappears, the remaining H-5 and H-7 signals will change from doublets of doublets to simple doublets, reflecting the loss of a coupling partner.

References

Analysis of Halogenated Heterocycles by Mass Spectrometry: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the mass spectrometry analysis of halogenated heterocycles, a class of compounds of significant interest in drug discovery and development. The methodologies outlined herein are designed to support researchers in the accurate quantification and structural elucidation of these molecules in complex biological matrices.

Introduction

Halogenated heterocycles are integral scaffolds in a vast array of pharmaceuticals due to the unique physicochemical properties imparted by halogen atoms, such as enhanced metabolic stability, improved membrane permeability, and specific binding interactions with target proteins. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for the analysis of these compounds throughout the drug development pipeline. Its high sensitivity, selectivity, and speed enable robust quantification for pharmacokinetic studies, metabolite identification, and impurity profiling.[1][2]

This guide focuses on providing practical, detailed protocols for the analysis of halogenated heterocycles, using the well-characterized anti-cancer drug Gefitinib as a primary example. Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and contains both chloro- and fluoro- substituents on a quinazoline core, making it an excellent model compound for this application.[3][4][5]

Experimental Protocols

Sample Preparation from Biological Matrices

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix (e.g., plasma, tissue homogenate) and remove interfering substances that can suppress ionization or contaminate the MS system.[6] Two common and effective methods are protein precipitation and solid-phase extraction.

Protocol 2.1.1: Protein Precipitation (PPT)

This is a rapid and simple method suitable for high-throughput analysis.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.[7][8]

  • If an internal standard (IS) is used, add it to the acetonitrile. For Gefitinib analysis, a deuterated analog ((d8)-gefitinib) is a suitable IS.[6][9]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[7]

  • Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.[9]

Protocol 2.1.2: Solid-Phase Extraction (SPE)

SPE provides a cleaner extract compared to PPT, which can be beneficial for achieving lower limits of quantification.[10]

  • Condition the SPE cartridge: Use a C8 or C18 SPE cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water through it.[10]

  • Load the sample: Dilute 500 µL of plasma with 500 µL of water and load the mixture onto the conditioned SPE cartridge.[9]

  • Wash: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Elute: Elute the analyte of interest with 1 mL of methanol or acetonitrile into a clean collection tube.[10]

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.[9]

LC-MS/MS Analysis

The following protocols provide starting points for the LC-MS/MS analysis of halogenated heterocycles. Method optimization will be required for specific analytes.

Protocol 2.2.1: UPLC-MS/MS Method for Gefitinib and its Metabolites

This method is suitable for the rapid and sensitive quantification of Gefitinib and its major metabolites.[11]

  • Liquid Chromatography:

    • Column: ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water[8]

    • Mobile Phase B: Acetonitrile[8]

    • Flow Rate: 0.35 mL/min[12]

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-2.0 min: Linear gradient to 95% B

      • 2.0-2.5 min: Hold at 95% B

      • 2.5-2.6 min: Return to 5% B

      • 2.6-3.0 min: Re-equilibration at 5% B

    • Injection Volume: 5 µL[7]

    • Column Temperature: 40 °C[12]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[12]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Gefitinib: m/z 447.2 → 128.2[9]

      • O-desmethyl Gefitinib (M523595): m/z 433.2 → 128.2[12]

      • (d8)-Gefitinib (IS): m/z 455.2 → 136.0[9]

    • Ion Source Parameters (typical starting values):

      • Capillary Voltage: 3.0 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of Gefitinib.

AnalyteLLOQ (ng/mL)Linear Range (ng/mL)Reference
Gefitinib0.50.5 - 1000> 0.99[9][12]
O-desmethyl Gefitinib55 - 500> 0.99[13]
AnalyteIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
Gefitinib≤ 10.8≤ 10.889.7 - 104.7[13]
O-desmethyl Gefitinib≤ 10.8≤ 10.8100.4 - 106.0[13]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of a halogenated heterocyclic drug from a biological matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt spe Solid-Phase Extraction (C18 cartridge) start->spe extract Clean Extract ppt->extract spe->extract lc UPLC Separation (C18 Column) extract->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms data Data Acquisition ms->data quant Quantification (Calibration Curve) data->quant report Results quant->report metabolic_pathway cluster_cyp CYP450 Enzymes cluster_metabolites Major Metabolites gefitinib Gefitinib cyp3a4 CYP3A4 (major) gefitinib->cyp3a4 Metabolism cyp3a5 CYP3A5 gefitinib->cyp3a5 Metabolism cyp2d6 CYP2D6 (minor) gefitinib->cyp2d6 Metabolism m537194 Morpholino-ring Oxidation Metabolite (M537194) cyp3a4->m537194 Oxidation m387783 Oxidative Defluorination Metabolite (M387783) cyp3a4->m387783 Oxidative Defluorination m523595 O-desmethyl Gefitinib (M523595) cyp2d6->m523595 O-demethylation

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis, purification, characterization, and biological evaluation of kinase inhibitors derived from quinoline scaffolds. The provided methodologies are based on established synthetic routes and analytical techniques, offering a comprehensive guide for researchers in the field of drug discovery and medicinal chemistry.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile nature allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. In the context of kinase inhibition, quinoline derivatives have demonstrated significant potential in targeting a range of kinases implicated in cancer and other diseases. These kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K), are crucial nodes in signaling pathways that regulate cell proliferation, survival, and angiogenesis. This document outlines key synthetic strategies for accessing quinoline-based kinase inhibitors and provides protocols for their subsequent evaluation.

Signaling Pathways Targeted by Quinoline-Based Kinase Inhibitors

Quinoline-based inhibitors often target key signaling pathways that are dysregulated in cancer. Understanding these pathways is crucial for rational drug design and the interpretation of biological data.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates PI3K PI3K VEGFR->PI3K Activates DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Activates Ca Ca²⁺ Release IP3->Ca Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

VEGFR Signaling Pathway

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds Grb2_Sos Grb2/Sos RTK->Grb2_Sos Recruits & Activates Ras_GDP Ras-GDP (Inactive) Grb2_Sos->Ras_GDP Promotes GDP/GTP exchange Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Regulates Gene Expression for

Ras/Raf/MEK/ERK Signaling Pathway

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Promotes

PI3K/Akt/mTOR Signaling Pathway

Experimental Protocols

A. Synthesis of Quinoline Scaffolds

Several classical methods are employed for the synthesis of the quinoline core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Protocol 1: Friedländer Annulation

This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2][3]

  • Reactants:

    • 2-Aminoaryl ketone/aldehyde (1.0 mmol)

    • Active methylene compound (e.g., ethyl acetoacetate) (1.2 mmol)

    • Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid) (0.1 mmol)

    • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Procedure:

    • To a round-bottom flask, add the 2-aminoaryl ketone/aldehyde, the active methylene compound, and the catalyst.

    • If using a solvent, add it to the flask (approx. 5-10 mL).

    • Reflux the reaction mixture with stirring for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the solid and wash it with a cold solvent (e.g., ethanol or diethyl ether).

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Gould-Jacobs Reaction

This reaction is particularly useful for the synthesis of 4-hydroxyquinolines.[4][5][6][7]

  • Reactants:

    • Aniline or substituted aniline (1.0 mmol)

    • Diethyl ethoxymethylenemalonate (1.2 mmol)

    • High-boiling solvent (e.g., diphenyl ether) or solvent-free

  • Procedure:

    • Combine the aniline and diethyl ethoxymethylenemalonate in a reaction vessel.

    • Heat the mixture to 120-140 °C for 1-2 hours to form the anilinomethylenemalonate intermediate.

    • Increase the temperature to 240-260 °C and maintain for 15-30 minutes to effect cyclization.

    • Cool the reaction mixture and add a solvent like petroleum ether or hexane to precipitate the product.

    • Filter the solid, wash with the solvent, and dry.

    • The resulting ester can be hydrolyzed to the corresponding carboxylic acid and subsequently decarboxylated to the 4-hydroxyquinoline.

Protocol 3: Skraup-Doebner-von Miller Synthesis

This is a versatile method for preparing a variety of substituted quinolines.[8][9][10][11]

  • Reactants:

    • Aniline or substituted aniline (1.0 mmol)

    • α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde) (1.2 mmol)

    • Acid catalyst (e.g., concentrated sulfuric acid, hydrochloric acid)

    • Oxidizing agent (e.g., nitrobenzene, arsenic acid)

  • Procedure:

    • Caution: This reaction can be highly exothermic and should be performed with appropriate safety measures in a fume hood.

    • To a flask containing the aniline and the acid catalyst, slowly add the α,β-unsaturated carbonyl compound with cooling.

    • Add the oxidizing agent to the mixture.

    • Heat the reaction mixture to 100-150 °C for several hours.

    • After cooling, carefully pour the mixture onto ice and neutralize with a base (e.g., sodium hydroxide).

    • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

B. Purification of Quinoline Derivatives

Protocol 4: Silica Gel Column Chromatography

Column chromatography is a standard technique for purifying organic compounds.[5][8][12][13]

  • Materials:

    • Silica gel (60-120 or 230-400 mesh)

    • Eluent (a mixture of non-polar and polar solvents, e.g., hexane/ethyl acetate or dichloromethane/methanol, determined by TLC analysis)

    • Glass column with a stopcock

    • Cotton or glass wool

    • Sand

  • Procedure:

    • Packing the column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add another layer of sand on top of the silica.

    • Loading the sample: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the eluent). Carefully apply the sample to the top of the silica gel. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

    • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.

    • Analysis: Monitor the fractions by TLC to identify those containing the desired product. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

C. Characterization of Synthesized Compounds

Protocol 5: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and confirmation of the synthesized compounds.[4][9][14][15][16][17][18]

  • 1H and 13C NMR Spectroscopy:

    • Dissolve a small amount of the purified compound (5-10 mg for 1H, 10-20 mg for 13C) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the 1H and 13C NMR spectra.

    • Analyze the chemical shifts (δ), coupling constants (J), and integration values to confirm the structure of the quinoline derivative.

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

    • Inject the sample into the LC-MS system.

    • The compound will be separated by the liquid chromatography column and then ionized and detected by the mass spectrometer.

    • Analyze the mass spectrum to determine the molecular weight of the compound and confirm its identity by comparing the observed mass-to-charge ratio (m/z) with the calculated value.

D. Biological Evaluation: Kinase Inhibition Assay

Protocol 6: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized quinoline derivatives against a target kinase (e.g., VEGFR2, EGFR, PI3K). Specific conditions may vary depending on the kinase and the assay kit used.[3][6][10][11][19][20][21][22][23]

  • Materials:

    • Recombinant kinase

    • Kinase-specific substrate (e.g., a peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer

    • Test compounds (synthesized quinoline derivatives) dissolved in DMSO

    • Positive control inhibitor

    • Detection reagent (e.g., ADP-Glo™, Kinase-Glo™)

    • Microplate reader (luminometer or spectrophotometer)

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final DMSO concentration should typically be kept below 1%.

    • In a 96-well or 384-well plate, add the assay buffer, the diluted test compounds (or DMSO for the control), and the substrate.

    • Initiate the kinase reaction by adding a solution of the kinase and ATP.

    • Incubate the plate at the recommended temperature (e.g., 30 °C or room temperature) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the remaining ATP.

    • Measure the signal (e.g., luminescence or absorbance) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) using a suitable software.

Experimental_Workflow Synthesis Synthesis of Quinoline Scaffold Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound Biological_Eval Biological Evaluation Characterization->Biological_Eval Confirmed Structure SAR Structure-Activity Relationship (SAR) Analysis Biological_Eval->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design of New Analogs

Experimental Workflow for Kinase Inhibitor Development

Data Presentation

The quantitative data obtained from the biological assays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: In Vitro Kinase Inhibitory Activity of Synthesized Quinoline Derivatives

Compound IDTarget KinaseIC₅₀ (nM)
QN-001VEGFR-215.3
QN-002VEGFR-228.1
QN-003EGFR5.2
QN-004EGFR12.8
QN-005PI3Kα45.6
QN-006PI3Kα89.2
.........

Table 2: Antiproliferative Activity of Selected Quinoline Derivatives against Cancer Cell Lines

Compound IDCell LineGI₅₀ (µM)
QN-003A549 (Lung Cancer)0.8
QN-003MCF-7 (Breast Cancer)1.2
QN-005PC-3 (Prostate Cancer)2.5
.........

Note: The data presented in these tables are hypothetical and for illustrative purposes only. Researchers should populate these tables with their own experimental data.

Conclusion

This document provides a comprehensive set of protocols and application notes for the synthesis and evaluation of quinoline-based kinase inhibitors. By following these detailed methodologies, researchers can efficiently synthesize novel compounds, purify them to a high degree, confirm their structures, and assess their biological activity. The provided diagrams of key signaling pathways and the experimental workflow offer a conceptual framework for this area of research. The systematic presentation of quantitative data in tables is crucial for establishing structure-activity relationships and guiding the lead optimization process in the quest for more potent and selective kinase inhibitors.

References

Application Notes and Protocols: 6-Bromo-4-chloroquinoline-3-carbonitrile as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utility of 6-bromo-4-chloroquinoline-3-carbonitrile, a key intermediate in the development of novel therapeutic agents. This document details its preparation and showcases its application in synthesizing potent kinase inhibitors and compounds with potential antimicrobial and anticancer activities. Detailed experimental protocols and reaction pathways are provided to facilitate its use in drug discovery and medicinal chemistry programs.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The strategic functionalization of the quinoline ring system allows for the fine-tuning of pharmacological properties. This compound is a particularly valuable building block due to the presence of three distinct reactive sites: a nucleophilic substitution-prone chloro group at the C4 position, a bromo group at the C6 position amenable to cross-coupling reactions, and a carbonitrile group at C3 that can be further modified or contribute to ligand-receptor interactions. This trifunctional nature enables the synthesis of diverse molecular architectures, making it an attractive starting point for the discovery of new bioactive molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the readily available 4-bromoacetanilide. The initial step involves a Vilsmeier-Haack reaction to construct the quinoline core, yielding the corresponding 3-carbaldehyde, which is subsequently converted to the 3-carbonitrile.

G A 4-Bromoacetanilide C 6-Bromo-2-chloroquinoline-3-carbaldehyde A->C Cyclization/ Formylation B Vilsmeier-Haack Reagent (POCl3, DMF) E This compound C->E Nitrile Formation D Ammonia, Ceric Ammonium Nitrate

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde[1]

This protocol is adapted from a general procedure for the Vilsmeier-Haack cyclization of acetanilides.

  • Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 4.5 equivalents) dropwise with stirring, maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Reaction with 4-Bromoacetanilide: To the prepared Vilsmeier reagent, add 4-bromoacetanilide (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to afford 6-bromo-2-chloroquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of this compound[2]

This protocol is based on the conversion of a similar 2-chloroquinoline-3-carbaldehyde to its corresponding carbonitrile.

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-2-chloroquinoline-3-carbaldehyde (1 equivalent) in a suitable solvent like aqueous ammonia.

  • Oxidative Amination: Add ceric ammonium nitrate (CAN) to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Isolation: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound.

Applications in the Synthesis of Bioactive Molecules

Kinase Inhibitors for Anticancer Therapy

This compound is an excellent precursor for the synthesis of 4-anilinoquinoline-3-carbonitriles, a class of compounds known to be potent inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[1] These kinases are key components of signaling pathways that regulate cell growth and proliferation, and their dysregulation is a hallmark of many cancers.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR/HER2 Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinoline-3-carbonitrile (Derived from Building Block) Inhibitor->EGFR Inhibition

Caption: EGFR/HER2 signaling pathway and the inhibitory action of derived molecules.

The 4-chloro group of the building block can be readily displaced by substituted anilines via nucleophilic aromatic substitution (SNAr) to introduce diversity at this position, which is crucial for kinase selectivity and potency. The 6-bromo substituent can then be further functionalized, for example, via a Suzuki-Miyaura cross-coupling reaction, to introduce additional diversity and modulate physicochemical properties.

  • Reaction Setup: To a solution of this compound (1 equivalent) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1 equivalents).

  • Reaction Conditions: The reaction mixture can be heated to reflux for several hours. The progress of the reaction should be monitored by TLC. In some cases, the addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial.

  • Work-up and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture and can be collected by filtration. If no precipitation occurs, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 4-anilino-6-bromoquinoline-3-carbonitrile.

The following table presents representative IC₅₀ values for 4-anilinoquinoline-3-carbonitrile derivatives against HER-2 and EGFR kinases, demonstrating the potency of this class of compounds.[1]

Compound (Analog)R Group (at C6/C7)HER-2 IC₅₀ (nM)EGFR IC₅₀ (nM)
1 6,7-diethoxy>10002
2 6-acetamido1501
3 6-(crotonamido)130.5

Note: Data is for analogous compounds to illustrate the potential of the scaffold.

Suzuki-Miyaura Cross-Coupling for Further Diversification

The bromo group at the C6 position of the quinoline core is a versatile handle for introducing a wide range of aryl and heteroaryl substituents through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the exploration of additional chemical space and the optimization of biological activity and pharmacokinetic properties.

G A 4-Anilino-6-bromoquinoline-3-carbonitrile D 4-Anilino-6-(hetero)arylquinoline-3-carbonitrile A->D B Aryl/Heteroaryl Boronic Acid or Ester B->D C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

  • Reaction Setup: In a reaction vessel, combine the 4-anilino-6-bromoquinoline-3-carbonitrile (1 equivalent), the desired aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.1 equivalents), and a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1). Degas the reaction mixture by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere for several hours, monitoring the reaction by TLC.

  • Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

Antimicrobial Agents

Quinoline derivatives have a long history as antimicrobial agents. The quinoline-3-carbonitrile scaffold has been explored for the development of new antibacterial compounds. While specific data for derivatives of this compound is limited, related quinoline-3-carbonitrile derivatives have shown promising activity against various bacterial strains.

The following table shows the MIC values for a series of quinoline-3-carbonitrile derivatives against Gram-positive and Gram-negative bacteria.

Compound (Analog)E. coli MIC (µg/mL)S. aureus MIC (µg/mL)
Derivative A 12.56.25
Derivative B 2512.5
Ciprofloxacin 0.51

Note: Data is for analogous quinoline-3-carbonitrile derivatives to indicate the potential of the core structure.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of bioactive molecules. Its trifunctional nature allows for the systematic exploration of chemical space through well-established synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The demonstrated utility of this scaffold in the development of potent kinase inhibitors for cancer therapy, along with its potential in the discovery of novel antimicrobial agents, underscores its importance for researchers, scientists, and professionals in the field of drug development. The detailed protocols provided herein are intended to facilitate the adoption of this key intermediate in medicinal chemistry programs.

References

Application Notes and Protocols for the Functionalization of the Quinoline Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the quinoline ring system. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, making its selective modification a critical task in modern synthetic chemistry.[1][2][3][4][5] These protocols focus on three key transformation types: direct C-H functionalization, palladium-catalyzed cross-coupling, and visible-light photocatalysis.

Application Note 1: Direct C-H Functionalization via Palladium Catalysis

Direct C–H bond functionalization has emerged as a powerful, atom-economical strategy for modifying complex aromatic systems like quinoline.[2] This approach avoids the need for pre-functionalized starting materials (e.g., haloquinolines), streamlining synthetic routes. The use of a directing group, such as an N-oxide, can provide high regioselectivity, which is otherwise challenging to achieve. Palladium catalysis is particularly effective for these transformations, enabling the formation of new carbon-carbon bonds at specific positions.[6][7][8][9] This note details a protocol for the highly selective C8-arylation of quinoline N-oxides.[6][7][9][10]

Experimental Protocol 1: Palladium-Catalyzed C8-Arylation of Quinoline N-Oxide

This protocol is adapted from a method developed for the selective C-H arylation at the C8 position of quinoline N-oxides.[6][7][9][10] The N-oxide acts as a directing group, facilitating the palladium-catalyzed reaction with an aryl iodide.

Materials:

  • Quinoline N-oxide (1.0 equiv)

  • 4-Iodotoluene (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (0.2 M)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask or microwave vial charged with a magnetic stir bar, add quinoline N-oxide, 4-iodotoluene, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 120 °C (or as specified by microwave conditions for accelerated reaction times) and stir vigorously for 12-24 hours.[6][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filter pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the 8-arylquinoline N-oxide.

Data Presentation: Scope of C8-Arylation

The following table summarizes the yields for the C8-arylation of various substituted quinoline N-oxides with different aryl iodides, demonstrating the method's functional group tolerance.[10]

Quinoline N-oxide SubstituentAryl IodideProductYield (%)
H4-Iodotoluene8-(p-tolyl)quinoline N-oxide85
H1-Iodo-4-methoxybenzene8-(4-methoxyphenyl)quinoline N-oxide81
H1-Iodo-4-(trifluoromethyl)benzene8-(4-(trifluoromethyl)phenyl)quinoline N-oxide75
6-Methyl4-Iodotoluene6-methyl-8-(p-tolyl)quinoline N-oxide88
6-Chloro4-Iodotoluene6-chloro-8-(p-tolyl)quinoline N-oxide79

Logical Workflow for C8 C-H Arylation

G start_end start_end process process decision decision io io start Start reagents Combine Quinoline N-Oxide, Aryl Iodide, Pd(OAc)2, Base start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous Toluene inert->solvent heat Heat Reaction (120 °C, 12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup Cool, Dilute, and Filter complete->workup Yes purify Purify by Column Chromatography workup->purify product Isolate Pure 8-Arylquinoline N-Oxide purify->product

Caption: Experimental workflow for Pd-catalyzed C8-arylation of quinoline N-oxide.

Application Note 2: Suzuki-Miyaura Cross-Coupling of Haloquinolines

The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C-C bonds.[11][12] In the context of quinoline chemistry, it allows for the introduction of aryl, heteroaryl, or vinyl substituents at a pre-functionalized halogenated position. This reaction is fundamental in drug discovery for synthesizing biaryl structures, which are common motifs in pharmacologically active molecules.[4][5] The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[12]

Experimental Protocol 2: Suzuki-Miyaura Coupling of 4-Chloroquinoline with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a haloquinoline with an arylboronic acid.[13][14]

Materials:

  • 4-Chloroquinoline (1.0 equiv)

  • Phenylboronic Acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, 0.1 M)

  • Reaction tube or round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard glassware for workup and purification

Procedure:

  • In a reaction tube, combine 4-chloroquinoline, phenylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Add a magnetic stir bar.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in a preheated heating block or oil bath overnight (approx. 16 hours).[14]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford 4-phenylquinoline.

Data Presentation: Suzuki-Miyaura Reaction Scope

The table below illustrates the versatility of the Suzuki-Miyaura coupling with various haloquinolines and boronic acids.

HaloquinolineBoronic AcidBaseCatalystYield (%)
4-ChloroquinolinePhenylboronic acidCs₂CO₃Pd(dppf)Cl₂92
2-Bromoquinoline4-Methoxyphenylboronic acidK₂CO₃Pd(PPh₃)₄88
8-BromoquinolineThiophene-2-boronic acidK₃PO₄Pd(OAc)₂/SPhos85
4-Chloroquinoline3-Pyridinylboronic acidCs₂CO₃Pd(dppf)Cl₂78
6-Bromoquinoline4-Fluorophenylboronic acidK₂CO₃Pd(PPh₃)₄90

Suzuki-Miyaura Catalytic Cycle Diagram

G catalyst catalyst intermediate intermediate step step pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide R¹-X (Haloquinoline) oa_label Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_halide->pd2_boronate R²-B(OH)₂ (Boronic Acid) + Base tm_label Transmetalation pd2_boronate->pd0 R¹-R² (Product) re_label Reductive Elimination G catalyst catalyst species species light Visible Light (hν) PC_star Excited State PC* light->PC_star process process PC Photocatalyst (PC) [e.g., Fe(phen)Cl₃] PC_star->PC SET Substrate Carboxylic Acid (R-COOH) PC_star->Substrate e⁻ transfer Radical Alkyl Radical (R•) Substrate->Radical Decarboxylation Quinoline Protonated Quinoline Radical->Quinoline Radical Addition Product Functionalized Quinoline Quinoline->Product Oxidation & Trapping G receptor receptor pathway pathway inhibitor inhibitor response response Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., Ras-MAPK) P_RTK->Downstream Activates Response Cell Proliferation, Survival, Angiogenesis Downstream->Response Leads to QuinolineDrug Quinoline-Based Inhibitor QuinolineDrug->P_RTK Inhibits

References

Application Notes and Protocols for the Purity Assessment of 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-chloroquinoline-3-carbonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the comprehensive purity assessment of this compound using a combination of chromatographic and spectroscopic techniques. The methodologies described herein are designed to identify and quantify impurities, confirm the structure of the target compound, and ensure compliance with stringent regulatory standards.

Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is recommended for the robust purity assessment of this compound. This includes high-performance liquid chromatography (HPLC) for quantitative purity determination and impurity profiling, gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile impurities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation and confirmation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is a powerful technique for separating and quantifying this compound from its non-volatile impurities.

Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition and Analysis A Weigh and dissolve sample B Prepare mobile phase C Degas mobile phase B->C D Pump C->D E Autosampler D->E F Column E->F G UV Detector F->G H Chromatogram Acquisition G->H I Peak Integration H->I J Purity Calculation I->J GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Acquisition and Analysis A Dissolve sample in appropriate solvent B Injector A->B C GC Column B->C D Mass Spectrometer C->D E Total Ion Chromatogram (TIC) D->E F Mass Spectra of Peaks E->F G Library Search and Identification F->G Spectroscopy_Logic cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_conclusion Conclusion FTIR FTIR Spectroscopy FuncGroups Functional Groups (e.g., C≡N, C-Cl, C-Br) FTIR->FuncGroups NMR NMR Spectroscopy (1H, 13C) Connectivity Proton and Carbon Skeleton, Connectivity NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight and Fragmentation MS->MolWeight Structure Structural Confirmation of this compound FuncGroups->Structure Connectivity->Structure MolWeight->Structure

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-4-chloroquinoline-3-carbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common synthetic route involves a two-step process. First, a Vilsmeier-Haack reaction is performed on a suitable N-arylacetamide precursor to introduce a formyl group at the 3-position, yielding a 6-bromo-4-chloroquinoline-3-carbaldehyde intermediate. Subsequently, the aldehyde functional group is converted into a nitrile to afford the final product, this compound.

Q2: What are the key reagents for the Vilsmeier-Haack reaction in this synthesis?

A2: The Vilsmeier-Haack reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, most commonly N,N-dimethylformamide (DMF).[1] This electrophilic reagent is then reacted with an electron-rich aromatic substrate.

Q3: What methods can be used to convert the intermediate aldehyde to the final nitrile product?

A3: Several methods are available for the conversion of an aldehyde to a nitrile. A common approach involves the use of ammonia and an oxidizing agent. One documented method for a similar substrate utilizes aqueous ammonia in the presence of ceric ammonium nitrate.[2] Other methods include using reagents like O-phenylhydroxylamine hydrochloride or a combination of iodine and ammonium bromide in aqueous ammonia.[3][4]

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The Vilsmeier-Haack reaction itself can be exothermic and should be cooled appropriately.

Troubleshooting Guides

Low Yield in Vilsmeier-Haack Reaction
Potential Cause Troubleshooting Suggestion
Low reactivity of the substrate The presence of electron-withdrawing groups like bromine on the starting acetanilide can decrease the nucleophilicity of the aromatic ring, leading to lower yields. Consider using a starting material with an electron-donating group at the meta-position relative to the amine, as this has been shown to facilitate the cyclization.
Moisture in reagents or glassware The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and that anhydrous solvents and reagents are used. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry of reagents The molar ratio of the substrate to the Vilsmeier reagent is crucial. An excess of the Vilsmeier reagent is often required. Optimization studies have shown that for some acetanilides, up to 4.5 equivalents of phosphorus pentachloride (as an alternative to POCl₃) may be optimal.[5]
Suboptimal reaction temperature The reaction temperature for the Vilsmeier-Haack reaction can vary depending on the substrate's reactivity. While the initial formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C), the subsequent reaction with the aromatic substrate may require heating. Monitor the reaction by TLC to determine the optimal temperature and time. For some quinoline syntheses, temperatures around 60°C have been found to be effective, while higher temperatures can lead to product degradation.[6]
Precipitation of the Vilsmeier reagent The Vilsmeier reagent can sometimes precipitate out of solution, especially at low temperatures, hindering the reaction. If this occurs, gentle warming or the addition of a co-solvent might be necessary to redissolve the reagent.
Incomplete Conversion of Aldehyde to Nitrile
Potential Cause Troubleshooting Suggestion
Inefficient oxidizing agent The choice of oxidizing agent is critical. Ensure the chosen oxidant is suitable for the substrate and reaction conditions. For substrates with multiple functional groups, a chemoselective method is important.
Suboptimal pH The pH of the reaction mixture can significantly impact the rate and completeness of the conversion. For methods involving ammonia, maintaining the appropriate basicity is crucial. Buffer systems can be employed to maintain the optimal pH.[3]
Steric hindrance The steric environment around the aldehyde group can affect the accessibility of the reagents. In such cases, longer reaction times, elevated temperatures, or the use of less sterically hindered reagents may be necessary.
Side reactions Aldehydes can undergo other reactions under the conditions used for nitrile formation. For example, in the presence of strong bases, Cannizzaro-type reactions can occur. Careful control of the reaction conditions is necessary to minimize these side reactions.

Experimental Protocols

Synthesis of 6-bromo-4-chloroquinoline

A common precursor for the synthesis is 6-bromoquinolin-4-ol. This can be prepared from 4-bromoaniline through a multi-step process.[7] The conversion of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline can be achieved with a high yield using phosphorus oxychloride (POCl₃) and a catalytic amount of DMF.[7]

Reactant Reagent Solvent Temperature Time Yield
6-bromoquinolin-4-olPOCl₃, DMF (catalytic)NoneReflux (110 °C)3 h81%[7]

Vilsmeier-Haack Reaction for a Substituted 2-chloro-3-formylquinoline (Illustrative)

While a specific protocol for the 4-chloro isomer is not detailed in the provided search results, a high-yield synthesis of 6-bromo-2-chloro-3-formyl quinoline from 4-bromoacetanilide has been reported and can serve as a starting point for optimization.[8]

Reactant Reagents Solvent Temperature Time Yield
4-BromoacetanilidePOCl₃, DMF, CTABAcetonitrileReflux45 min90%[8]

Conversion of 2-chloroquinoline-3-carbaldehyde to 2-chloroquinoline-3-carbonitrile (Illustrative)

A general method for this transformation involves the use of aqueous ammonia and an oxidizing agent.[2]

Reactant Reagents
2-chloroquinoline-3-carbaldehydeAqueous ammonia, Ceric ammonium nitrate

Visualizing the Synthesis Workflow

To aid in understanding the synthetic process, the following workflow diagram illustrates the key steps.

SynthesisWorkflow cluster_start Starting Materials cluster_precursor Precursor Synthesis cluster_vh Vilsmeier-Haack Reaction cluster_cyanation Nitrile Formation Start 4-Bromoaniline Step1 Multi-step synthesis Start->Step1 Precursor 6-Bromo-4-chloroquinoline Step1->Precursor Step2 POCl3, DMF Precursor->Step2 Intermediate 6-Bromo-4-chloroquinoline-3-carbaldehyde Step2->Intermediate Step3 e.g., NH3, Oxidant Intermediate->Step3 Product This compound Step3->Product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues encountered during the synthesis.

Troubleshooting Start Low Yield of Final Product Check_VH Check Yield of Vilsmeier-Haack Step Start->Check_VH Check_Nitrile Check Yield of Nitrile Formation Step Start->Check_Nitrile VH_Low Vilsmeier-Haack Yield is Low Check_VH->VH_Low Low Nitrile_Low Nitrile Formation Yield is Low Check_Nitrile->Nitrile_Low Low VH_Moisture Reagents/Glassware Dry? VH_Low->VH_Moisture Nitrile_Reagent Choice of Reagents Optimal? Nitrile_Low->Nitrile_Reagent VH_Stoichiometry Reagent Stoichiometry Correct? VH_Moisture->VH_Stoichiometry Yes VH_Action_Dry Dry all components thoroughly VH_Moisture->VH_Action_Dry No VH_Temp Reaction Temperature Optimized? VH_Stoichiometry->VH_Temp Yes VH_Action_Stoich Optimize reagent ratios VH_Stoichiometry->VH_Action_Stoich No VH_Action_Temp Screen different temperatures VH_Temp->VH_Action_Temp No Nitrile_pH pH of Reaction Controlled? Nitrile_Reagent->Nitrile_pH Yes Nitrile_Action_Reagent Try alternative cyanation methods Nitrile_Reagent->Nitrile_Action_Reagent No Nitrile_Time Reaction Time Sufficient? Nitrile_pH->Nitrile_Time Yes Nitrile_Action_pH Use buffer or control pH Nitrile_pH->Nitrile_Action_pH No Nitrile_Action_Time Increase reaction time and monitor by TLC Nitrile_Time->Nitrile_Action_Time No

Caption: Troubleshooting decision tree for the synthesis.

References

Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile. As a direct, one-pot synthesis for this specific molecule is not extensively documented, this guide is based on a proposed, chemically sound multi-step pathway derived from established reactions on analogous structures.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic pathway for this compound?

A1: A common and logical approach involves a four-step synthesis starting from 4-bromoaniline. The pathway includes:

  • Cyclization: Reaction of 4-bromoaniline with a malonic acid derivative followed by thermal cyclization to form 6-Bromoquinolin-4-ol.

  • Chlorination: Conversion of the 4-hydroxyl group to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 6-Bromo-4-chloroquinoline.[1][2]

  • Formylation: Introduction of a formyl (-CHO) group at the 3-position via an electrophilic substitution, such as the Vilsmeier-Haack reaction, to produce 6-Bromo-4-chloroquinoline-3-carbaldehyde.[3][4]

  • Cyanation: Conversion of the 3-formyl group into a carbonitrile (-CN) group, typically by forming an oxime intermediate with hydroxylamine followed by dehydration.[5]

Q2: Which step in the synthesis is most prone to side reactions?

A2: The chlorination of 6-Bromoquinolin-4-ol with POCl₃ (Step 2) and the Vilsmeier-Haack formylation (Step 3) are the most critical steps. The chlorination can suffer from incomplete reaction, formation of phosphorylated byproducts, and tar formation under harsh conditions.[6][7] The Vilsmeier-Haack reaction is highly sensitive to the reactivity of the substrate and workup conditions.[8]

Q3: Why does the reaction mixture turn dark during the chlorination or formylation steps?

A3: Darkening of the reaction mixture, often to a deep brown or black, is common when using POCl₃ at high temperatures.[8] It can indicate some degree of decomposition or polymerization (tar formation), but it does not necessarily mean the reaction has failed. Careful temperature control and monitoring by Thin Layer Chromatography (TLC) are essential to maximize the yield of the desired product.

Proposed Synthetic Pathway

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Formylation cluster_3 Step 4: Cyanation A 4-Bromoaniline B 6-Bromoquinolin-4-ol A->B 1. Diethyl Ethoxymethylenemalonate 2. Heat (e.g., Ph₂O) C 6-Bromo-4-chloroquinoline B->C POCl₃, reflux D 6-Bromo-4-chloroquinoline-3-carbaldehyde C->D Vilsmeier-Haack (POCl₃, DMF) E This compound (Target Molecule) D->E 1. NH₂OH·HCl 2. Dehydration

Caption: Proposed four-step synthesis of the target molecule.

Troubleshooting Guide

Step 2: Chlorination of 6-Bromoquinolin-4-ol

Q: My chlorination reaction with POCl₃ gives a very low yield. What could be the cause?

A: Low yields are often due to incomplete reaction or issues during workup.

  • Incomplete Reaction: Ensure the reaction is heated to reflux (around 110 °C) for a sufficient duration (3-6 hours is typical).[1][2] Monitor the disappearance of the starting material by TLC. Adding a catalytic amount of DMF can sometimes accelerate the reaction.[2]

  • Workup Problems: The product is a basic quinoline. After quenching the excess POCl₃ in ice water, the solution will be strongly acidic. You must carefully neutralize the solution with a base (e.g., saturated sodium bicarbonate, potassium carbonate) to a pH of 7-8 to precipitate the product.[1] If the pH remains too low, your product will stay in solution as a hydrochloride salt.

Q: After adding the reaction mixture to ice, no precipitate forms, even after basification. What should I do?

A: If the product does not precipitate, it is likely either still protonated in the aqueous layer or the concentration is too low.

  • Confirm the pH is indeed neutral or slightly basic (pH 7-8) using pH paper or a meter.

  • Perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.[1][2] The product will move to the organic layer, which can then be dried and concentrated to recover your compound.

Q: I have an impurity that I cannot remove by recrystallization. What could it be?

A: A common side reaction involves the formation of phosphorylated intermediates that can lead to dimers or other stable byproducts.[6][7]

  • Phosphorylated Species: These arise from the reaction of the quinolone with POCl₃.[6] Insufficient heating or non-optimal stoichiometry can leave these intermediates in the final mixture.

  • Purification Strategy: If recrystallization fails, column chromatography on silica gel is the recommended purification method.[9] A gradient of ethyl acetate in hexane is a good starting point for elution.

Step 3: Vilsmeier-Haack Formylation

Q: The Vilsmeier-Haack reaction is not working on my 6-Bromo-4-chloroquinoline substrate. Why?

A: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution and requires an electron-rich substrate.[4][10] The quinoline ring is generally electron-deficient, and the presence of two electron-withdrawing halogens (Br and Cl) further deactivates it, making the reaction challenging. Success may depend on forcing conditions (higher temperature, longer reaction time), but this also increases the risk of decomposition.

Q: How do I properly work up a Vilsmeier-Haack reaction?

A: The workup is critical for hydrolyzing the iminium intermediate and isolating the product.

  • Hydrolysis: The reaction mixture should be cooled and poured slowly onto a large amount of crushed ice with vigorous stirring.[8] This hydrolyzes the intermediate Vilsmeier reagent and the product iminium salt to the aldehyde.

  • Basification: The resulting aqueous solution is highly acidic. It must be neutralized with a base like sodium hydroxide or sodium bicarbonate to precipitate the aldehyde product.[8]

  • Isolation: The solid precipitate can be collected by filtration, or if no solid forms, the product should be extracted with an organic solvent.

Quantitative Data Summary

The chlorination of 6-bromoquinolin-4-ol is a well-optimized step in many synthetic sequences. The table below summarizes conditions and yields from various reports.

Starting MaterialChlorinating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromoquinolin-4-olPOCl₃ (excess)NoneNoneReflux698.5[1]
6-Bromoquinolin-4-olPOCl₃ (excess)DMF (cat.)None110381[2][11]
6-Bromoquinolin-4-olPCl₃DMF (cat.)TolueneReflux291.5[12]
6-Bromo-4-hydroxyquinolinePCl₃DMFNoneReflux684[1]

Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway A 6-Bromoquinolin-4-ol B O-Phosphorylated Intermediate A->B POCl₃ C 6-Bromo-4-chloroquinoline (Desired Product) B->C Cl⁻ attack E Pseudodimer Byproduct B->E Reaction with D B->E D Unreacted 6-Bromoquinolin-4-ol

Caption: Formation of a pseudodimer byproduct during chlorination.[6][7]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline (adapted from[2])

  • To 6-bromoquinolin-4-ol (2.02 g, 9 mmol), add phosphorus oxychloride (POCl₃, 25 mL) dropwise at room temperature in a flask equipped with a reflux condenser.

  • Add two drops of N,N-dimethylformamide (DMF) to the mixture.

  • Stir for 5 minutes at room temperature, then heat the mixture to reflux at 110 °C for 3 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the remaining residue onto crushed ice with vigorous stirring.

  • Adjust the pH of the solution to 5-6 using a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to afford the yellowish product. Expected yield: ~81%.[2]

Protocol 2: Conversion of 3-Formylquinoline to 3-Carbonitrile (General procedure adapted from[5])

  • Oxime Formation: Dissolve the 6-Bromo-4-chloroquinoline-3-carbaldehyde (1 equivalent) in ethanol. Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents). Reflux the mixture until TLC indicates the consumption of the starting aldehyde. Cool the mixture and add water to precipitate the oxime, which can be filtered and dried.

  • Dehydration: Suspend the dried oxime in a solvent like dichloromethane or DMF. Add a dehydrating agent such as thionyl chloride (SOCl₂) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until the reaction is complete by TLC.

  • Workup: Carefully pour the reaction mixture into ice water and basify with a suitable base (e.g., NaHCO₃) to neutralize the acid. Extract the product with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the crude this compound. Purify by recrystallization or column chromatography.

Troubleshooting Workflow: Chlorination Step

G start Start: Chlorination of 6-Bromoquinolin-4-ol check_yield Is final yield < 70%? start->check_yield tlc Check TLC of crude product check_yield->tlc Yes success End: Process Optimized check_yield->success No start_material Significant starting material remains? tlc->start_material workup_issue Product lost during workup? start_material->workup_issue No increase_time Action: Increase reflux time/temp or add catalytic DMF start_material->increase_time Yes check_ph Action: Re-extract aqueous layer after confirming pH is 7-8 workup_issue->check_ph Yes impurity Main product is present, but with major impurities? workup_issue->impurity No increase_time->start check_ph->start chromatography Action: Purify via column chromatography impurity->chromatography Yes fail End: Re-evaluate Reaction impurity->fail No chromatography->success

Caption: Decision tree for troubleshooting low yields in the chlorination step.

References

Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Vilsmeier-Haack reaction conditions for acetanilides. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the Vilsmeier-Haack reaction with acetanilides.

1. Low or No Product Yield

  • Question: I am getting a very low yield or no product at all. What are the possible causes and solutions?

  • Answer: Low or no yield in the Vilsmeier-Haack reaction of acetanilides can stem from several factors. Here is a systematic approach to troubleshoot this issue:

    • Substrate Reactivity: The electronic nature of the substituent on the acetanilide ring plays a crucial role.

      • Electron-Withdrawing Groups (EWGs): Acetanilides with EWGs (e.g., nitro, cyano, halo groups) are less reactive and often result in poor yields. Increasing the reaction temperature or using a larger excess of the Vilsmeier reagent may improve the yield. For instance, the reaction with acetanilides bearing electron-withdrawing groups has been shown to yield the respective quinoline in poor amounts, and no quinoline could be obtained from nitroacetanilides.

      • Electron-Donating Groups (EDGs): Acetanilides with EDGs (e.g., methoxy, methyl groups) are more reactive and generally give good yields. If you are still experiencing low yields with these substrates, other factors might be at play.

    • Reagent Stoichiometry: The molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the acetanilide is critical. An insufficient amount of the reagent will lead to incomplete conversion. It has been demonstrated that the yield can be optimized by varying the molar proportion of POCl₃. For example, in the synthesis of 2-chloro-3-formylquinolines from m-methoxyacetanilide, the maximum yield was achieved with 12 moles of POCl₃ per mole of the acetanilide.

    • Reaction Temperature and Time: The reaction often requires heating to proceed to completion. A common procedure involves adding POCl₃ at a low temperature (0-5°C) and then heating the reaction mixture to around 80-90°C. Insufficient heating time or temperature can result in a low conversion rate. The reaction progress should be monitored using Thin Layer Chromatography (TLC).

    • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.

    • Improper Work-up: The work-up procedure is crucial for isolating the product. The reaction mixture is typically quenched by pouring it onto crushed ice, followed by neutralization.[1][2] If the product is not precipitating, adjusting the pH with a base like sodium bicarbonate or sodium acetate is often necessary to precipitate the free product from its salt form.[1]

2. Formation of Colored Impurities

  • Question: My final product is colored, or I observe the formation of a dark, viscous mixture. How can I avoid this and purify my product?

  • Answer: The formation of colored impurities is a common issue.

    • Cause: These impurities can arise from the decomposition of the Vilsmeier reagent or side reactions, especially at elevated temperatures. Localized heating during the neutralization step can also lead to the formation of dyestuffs.[3]

    • Prevention: Maintain careful temperature control throughout the reaction and work-up. When neutralizing the reaction mixture, do so slowly with cooling to avoid excessive heat generation.

    • Purification:

      • Recrystallization: This is an effective method for purifying the solid product. A suitable solvent system should be chosen where the product has high solubility at high temperatures and low solubility at low temperatures. Ethyl acetate is often a good choice for recrystallizing 2-chloro-3-formylquinolines.[2][4]

      • Column Chromatography: If recrystallization is insufficient, column chromatography can be used for further purification. A common eluent system is a mixture of ethyl acetate and hexane.[5]

      • Decolorization: If the product is still colored, activated charcoal can be used to decolorize the solution before recrystallization.

Frequently Asked Questions (FAQs)

Q1: How do I prepare the Vilsmeier reagent?

A1: The Vilsmeier reagent (a chloroiminium salt) is typically prepared in situ by the reaction of phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF).[6][7] The reaction is exothermic and should be performed with caution in an ice bath to maintain a low temperature (typically 0-5°C). POCl₃ is added dropwise to DMF with stirring. The reagent should be prepared fresh before use.[8]

Q2: What is the optimal stoichiometry of POCl₃ to DMF to acetanilide?

A2: The optimal ratio can vary depending on the substrate. For the synthesis of 2-chloro-3-formylquinolines from acetanilides, a significant excess of the Vilsmeier reagent is often required. A study on m-methoxyacetanilide found that a 12:1 molar ratio of POCl₃ to the acetanilide gave the highest yield. The amount of DMF used is typically in excess as it also serves as the solvent.

Q3: What is the effect of substituents on the acetanilide ring?

A3: Substituents have a significant impact on the reaction outcome:

  • Electron-donating groups (EDGs) at the meta-position of the acetanilide facilitate the cyclization and lead to higher yields and shorter reaction times.

  • Electron-withdrawing groups (EWGs) deactivate the aromatic ring, making the reaction more difficult and resulting in lower yields. Nitroacetanilides, for instance, may not yield any quinoline product under standard conditions.

Q4: What are some alternative, milder conditions for this reaction?

A4: To address issues of harsh conditions and low yields, especially with deactivated acetanilides, alternative methods have been developed:

  • Micellar Media: Performing the reaction in the presence of surfactants like cetyltrimethylammonium bromide (CTAB) or sodium dodecyl sulfate (SDS) in a solvent like acetonitrile can significantly reduce reaction times and improve yields.[5]

  • Solvent-Free Conditions: Grinding the reactants (acetanilide and the Vilsmeier reagent) in a mortar and pestle at room temperature has been shown to be an efficient, environmentally friendly method that can lead to high yields in a much shorter time compared to conventional solution-phase reactions.[2][8]

Q5: What safety precautions should I take?

A5: The Vilsmeier-Haack reaction involves hazardous materials and requires careful handling:

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Vilsmeier Reagent: The Vilsmeier reagent and its reaction mixture can be thermally unstable and may lead to a runaway reaction if not properly cooled.[9][10]

  • Work-up: The quenching of the reaction with water is highly exothermic and should be done slowly with efficient cooling.

  • A thorough risk assessment should be conducted before starting the experiment.[11]

Data Presentation

Table 1: Optimization of POCl₃ Molar Ratio for the Synthesis of 2-chloro-3-formyl-7-methoxyquinoline

EntryMolar Ratio of m-methoxyacetanilide : POCl₃Temperature (°C)Yield (%)
11 : 380-9045
21 : 680-9062
31 : 980-9075
41 : 1280-9085
51 : 1580-9082

Table 2: Effect of Substituents on the Acetanilide Ring on Product Yield

Acetanilide SubstituentPositionProduct (2-chloro-3-formylquinoline derivative)Reaction Time (h)Yield (%)
H-2-chloro-3-formylquinoline865
2-CH₃ortho2-chloro-3-formyl-8-methylquinoline770
3-CH₃meta2-chloro-3-formyl-7-methylquinoline580
4-CH₃para2-chloro-3-formyl-6-methylquinoline772
2-OCH₃ortho2-chloro-3-formyl-8-methoxyquinoline675
3-OCH₃meta2-chloro-3-formyl-7-methoxyquinoline485
4-OCH₃para2-chloro-3-formyl-6-methoxyquinoline678
4-Clpara2,6-dichloro-3-formylquinoline1055
4-Brpara6-bromo-2-chloro-3-formylquinoline1052
4-Fpara2-chloro-6-fluoro-3-formylquinoline960
4-NO₂paraNo product-0

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Chloro-3-formylquinolines from Acetanilides

  • Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, take the required amount of N,N-dimethylformamide (DMF).

  • Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring over a period of 30 minutes.

  • After the addition is complete, stir the mixture for another 30 minutes at the same temperature to ensure the formation of the Vilsmeier reagent.

  • Reaction: To this freshly prepared Vilsmeier reagent, add the substituted acetanilide in small portions.

  • After the addition of the acetanilide, slowly raise the temperature of the reaction mixture to 80-90°C and heat for the required amount of time (see Table 2), monitoring the reaction progress by TLC.

  • Work-up and Isolation:

    • After completion of the reaction, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium acetate until the pH is neutral (pH 6-7).

    • Filter the precipitated solid product, wash it thoroughly with water, and dry it.

  • Purification: Recrystallize the crude product from ethyl acetate to obtain the pure 2-chloro-3-formylquinoline derivative.

Protocol 2: Solvent-Free Vilsmeier-Haack Reaction of Acetanilides [8][12]

  • Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1.

  • Reaction: In a mortar, take the acetanilide (0.01 mol) and add the Vilsmeier reagent (0.015 mol).

  • Grind the mixture with a pestle at room temperature for 20-30 minutes.

  • Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Upon completion, treat the reaction mixture with a 5% sodium thiosulfate solution.

    • Extract the product with dichloroethane.

    • Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Vilsmeier_Haack_Workflow cluster_prep Vilsmeier Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->V_Reagent 0-5 °C POCl3 POCl3 POCl3->V_Reagent Reaction_Mix Reaction Mixture V_Reagent->Reaction_Mix Acetanilide Acetanilide Acetanilide->Reaction_Mix Product_Complex Iminium Salt Intermediate Reaction_Mix->Product_Complex Heat (e.g., 80-90 °C) Quench Quench with Ice Water Product_Complex->Quench Neutralize Neutralize (e.g., NaHCO3) Quench->Neutralize Filter Filter & Dry Neutralize->Filter Purify Recrystallize or Column Chromatography Filter->Purify Final_Product Pure Product Purify->Final_Product

Caption: Experimental workflow for the Vilsmeier-Haack reaction on acetanilides.

Troubleshooting_Vilsmeier_Haack Start Low/No Yield Substrate Check Substrate Reactivity Start->Substrate Stoichiometry Verify Reagent Stoichiometry Start->Stoichiometry Conditions Review Reaction Conditions (Temp & Time) Start->Conditions Moisture Check for Moisture Contamination Start->Moisture Workup Evaluate Work-up Procedure Start->Workup EWG Substrate has EWG? Substrate->EWG Ratio POCl3:Acetanilide Ratio Too Low? Stoichiometry->Ratio Temp_Time Temp/Time Insufficient? Conditions->Temp_Time Dry Used Anhydrous Reagents/Glassware? Moisture->Dry pH pH Adjusted During Work-up? Workup->pH EWG->Stoichiometry No Increase_Reagent Increase Reagent/Temp EWG->Increase_Reagent Yes Consider_Alternative Consider Milder Conditions (Micellar/Solvent-Free) Increase_Reagent->Consider_Alternative Ratio->Conditions No Increase_Ratio Increase Ratio (e.g., up to 12:1) Ratio->Increase_Ratio Yes Temp_Time->Moisture No Increase_Temp_Time Increase Temp/Time (Monitor by TLC) Temp_Time->Increase_Temp_Time Yes Dry->Workup Yes Redry Thoroughly Dry All Apparatus & Reagents Dry->Redry No pH->Start Yes, still low yield Adjust_pH Neutralize to Precipitate Product (pH 6-7) pH->Adjust_pH No

References

How to avoid impurities in quinoline cyclization reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for quinoline cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you avoid impurities in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities in quinoline cyclization reactions?

A1: Impurities in quinoline syntheses can be broadly categorized as:

  • Regioisomers: Especially prevalent in reactions like the Combes and Friedländer syntheses when using unsymmetrical ketones or anilines.[1]

  • Polymerization Products: Often encountered in acid-catalyzed reactions like the Doebner-von Miller synthesis, where the carbonyl substrate can polymerize.

  • Over-oxidation or Incomplete Oxidation Products: In reactions requiring an oxidizing agent, such as the Skraup synthesis, incorrect stoichiometry or reaction control can lead to undesired oxidation states.

  • Side-Reaction Products: These can include products from self-condensation of reactants (e.g., aldol condensation of ketones in the Friedländer synthesis), or thermal decomposition products, especially in high-temperature reactions like the Conrad-Limpach and Skraup syntheses.[2][3]

  • Starting Material Residue: Incomplete reactions can leave unreacted starting materials, which can complicate purification.

Q2: How can I control the violent nature of the Skraup synthesis?

A2: The Skraup reaction is notoriously exothermic and can become violent.[4][5] To moderate the reaction, it is crucial to:

  • Use a milder oxidizing agent: While nitrobenzene is traditionally used, arsenic acid is a less violent alternative.[5]

  • Incorporate a moderator: The addition of ferrous sulfate can help to control the reaction rate by extending it over a longer period.[4]

  • Control the addition of reactants: A modified procedure that involves a specific order of reactant addition can significantly reduce the violence of the reaction. It is important to add the sulfuric acid after the ferrous sulfate.[4]

  • Ensure proper heat dissipation: Use a large reaction vessel and provide efficient cooling.

Q3: How do I prevent the formation of regioisomers in the Combes synthesis?

A3: The formation of regioisomers in the Combes synthesis is a common issue when using unsymmetrical β-diketones. The regioselectivity is influenced by both steric and electronic effects of the substituents on the aniline and the diketone.[1]

  • Steric hindrance: Increasing the steric bulk on one of the diketone's carbonyl groups can direct the initial nucleophilic attack of the aniline to the less hindered carbonyl.

  • Electronic effects: Electron-donating groups (like methoxy) on the aniline tend to favor the formation of 2-substituted quinolines, while electron-withdrawing groups (like chloro or fluoro) favor the 4-substituted regioisomer when using trifluoromethyl-β-diketones.[1]

Q4: What is the best way to avoid polymerization in the Doebner-von Miller reaction?

A4: The Doebner-von Miller reaction is prone to acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7] To mitigate this:

  • Use a two-phase system: Sequestering the carbonyl compound in an organic phase can drastically reduce polymerization and increase the yield of the desired quinoline product.

  • Control the reaction temperature: Lowering the reaction temperature can help to disfavor the polymerization pathway.

  • Choose the appropriate acid catalyst: While strong Brønsted acids are common, exploring Lewis acids like tin tetrachloride or scandium(III) triflate might offer better control.[6]

Troubleshooting Guides

Friedländer Synthesis
Problem Possible Cause Solution
Low Yield Harsh reaction conditions (high temperature, strong acid/base) leading to degradation.[2]- Use milder catalysts like gold catalysts, p-toluenesulfonic acid, or iodine.[2] - Consider solvent-free conditions with microwave irradiation to reduce reaction time and temperature.
Formation of Unwanted Regioisomers with Unsymmetrical Ketones Lack of regiocontrol in the initial condensation step.[2][8]- Introduce a phosphoryl group on the α-carbon of the ketone to direct the reaction.[2] - Use specific amine catalysts to improve regioselectivity.[9] - Employ ionic liquids as the solvent/catalyst system.[2]
Aldol Condensation Side Products Base-catalyzed self-condensation of the ketone reactant.[2]- Use the imine analog of the o-aminoaryl aldehyde/ketone to avoid the need for a free ketone in the initial step.[2]
Difficult Purification Formation of tarry byproducts.- Optimize reaction conditions to minimize side reactions. - After the reaction, perform a steam distillation if the product is volatile. - Column chromatography on silica gel is often effective for separating the desired product from impurities.
Conrad-Limpach Synthesis
Problem Possible Cause Solution
Low Yield Inefficient cyclization due to low reaction temperature.[3]- Use a high-boiling point solvent (ideally >250 °C) to ensure the high energy required for the electrocyclic ring closing is achieved.[3][10]
Formation of 2-Quinolone Isomer (Knorr Product) Reaction conditions favoring thermodynamic control.[11]- Maintain a lower condensation temperature to favor the kinetic product (4-hydroxyquinoline). The Knorr product (2-hydroxyquinoline) is favored at higher temperatures.[11]
Product Contaminated with Starting Materials Incomplete reaction.- Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. - Use a slight excess of the β-ketoester.
Difficult Product Isolation from High-Boiling Solvent The physical properties of solvents like mineral oil can make workup challenging.[10]- Consider alternative, less viscous, and more easily removable high-boiling solvents (see table below). - After cooling, dilute the reaction mixture with a solvent in which the product is insoluble to precipitate it.

Quantitative Data

Effect of Solvent on the Yield of a 4-Hydroxyquinoline in the Conrad-Limpach Synthesis

The following table summarizes the effect of different solvents on the yield of 4-hydroxy-2-methyl-6-nitroquinoline. The data indicates that higher boiling point solvents generally lead to higher yields.[10]

SolventBoiling Point (°C)Yield (%)
Methyl benzoate19925
Ethyl benzoate21240
Propyl benzoate23151
Isobutyl benzoate24166
2-Nitrotoluene22264
Tetrahydronaphthalene20742
1,2,4-Trichlorobenzene21462
Dowtherm A25765
2,6-di-tert-Butylphenol26465

Experimental Protocols

Optimized Friedländer Synthesis Protocol to Minimize Side Reactions

This protocol utilizes p-toluenesulfonic acid as a catalyst under solvent-free conditions to promote a cleaner reaction.

  • Reactant Preparation: In a round-bottom flask, combine the o-aminoaryl aldehyde or ketone (1.0 eq), the ketone with an α-methylene group (1.2 eq), and p-toluenesulfonic acid (0.1 eq).

  • Reaction Setup: Ensure the reactants are well-mixed. The reaction can be performed neat (solvent-free).

  • Heating: Heat the mixture to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Controlled Skraup Synthesis to Prevent Runaway Reaction

This protocol incorporates ferrous sulfate as a moderator to ensure a safer reaction.[4]

  • Reactant Charging: In a large, three-necked flask equipped with a reflux condenser and a mechanical stirrer, add aniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid. The addition should be done in a well-ventilated fume hood with appropriate personal protective equipment.

  • Oxidant Addition: Add nitrobenzene, which acts as both an oxidizing agent and a solvent.

  • Heating: Gently heat the mixture. Once the reaction begins to boil, remove the heat source. The exothermic nature of the reaction should sustain the boiling for some time. If the reaction becomes too vigorous, an ice bath can be used for cooling.

  • Continued Reflux: Once the initial exothermic reaction subsides, heat the mixture to reflux for 3-5 hours.

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of water. Make the solution basic with a concentrated sodium hydroxide solution.

  • Purification: Perform steam distillation to isolate the crude quinoline. The distillate can be extracted with an organic solvent, dried, and the product purified by vacuum distillation.

Visualizations

Experimental_Workflow_Friedlander_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification o_aminoaryl_ketone o-Aminoaryl Aldehyde/Ketone mix Mix Reactants (Solvent-Free) o_aminoaryl_ketone->mix alpha_methylene_ketone α-Methylene Ketone alpha_methylene_ketone->mix catalyst p-Toluenesulfonic Acid catalyst->mix heat Heat (80-100 °C) mix->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Organic Solvent neutralize->extract purify Column Chromatography extract->purify product Pure Quinoline Product purify->product

Caption: Workflow for an optimized Friedländer quinoline synthesis.

Logical_Relationship_Combes_Regioselectivity start Combes Synthesis with Unsymmetrical β-Diketone substituent_effects Substituent Effects start->substituent_effects aniline_sub Aniline Substituent substituent_effects->aniline_sub diketone_sub β-Diketone Substituent substituent_effects->diketone_sub edg Electron-Donating Group (e.g., -OCH3) aniline_sub->edg ewg Electron-Withdrawing Group (e.g., -Cl, -F) aniline_sub->ewg steric_bulk Increased Steric Bulk diketone_sub->steric_bulk product_2 Favors 2-Substituted Quinoline edg->product_2 product_4 Favors 4-Substituted Quinoline ewg->product_4 steric_bulk->product_2 Directs attack to less hindered carbonyl

Caption: Factors influencing regioselectivity in the Combes synthesis.

References

6-Bromo-4-chloroquinoline-3-carbonitrile synthesis reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common synthetic approach involves the cyclization of a substituted aniline precursor, followed by chlorination. A plausible route starts from 2-amino-5-bromobenzonitrile, which is reacted with an appropriate three-carbon component to form the quinoline ring, yielding 6-bromo-4-hydroxyquinoline-3-carbonitrile. This intermediate is then chlorinated using a reagent like phosphorus oxychloride (POCl₃) to give the final product, this compound. The reaction progress is typically monitored by TLC.

Q2: What is a typical TLC solvent system for monitoring this reaction?

A2: A common mobile phase for separating quinoline derivatives is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. A starting point for developing a suitable TLC method is a solvent system of Ethyl Acetate/Hexane (3:7 v/v) . The polarity can be adjusted based on the observed separation. For instance, increasing the proportion of ethyl acetate will increase the polarity of the mobile phase, causing the compounds to move further up the plate. Some literature also suggests solvent systems like chloroform/petroleum ether/ethyl acetate (e.g., 9:5:0.5 v/v/v) for similar quinoline derivatives.[1]

Q3: How can I visualize the spots on the TLC plate?

A3: The quinoline ring system is often UV-active due to its aromatic nature. Therefore, the primary method for visualization is exposing the TLC plate to ultraviolet (UV) light, typically at 254 nm. The compounds will appear as dark spots on a fluorescent green background. Staining with iodine vapor can also be used as an alternative or complementary visualization technique.

Q4: What are the expected appearances of the starting material, intermediate, and product on a TLC plate?

A4: Under a suitable solvent system, you should observe distinct spots for the starting material, intermediate, and the final product. The starting material, 6-bromo-4-hydroxyquinoline-3-carbonitrile, is more polar than the final product, this compound, due to the presence of the hydroxyl group. Therefore, the starting material will have a lower Retention Factor (Rf) value and will be closer to the baseline on the TLC plate. The product, being less polar, will travel further up the plate and have a higher Rf value. Any unreacted starting material will appear as a spot with a lower Rf, while the formation of the product will be indicated by the appearance of a new spot with a higher Rf.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No spots are visible on the TLC plate under UV light. 1. The sample is too dilute. 2. The compounds are not UV-active. 3. The solvent front has run off the top of the plate.1. Concentrate the sample solution and re-spot. 2. Use a chemical stain for visualization (e.g., iodine vapor). 3. Repeat the TLC, ensuring the solvent front is marked before it reaches the top edge.
The spots are streaking. 1. The sample is overloaded (too concentrated). 2. The compound is highly polar and interacting strongly with the silica gel. 3. The sample was not fully dissolved before spotting.1. Dilute the sample solution before spotting. 2. Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the developing solvent to improve spot shape. 3. Ensure the sample is fully dissolved in an appropriate solvent before spotting.
The spots are all at the baseline (low Rf). 1. The developing solvent is not polar enough.1. Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate.
The spots are all near the solvent front (high Rf). 1. The developing solvent is too polar.1. Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, decrease the proportion of ethyl acetate (increase the proportion of hexane).
The starting material and product spots are not well-separated. 1. The chosen solvent system does not provide adequate resolution.1. Experiment with different solvent systems. Try varying the ratio of ethyl acetate and hexane, or switch to a different solvent combination such as dichloromethane/methanol or chloroform/acetone.
A new, unexpected spot appears on the TLC. 1. A side reaction is occurring, leading to the formation of a byproduct. 2. The starting material is degrading.1. Analyze the reaction conditions (temperature, moisture, etc.) to identify the source of the side reaction. 2. Check the stability of the starting material under the reaction conditions.

Experimental Protocols

Synthesis of this compound

This protocol describes the chlorination of 6-bromo-4-hydroxyquinoline-3-carbonitrile.

Materials:

  • 6-bromo-4-hydroxyquinoline-3-carbonitrile

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask, add 6-bromo-4-hydroxyquinoline-3-carbonitrile.

  • Carefully add phosphorus oxychloride (POCl₃) in a fume hood, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110°C).

  • Monitor the reaction progress by TLC every hour.

  • Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

TLC Monitoring Protocol

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase: Ethyl Acetate/Hexane (3:7 v/v)

  • UV lamp (254 nm)

  • Reaction mixture aliquots

  • Reference standards (starting material and product, if available)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with vapor and cover it.

  • On the TLC plate, lightly draw a baseline with a pencil about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of the starting material (if available as a reference), the reaction mixture, and a co-spot (starting material and reaction mixture spotted on the same point) on the baseline.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.

  • Allow the solvent to ascend the plate. Remove the plate when the solvent front is about 1 cm from the top.

  • Immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp at 254 nm and circle the spots with a pencil.

  • Calculate the Rf values for each spot (Rf = distance traveled by the spot / distance traveled by the solvent front).

  • Compare the spots from the reaction mixture to the reference spots to determine the progress of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Quantitative Data

The following table provides representative Rf values for the compounds involved in the synthesis of this compound in a TLC system with Ethyl Acetate/Hexane (3:7 v/v) as the mobile phase. Note: Actual Rf values may vary depending on the specific experimental conditions (e.g., temperature, plate manufacturer, chamber saturation).

Compound Structure Polarity Representative Rf Value
6-Bromo-4-hydroxyquinoline-3-carbonitrile (Starting Material)[Chemical structure of 6-bromo-4-hydroxyquinoline-3-carbonitrile]High~ 0.2
This compound (Product)[Chemical structure of this compound]Low~ 0.6

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_chamber Prepare Developing Chamber prep_plate Prepare and Spot TLC Plate develop Develop Plate in Chamber prep_plate->develop dry Dry Plate develop->dry visualize Visualize under UV Light dry->visualize calculate Calculate Rf Values visualize->calculate analyze Analyze Reaction Progress calculate->analyze

Caption: Experimental workflow for TLC reaction monitoring.

Troubleshooting_TLC cluster_spot_issues Spot Appearance cluster_separation_issues Separation Quality cluster_solutions Potential Solutions start TLC Plate Issue streaking Streaking Spots? start->streaking no_spots No Spots Visible? start->no_spots low_rf Spots at Baseline? start->low_rf high_rf Spots at Solvent Front? start->high_rf poor_sep Poor Separation? start->poor_sep dilute Dilute Sample streaking->dilute Yes change_stain Use Stain no_spots->change_stain Yes inc_polarity Increase Solvent Polarity low_rf->inc_polarity Yes dec_polarity Decrease Solvent Polarity high_rf->dec_polarity Yes change_solvent Change Solvent System poor_sep->change_solvent Yes

Caption: Troubleshooting decision tree for common TLC issues.

References

Technical Support Center: Managing Regioselectivity in Polyhalogenated Quinoline Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in managing regioselectivity during the chemical modification of polyhalogenated quinolines.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 2,4-dichloroquinoline generally more reactive towards nucleophiles than the C2 position in SNAr reactions?

A1: The regioselectivity in nucleophilic aromatic substitution (SNAr) reactions on 2,4-dichloroquinoline is primarily governed by electronic factors. The carbon atom at the C4 position is more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2] This increased reactivity is attributed to the influence of the α-nitrogen atom, which enhances the electrophilicity at C4.[3] Density Functional Theory (DFT) calculations have confirmed that the C4 carbon has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it the preferred site for nucleophilic attack.[2] This inherent electronic preference leads to consistent regioselectivity for substitution at the C4 position under various SNAr conditions.[2]

Q2: How can I achieve selective functionalization at the C2 position over the C4 position in a palladium-catalyzed cross-coupling reaction?

A2: While the C4 position is often more reactive, selective functionalization at the C2 position of 2,4-dichloroquinoline can be achieved by carefully controlling the reaction conditions. In palladium-catalyzed alkynylation reactions (Sonogashira coupling), the chloro group at the C2 (azomethine carbon) is more susceptible to oxidative addition with Pd(0) than the chloro group at C4.[4] This selectivity is often enhanced by the coordinating effect of the quinoline nitrogen with the palladium catalyst.[4] Using a Pd/C catalyst in water has been shown to be effective for regioselective C2 alkynylation.[4]

Q3: What is the role of an N-oxide group in directing C-H functionalization on the quinoline ring?

A3: A quinoline N-oxide group acts as an effective directing group, primarily for functionalization at the C2 and C8 positions.[5][6] The oxygen atom of the N-oxide can coordinate with the metal catalyst (e.g., Palladium), bringing it into close proximity to the C2-H bond, facilitating its activation.[5] This strategy has been successfully employed for C2-arylation, C2-alkenylation, and C2-carbamoylation reactions.[6][7] The N-oxide can also serve as a "stepping stone" to activate the remote C8 position.[8]

Q4: How do directing groups (DGs) influence the regioselectivity of C-H functionalization on the carbocyclic (benzene) ring of quinoline?

A4: Attaching a directing group, often at the C8 position, is a powerful strategy to control regioselectivity on the carbocyclic ring of quinoline.[5][9] Groups like 8-aminoquinoline and its derivatives (amides, phosphoramidates) can chelate to a metal catalyst, directing the functionalization to a specific site, most commonly the C5 position.[9][10] This approach circumvents the intrinsic reactivity of the C-H bonds, allowing for the selective introduction of halogens or other functional groups at positions that are otherwise difficult to access.[5][9]

Troubleshooting Guides

Problem: My Suzuki-Miyaura reaction on a dihaloquinoline is yielding a mixture of regioisomers with poor selectivity.

  • Possible Cause: The electronic and steric differences between the halogenated positions are insufficient to provide high selectivity under the current conditions. The choice of catalyst, ligand, and solvent plays a critical role.[11]

  • Solution Workflow:

    G start Poor Regioselectivity in Cross-Coupling ligand Modify Ligand System start->ligand Bulky ligands can favor the less hindered site solvent Change Solvent start->solvent Solvent polarity can influence catalyst activity temp Adjust Temperature start->temp Lower temperatures often increase selectivity catalyst Screen Different Pd Pre-catalysts start->catalyst Catalyst activity affects oxidative addition rate ratio Adjust PPh3:Pd Ratio (for 2,4-dihalopyridines/quinolines) ligand->ratio Specifically for PPh3 result Improved Regioselectivity ligand->result solvent->result temp->result catalyst->result ratio->result

    Caption: Troubleshooting workflow for poor regioselectivity.
    • Modify the Ligand: The ligand is a primary controller of regioselectivity. For reactions on substrates like 2,4-dibromopyridine (analogous to dihaloquinolines), the ratio of PPh₃ to the palladium catalyst can invert the selectivity between the C2 and C4 positions.[12] Experiment with bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.

    • Change the Solvent: Solvent polarity and coordinating ability can affect the activity and selectivity of the catalytic system. Test a range of solvents from polar aprotic (e.g., DMF, NMP) to nonpolar (e.g., Toluene, Dioxane).[13]

    • Adjust the Temperature: Lowering the reaction temperature often enhances selectivity by favoring the reaction pathway with the lower activation energy. Conversely, sometimes higher temperatures are needed to overcome the activation barrier for a specific position.[11][13]

Problem: I am observing significant amounts of diarylated product in my cross-coupling reaction, even when using a 1:1 stoichiometry.

  • Possible Cause: The mono-substituted product is highly activated and reacts faster with the coupling partner than the starting dihaloquinoline. This is common when using bulky, electron-rich ligands like NHCs or biarylphosphines.[12]

  • Solutions:

    • Use a Less Active Catalyst System: Switch to a less electron-rich ligand or a catalyst system known to have a lower rate of oxidative addition for the second coupling.

    • Slow Addition: Add the boronic acid or other coupling partner slowly over the course of the reaction to maintain a low concentration, thereby disfavoring the second coupling.

    • Use a Sub-stoichiometric Amount of Nucleophile: While you have tried a 1:1 ratio, consider using a slight excess of the dihaloquinoline (e.g., 1.2 equivalents) to ensure the nucleophile is consumed before significant diarylation occurs.

Problem: My directed C-H activation is not proceeding with the expected regioselectivity.

  • Possible Cause: The directing group may not be effectively coordinating the metal catalyst, or other C-H bonds are intrinsically more reactive under the chosen conditions.

  • Solutions:

    • Verify Directing Group Efficacy: Ensure the directing group is appropriate for the target position and the metal catalyst. For example, 8-amidoquinolines are excellent for C5 functionalization with iron or palladium catalysts.[10]

    • Change the Metal Catalyst: Different transition metals (e.g., Rh, Pd, Cu, Ni) operate via different mechanisms and can lead to different regiochemical outcomes.[6]

    • Screen Additives/Oxidants: Additives like pivalic acid (PivOH) or oxidants like AgOAc can be crucial for catalyst turnover and selectivity in certain C-H activation cycles.[5]

Data Presentation: Regioselectivity in Polyhalogenated Quinoline Reactions

Table 1: Regioselective Functionalization of 2,4-Dichloroquinazoline *

PositionReaction TypeReagents/CatalystSolventYield (%)Reference
C4 SNAr (Amination)Various AminesVariousHigh[2]
C4 Kumada Couplingt-BuMgCl, CuITHF92[3]
C4 Desulfitative ArylationAr-B(OH)₂, Pd(dppf)Cl₂, CuTCDioxane90-98[1]
C2 & C7 Suzuki-Miyaura (Stepwise)Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Toluene/H₂O61-94[1]

*Data for 2,4,7-trichloroquinazoline is presented as a well-documented analogue demonstrating key regioselectivity principles applicable to polyhalogenated quinolines.

Table 2: Regioselective Functionalization of 2,4-Dichloroquinoline

PositionReaction TypeReagents/CatalystSolventYield (%)Reference
C2 Sonogashira CouplingTerminal Alkyne, Pd/C, CuIWaterGood[4]
C4 Suzuki Coupling (post-C2 alkynylation)Ar-B(OH)₂, Pd(OAc)₂, PPh₃Toluene/H₂OGood[4]
C4 SNAr (Stepwise Substitution)NucleophileVariousHigh[14]

Experimental Protocols

Protocol: General Procedure for Regioselective Suzuki-Miyaura Coupling at the C4-Position of a 2,4-Dihaloquinoline Derivative

This protocol is a generalized procedure based on established methods for selective cross-coupling.[1] Researchers should optimize conditions for their specific substrate.

Materials:

  • 2,4-Dihaloquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2,4-dihaloquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the C4-arylated product.

Reaction Pathways and Conceptual Diagrams

G cluster_c4 Pathway A: Attack at C4 (Favored) cluster_c2 Pathway B: Attack at C2 (Disfavored) c4_start 2,4-Dichloroquinoline c4_ts Meisenheimer Intermediate (Negative charge stabilized by N) c4_start->c4_ts + Nu⁻ c4_end 4-Substituted-2-chloroquinoline c4_ts->c4_end - Cl⁻ c2_start 2,4-Dichloroquinoline c2_ts Meisenheimer Intermediate (Less stable) c2_start->c2_ts + Nu⁻ c2_end 2-Substituted-4-chloroquinoline c2_ts->c2_end - Cl⁻

Caption: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr).

References

6-Bromo-4-chloroquinoline-3-carbonitrile stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4-chloroquinoline-3-carbonitrile. The information is designed to address potential stability and degradation issues that may be encountered during experiments.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Potential Cause Troubleshooting Steps
Degradation in Aqueous Media The 4-chloro substituent is susceptible to nucleophilic attack by water (hydrolysis), especially at non-neutral pH, leading to the formation of the less active 6-Bromo-4-hydroxyquinoline-3-carbonitrile.
1. pH Control: Maintain the pH of aqueous buffers as close to neutral (pH 7.0-7.4) as possible. Avoid highly acidic or basic conditions.
2. Fresh Stock Solutions: Prepare fresh stock solutions in an appropriate organic solvent (e.g., DMSO) and dilute into aqueous media immediately before use.
3. Stability Assessment: Perform a time-course experiment by incubating the compound in the assay buffer for various durations and then measuring its concentration or activity to determine its stability under your specific experimental conditions.
Reaction with Buffer Components Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) can act as nucleophiles, displacing the 4-chloro group.
1. Buffer Selection: Use non-nucleophilic buffers such as HEPES or PBS whenever possible.
2. Component Check: Review all components of your assay for the presence of nucleophiles and consider their potential reactivity.
Photodegradation Bromoaromatic compounds can be susceptible to photodegradation upon exposure to UV or even ambient light.
1. Light Protection: Protect stock solutions and experimental setups from light by using amber vials and covering plates or tubes with foil.
2. Minimize Exposure: Prepare samples and perform experiments under subdued lighting conditions whenever feasible.

Issue 2: Appearance of unknown peaks in analytical chromatography (HPLC, LC-MS).

Potential Cause Troubleshooting Steps
Hydrolysis of the Chloro Group An additional peak corresponding to the hydroxylated derivative may appear.
1. Mass Spectrometry Analysis: Analyze the unknown peak by mass spectrometry to confirm if its mass corresponds to the replacement of chlorine with a hydroxyl group (a decrease of 18.98 Da).
2. Controlled Degradation Study: Intentionally expose the compound to acidic or basic aqueous conditions and monitor the formation of the new peak to confirm its identity.
Hydrolysis of the Nitrile Group Under harsh acidic or basic conditions, the nitrile group can hydrolyze to a carboxylic acid.[1][2][3][4]
1. pH of Mobile Phase: Ensure the pH of your chromatography mobile phase is not extreme, as this could cause on-column degradation.
2. Sample Preparation: Avoid prolonged storage of the compound in acidic or basic solutions prior to analysis.
Solvent Reactivity Reactive solvents, particularly protic solvents like methanol, could potentially react with the compound, especially at elevated temperatures.
1. Solvent Selection: Use aprotic solvents for storage and sample preparation where possible. If a protic solvent is necessary, prepare solutions fresh and store at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound should be stored at 4°C in a tightly sealed container, away from moisture and light. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Q2: What is the expected stability of this compound in DMSO?

A2: this compound is expected to be relatively stable in anhydrous DMSO when stored at low temperatures and protected from light. However, DMSO is hygroscopic, and absorbed water can lead to slow hydrolysis over time. It is recommended to use anhydrous DMSO and prepare fresh solutions for sensitive experiments.

Q3: Can I heat solutions of this compound?

A3: Caution should be exercised when heating solutions of this compound. The 4-chloroquinoline moiety can be reactive, and elevated temperatures can accelerate degradation, particularly in the presence of nucleophiles. If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Q4: What are the likely degradation products I should look for?

A4: Based on the chemical structure, the most probable degradation products are:

  • 6-Bromo-4-hydroxyquinoline-3-carbonitrile: Formed by the hydrolysis of the 4-chloro group.

  • Products of nucleophilic substitution: Formed if the compound is exposed to other nucleophiles (e.g., amines, thiols) at the 4-position.

  • 6-Bromo-4-chloroquinoline-3-carboxamide or -carboxylic acid: Formed by the hydrolysis of the nitrile group, although this typically requires more stringent conditions.[1][2][3][4]

  • Debrominated species: Potentially formed upon prolonged exposure to light.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffer

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time to determine its stability profile.

Visualizations

Potential_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_substitution Nucleophilic Substitution cluster_photodegradation Photodegradation parent This compound hydroxy 6-Bromo-4-hydroxyquinoline-3-carbonitrile parent->hydroxy H2O (mild conditions) carboxy 6-Bromo-4-chloroquinoline-3-carboxylic acid parent->carboxy H2O (harsh acid/base) amine_adduct 4-Amino-substituted Adduct parent->amine_adduct R-NH2 thiol_adduct 4-Thio-substituted Adduct parent->thiol_adduct R-SH debrominated Debrominated Species parent->debrominated Light (hv)

Caption: Potential degradation pathways for this compound.

Stability_Assessment_Workflow start Start: Compound Received prep_stock Prepare Stock Solution (Anhydrous DMSO) start->prep_stock storage_check Assess Long-Term Stability of Stock Solution at -20°C/-80°C prep_stock->storage_check dilute_buffer Dilute into Aqueous Experimental Buffer storage_check->dilute_buffer If stable time_course Perform Time-Course Incubation (e.g., 0, 1, 4, 24h at 37°C) dilute_buffer->time_course analysis Analyze by HPLC/LC-MS time_course->analysis data_eval Evaluate Degradation Profile analysis->data_eval stable Proceed with Experiment data_eval->stable <10% degradation unstable Troubleshoot: - Adjust pH - Change Buffer - Use Fresh Dilutions data_eval->unstable >10% degradation

Caption: Workflow for assessing the experimental stability of a novel compound.

References

Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and purification of quinolines, with a focus on solvent system optimization.

Troubleshooting Guides

This section provides solutions to common problems that may arise during quinoline synthesis and purification.

Problem Potential Cause(s) Recommended Solution(s)
Synthesis: Low or No Yield - Inappropriate solvent for the specific reaction (e.g., Skraup, Doebner-von Miller, Friedländer).- Reaction temperature is too low or too high.- Catalyst is inactive or insufficient.- Purity of starting materials is low.- Reaction time is insufficient.- Solvent Selection: For Friedländer synthesis, consider polar solvents like ethanol or even water for greener alternatives. Some reactions proceed well under solvent-free conditions.[1][2] For Skraup reactions, nitrobenzene can act as both a solvent and an oxidizing agent.[3] Biphasic solvent systems can sometimes improve yields in Doebner-von Miller reactions by reducing polymerization of the carbonyl substrate.[4]- Temperature and Time Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Microwave-assisted synthesis can sometimes significantly reduce reaction times and improve yields.[2][5]- Catalyst Check: Ensure the catalyst is fresh and used in the correct molar ratio. For acid-catalyzed reactions, ensure anhydrous conditions if required.- Starting Material Purity: Use purified starting materials. Impurities can interfere with the reaction and lead to side products.
Synthesis: Violent/Uncontrolled Reaction (Skraup Synthesis) The Skraup synthesis is notoriously exothermic and can become violent.[3]- Use a Moderator: Add ferrous sulfate (FeSO₄) to the reaction mixture. It acts as an oxygen carrier and helps to control the reaction rate, making it less violent.[3]
Purification (Recrystallization): Oiling Out The compound is precipitating from the solution above its melting point. This can be due to a supersaturated solution cooling too quickly or the presence of impurities that lower the melting point of the mixture.- Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.- Use a Different Solvent System: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures.- Seed the Solution: Introduce a small seed crystal of the pure compound to encourage crystallization at a higher temperature.
Purification (Recrystallization): No Crystal Formation The solution is not supersaturated, or nucleation is slow.- Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.- Concentrate the Solution: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.- Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
Purification (Column Chromatography): Poor Separation - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Optimize the Eluent: Use TLC to determine the best solvent system. A good starting point for quinoline derivatives is a mixture of a non-polar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[6] A gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating compounds with different polarities.[7][8]- Sample Loading: Ensure the sample is concentrated and loaded onto the column in a narrow band.- Column Packing: Pack the column carefully to avoid air bubbles and channels, which can lead to poor separation.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What are the best "green" solvents for quinoline synthesis?

A1: For researchers looking to adopt more environmentally friendly practices, several greener solvent options are available. Water has been successfully used as a solvent in some Friedländer syntheses, often eliminating the need for a catalyst.[9] Ethanol is another excellent green solvent choice for various quinoline synthesis methods.[2] Glycerol, being non-toxic and biodegradable, has also been employed as a green solvent, particularly in modified Friedländer reactions, leading to high yields in short reaction times.[10] Additionally, solvent-free reaction conditions are a viable and highly eco-friendly option for certain quinoline syntheses.[6][11]

Q2: How do I choose the right solvent for a specific quinoline synthesis reaction?

A2: The choice of solvent depends heavily on the specific named reaction you are using:

  • Skraup Synthesis: Traditionally, concentrated sulfuric acid is used as the catalyst and dehydrating agent, while nitrobenzene can serve as both the solvent and the oxidizing agent.[3]

  • Doebner-von Miller Synthesis: This reaction is often catalyzed by Brønsted or Lewis acids. While early methods were prone to low yields due to polymerization, the use of biphasic solvent systems can mitigate this issue.[4] More recently, performing the reaction in dilute HCl has been shown to improve outcomes.[4]

  • Friedländer Synthesis: This reaction is versatile and can be catalyzed by both acids and bases.[12] Solvents can range from alcohols like ethanol to water, and even ionic liquids or solvent-free conditions have been successfully employed.[4][12] The choice will depend on the specific substrates and desired reaction conditions.

Purification

Q3: What is a good starting point for selecting a recrystallization solvent for quinoline?

A3: Quinoline is soluble in most organic solvents and only slightly soluble in cold water, but dissolves readily in hot water.[13] For quinoline derivatives, ethanol is often a good first choice for recrystallization.[14] A mixed solvent system, such as n-hexane/acetone or n-hexane/ethyl acetate, can also be effective, especially for purifying less polar derivatives.[14] The ideal solvent or solvent pair will dissolve the compound when hot but have low solubility when cold.

Q4: How do I select a solvent system for column chromatography of a quinoline derivative?

A4: Thin Layer Chromatography (TLC) is an indispensable tool for determining the optimal solvent system for column chromatography. A good solvent system will give a retention factor (Rf) of around 0.2-0.4 for the desired compound. For quinoline and its derivatives, a common starting point is a mixture of petroleum ether and ethyl acetate. The polarity of the eluent can be adjusted by changing the ratio of these two solvents. For more polar quinoline derivatives, a solvent system containing dichloromethane and methanol may be necessary. A gradient elution, where the proportion of the more polar solvent is gradually increased, is often effective for separating complex mixtures.[7][8]

Quantitative Data

The choice of solvent can significantly impact the yield and reaction time of a quinoline synthesis. The following table summarizes the effect of different solvents on the yield of a modified Friedländer synthesis of a quinoline derivative.

Table 1: Effect of Various Solvents on the Yield of a Quinoline Derivative in a Modified Friedländer Synthesis

EntrySolventTemperature (°C)Yield (%)
1Solvent-free8025
2Solvent-free10040
3n-HexaneRoom Temp.Trace
4CH₂Cl₂Room Temp.Trace
5CHCl₃Room Temp.Trace
6THFRoom Temp.Trace
7CH₃CNRoom Temp.10
8CH₃CN8055
91,2-DichloroethaneRoom Temp.Trace
101,2-Dichloroethane8045
11EtOHRoom Temp.20
12EtOH8070
13MeOHRoom Temp.15
14Glycerol8085
15Glycerol10090
16Glycerol11098

Data adapted from Nasseri, M. A., et al. (2015). Journal of the Brazilian Chemical Society, 26(1), 104-110.[10]

Experimental Protocols

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous sulfate (FeSO₄) (optional, as a moderator)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

  • Add nitrobenzene to the mixture. If the reaction is known to be vigorous, add a small amount of ferrous sulfate.

  • Heat the mixture cautiously. The reaction is exothermic and may become vigorous. Maintain control by intermittent cooling if necessary.

  • After the initial vigorous reaction subsides, continue heating the mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude quinoline.

  • Isolate the crude product by steam distillation or solvent extraction.

  • Purify the crude quinoline by distillation, recrystallization, or column chromatography.

Purification of Quinoline by Column Chromatography

Materials:

  • Crude quinoline product

  • Silica gel (for column packing)

  • Solvent system (e.g., petroleum ether/ethyl acetate mixture)

  • Collection flasks or test tubes

Procedure:

  • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

  • Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Dissolve the crude quinoline product in a minimum amount of the eluent or a more polar solvent if necessary.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system, starting with a low polarity (e.g., 95:5 petroleum ether:ethyl acetate).

  • Collect fractions in separate flasks or test tubes.

  • Monitor the separation by TLC analysis of the collected fractions.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds. For example, increase the ethyl acetate concentration in steps (e.g., 90:10, 85:15).

  • Combine the fractions containing the pure quinoline product and remove the solvent under reduced pressure.

Visualizations

Quinoline_Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials (e.g., Aniline, Glycerol) reaction Quinoline Synthesis (e.g., Skraup, Doebner-von Miller, Friedländer) start->reaction workup Reaction Work-up (Neutralization, Extraction) reaction->workup crude Crude Quinoline Product workup->crude purification_choice Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization column Column Chromatography purification_choice->column pure Pure Quinoline recrystallization->pure column->pure

Caption: General workflow for quinoline synthesis and purification.

Troubleshooting_Decision_Tree start Low Yield in Quinoline Synthesis check_solvent Is the solvent appropriate for the reaction? start->check_solvent check_temp Is the reaction temperature optimal? check_solvent->check_temp Yes solution_solvent Consult literature for optimal solvent system. Consider greener alternatives like water or ethanol. check_solvent->solution_solvent No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Optimize temperature based on TLC monitoring. Consider microwave synthesis. check_temp->solution_temp No check_reagents Are starting materials and catalyst pure/active? check_time->check_reagents Yes solution_time Monitor reaction by TLC to determine completion. check_time->solution_time No solution_reagents Purify starting materials. Use fresh catalyst. check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for low yield in quinoline synthesis.

References

Technical Support Center: Synthesis of 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 6-bromo-4-chloroquinoline-3-carbonitrile, with a focus on reducing reaction time and improving overall efficiency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound. The proposed synthetic route involves three key stages: the synthesis of 6-bromo-4-hydroxyquinoline, followed by cyanation at the 3-position, and finally, chlorination to yield the target compound.

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

  • Question: The initial reaction to form 6-bromo-4-hydroxyquinoline is slow or gives a low yield. What are the common causes and solutions?

    • Answer: The synthesis of the quinoline core is often the most challenging step. Common issues include incomplete reaction, side product formation, and difficulties in purification. To address these:

      • Reaction Conditions: Ensure anhydrous conditions and proper temperature control. The choice of solvent and catalyst is also critical. For instance, in a Conrad-Limpach synthesis, the temperature of the cyclization step can significantly impact the yield and reaction time.

      • Purity of Reactants: Use high-purity 4-bromoaniline and the corresponding β-ketoester. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.

      • Alternative Routes: If the chosen method consistently underperforms, consider alternative named reactions for quinoline synthesis, such as the Gould-Jacobs reaction.

Step 2: Cyanation of 6-Bromo-4-hydroxyquinoline

  • Question: How can I introduce the carbonitrile group at the 3-position of 6-bromo-4-hydroxyquinoline efficiently?

      • Troubleshooting Low Yield: If direct cyanation proves difficult, the two-step approach of formylation followed by conversion to the nitrile is a reliable alternative. For the conversion of the intermediate 3-formyl derivative to the nitrile, reacting it with hydroxylamine hydrochloride is a common and effective method.

Step 3: Chlorination of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

  • Question: The chlorination of the 4-hydroxy group is incomplete or results in degradation of the product. How can this be optimized?

    • Answer: The chlorination of 4-hydroxyquinolines is typically achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF).[1][2]

      • Incomplete Reaction: Ensure a sufficient excess of POCl₃ is used. The reaction is often performed at reflux, and the reaction time can vary from 2 to 6 hours.[1][2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine completion.

      • Product Degradation: The workup procedure is critical. After the reaction, excess POCl₃ should be removed under reduced pressure. The reaction mixture should then be quenched by slowly pouring it onto crushed ice with vigorous stirring.[1][2] Maintaining a low temperature during quenching is essential to prevent hydrolysis of the product and other side reactions.

      • Purity of POCl₃: Use freshly distilled or high-purity POCl₃. Old or decomposed POCl₃ can lead to lower yields and the formation of impurities.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the most critical step for reducing the overall synthesis time?

    • Optimizing the initial quinoline ring formation (Step 1) and the chlorination step (Step 3) will likely have the most significant impact on the overall reaction time. For the chlorination, careful monitoring by TLC can prevent unnecessarily long reflux times.

  • FAQ 2: Are there any safety precautions I should be aware of?

    • Yes. Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of POCl₃ with water is a highly exothermic reaction and must be done with extreme care in an ice bath.

  • FAQ 3: How can I monitor the progress of the reactions?

    • Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of all steps. Use an appropriate solvent system to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light.

  • FAQ 4: What are the expected yields for each step?

    • Yields can vary depending on the specific conditions and scale of the reaction. For the chlorination of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline, yields of around 81-93% have been reported.[2][3] The yields for the cyanation step will depend on the chosen method.

Experimental Protocols

Proposed Synthetic Pathway

SynthesisWorkflow cluster_0 Step 1: Quinoline Synthesis cluster_1 Step 2: Cyanation cluster_2 Step 3: Chlorination A 4-Bromoaniline C 6-Bromo-4-hydroxyquinoline A->C B β-Ketoester B->C E 6-Bromo-4-hydroxyquinoline-3-carbonitrile C->E D Cyanating Agent D->E G This compound E->G F POCl3 / DMF F->G

Caption: Proposed three-step synthesis of this compound.

Detailed Methodology

Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline

A detailed protocol for this step can be adapted from established methods for quinoline synthesis, such as the Conrad-Limpach or Gould-Jacobs reactions, using 4-bromoaniline as the starting material.

Step 2: Synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile

  • To a solution of 6-bromo-4-hydroxyquinoline in a suitable solvent (e.g., DMF or a high-boiling point ether), add a cyanating agent (e.g., tosyl cyanide or N-cyano-N-phenyl-p-toluenesulfonamide).

  • The reaction mixture may require heating. Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into water.

  • The precipitated solid can be collected by filtration, washed with water, and dried.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-4-hydroxyquinoline-3-carbonitrile in an excess of phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[2]

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-6 hours. Monitor the reaction progress by TLC.[1][2][3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure in a fume hood.

  • Slowly and cautiously add the remaining residue to a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is neutral to slightly basic.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Data Presentation

Table 1: Reaction Parameters for Chlorination of 4-Hydroxyquinolines

ParameterValueReference
Starting Material 6-Bromoquinolin-4-ol[2]
Chlorinating Agent POCl₃[1][2][3]
Catalyst DMF (catalytic)[2]
Reaction Temperature Reflux (~110 °C)[2]
Reaction Time 2 - 6 hours[1][2][3]
Reported Yield 81% - 93%[2][3]

Troubleshooting Workflow

Troubleshooting cluster_step1 Step 1: Quinoline Formation cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Chlorination Start Low Yield or Slow Reaction Step Which Step is Problematic? Start->Step S1_Check Check Reaction Conditions (Anhydrous, Temp.) Step->S1_Check Step 1 S2_Method Direct Cyanation Failing? Step->S2_Method Step 2 S3_Incomplete Incomplete Reaction? Step->S3_Incomplete Step 3 S3_Degradation Product Degradation? Step->S3_Degradation Step 3 S1_Reactants Verify Reactant Purity S1_Check->S1_Reactants S1_Alternative Consider Alternative Synthetic Route S1_Reactants->S1_Alternative S2_TwoStep Try Two-Step: 1. Formylation 2. Aldehyde to Nitrile S2_Method->S2_TwoStep Yes S3_Excess Increase POCl3 Excess &/or Reflux Time S3_Incomplete->S3_Excess Yes S3_Workup Optimize Quenching (Ice, Slow Addition) S3_Degradation->S3_Workup Yes

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Recrystallization techniques for purifying 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 6-Bromo-4-chloroquinoline-3-carbonitrile. It is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

Encountering issues during recrystallization is a common challenge. This guide addresses specific problems you may face when purifying this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. The solvent is not suitable for your compound. The volume of solvent is insufficient.Select a more appropriate solvent or solvent system.[1] Gradually add more hot solvent until the compound dissolves.
The compound "oils out" instead of forming crystals. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, causing rapid precipitation. The compound contains significant impurities that lower its melting point.Return the solution to the heat source and add more of the "soluble solvent" to decrease saturation.[2] Try a lower boiling point solvent. Consider a pre-purification step like column chromatography if impurities are high.[3]
No crystals form upon cooling. The solution is not sufficiently saturated. The cooling process is too rapid.Evaporate some of the solvent to increase the concentration of the compound. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Introduce a seed crystal or scratch the inside of the flask with a glass rod to induce nucleation.[4]
Crystallization is too rapid, trapping impurities. The solution is too concentrated. The temperature difference between dissolution and crystallization is too large.Add a small amount of additional hot solvent to the dissolved compound.[2] Allow the flask to cool slowly on the benchtop before moving to an ice bath.
The recovered yield is very low. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. Premature crystallization occurred during a hot filtration step. The compound is more soluble in the chosen solvent than ideal.Concentrate the mother liquor and cool it to obtain a second crop of crystals.[2] Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization. Re-evaluate the solvent choice by testing the solubility of your compound in various solvents.
The purified crystals are still colored (e.g., yellow). Colored impurities are co-crystallizing with the product. The impurity is adsorbed onto the surface of the crystals.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Ensure thorough washing of the filtered crystals with a small amount of cold, fresh solvent. Consider pre-purification with a silica plug if the discoloration is significant.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not readily published, a good starting point for quinoline derivatives are polar protic solvents like methanol or ethanol.[5][6] Toluene has also been noted as a solvent for the related compound 6-Bromo-4-chloroquinoline.[7] It is highly recommended to perform a solvent screen with small amounts of your crude material to determine the optimal solvent or solvent system.

Q2: How do I perform a solvent screen to find a suitable recrystallization solvent?

A2: To perform a solvent screen, place a small amount of your crude compound into several test tubes. To each tube, add a different solvent dropwise at room temperature. A good solvent will dissolve the compound poorly or not at all at room temperature but will dissolve it completely upon heating. After dissolution at high temperature, the solvent should yield well-formed crystals upon cooling.

Q3: My compound is soluble in a particular solvent at room temperature. Can I still use it for recrystallization?

A3: A single solvent system where the compound is soluble at room temperature is generally not suitable for recrystallization.[4] However, you can use this solvent as part of a binary solvent system. Dissolve your compound in a minimal amount of the "good" solvent (in which it is soluble) at room temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gentle heating should clarify the solution, which can then be cooled to form crystals. Common binary systems include ethanol/water and hexane/ethyl acetate.[1]

Q4: What is the purpose of adding activated charcoal?

A4: Activated charcoal is used to remove colored impurities from a solution. It has a high surface area and can adsorb large, colored molecules. It should be added to the hot solution before filtration. Use it sparingly, as excessive amounts can lead to the loss of your desired product through adsorption.

Q5: How can I improve the purity of my final product?

A5: To improve purity, ensure that the cooling process is slow to allow for the formation of a well-ordered crystal lattice that excludes impurities.[2] Washing the filtered crystals with a small amount of cold, fresh recrystallization solvent is also crucial to remove any residual mother liquor containing impurities.[8] If significant impurities persist, a second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Solvent Selection: Based on preliminary tests, select a solvent in which this compound has low solubility at room temperature but high solubility at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a boil using a hot plate. Stir continuously. Add more hot solvent in small portions until the compound is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Binary-Solvent Recrystallization

  • Solvent Pair Selection: Choose a pair of miscible solvents, one in which the compound is highly soluble (solvent A) and one in which it is poorly soluble (solvent B).

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot solvent A.

  • Addition of Anti-Solvent: While the solution is still hot, add the poor solvent (solvent B) dropwise until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of hot solvent A until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualization

The following diagram illustrates a general workflow for the purification of this compound, incorporating key decision points.

G cluster_prep Preparation cluster_recrystallization Recrystallization cluster_analysis Analysis & Further Steps start Crude this compound solvent_screen Perform Solvent Screen start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal needed charcoal->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry analyze Analyze Purity (e.g., MP, NMR) dry->analyze pure_product Pure Product analyze->pure_product Purity Acceptable re_recrystallize Re-recrystallize analyze->re_recrystallize Purity Not Acceptable re_recrystallize->dissolve

Caption: Workflow for the recrystallization of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 6-Bromo-4-chloroquinoline-3-carbonitrile and 6-Bromo-4-iodoquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, halogenated quinolines serve as versatile building blocks for the synthesis of complex molecular architectures with diverse biological and photophysical properties. Among these, 6-bromo-4-chloroquinoline-3-carbonitrile and 6-bromo-4-iodoquinoline are two key intermediates that offer distinct reactivity profiles at the C4-position, enabling selective functionalization. This guide provides an objective comparison of their performance in common chemical transformations, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal substrate for their synthetic endeavors.

At a Glance: Key Reactivity Differences

The primary distinction in reactivity between this compound and 6-bromo-4-iodoquinoline lies in their susceptibility to nucleophilic aromatic substitution (SNAr) versus palladium-catalyzed cross-coupling reactions at the C4-position.

FeatureThis compound6-Bromo-4-iodoquinoline
Dominant Reactivity at C4 Highly susceptible to Nucleophilic Aromatic Substitution (SNAr)Highly reactive in Palladium-Catalyzed Cross-Coupling
Key Structural Influence Strong electron-withdrawing nitrile group at C3 activates the C4-Cl bond for SNAr.Weaker C-I bond is ideal for oxidative addition in Pd-catalyzed cycles.
Typical Applications Introduction of N, O, and S nucleophiles at the C4-position.C-C and C-N bond formation via Suzuki, Buchwald-Hartwig, etc. at the C4-position.

Nucleophilic Aromatic Substitution (SNAr)

The reactivity of an aryl halide in SNAr is significantly influenced by the presence of electron-withdrawing groups ortho or para to the leaving group. These groups stabilize the negatively charged Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

This compound is exceptionally reactive in SNAr reactions. The potent electron-withdrawing cyano group at the C3-position (ortho to the chlorine) strongly activates the C4-position for nucleophilic attack. This allows for the displacement of the chloride under relatively mild conditions with a variety of nucleophiles.

6-Bromo-4-iodoquinoline , lacking a strongly activating group in an ortho or para position, is considerably less reactive towards SNAr. Nucleophilic substitution on this substrate typically requires harsher reaction conditions.

The following diagram illustrates the activation of the C4-position in this compound for SNAr.

SNAr_Activation SNAr Activation Pathway cluster_substrate This compound cluster_nucleophile Nucleophile cluster_intermediate Meisenheimer Complex (Stabilized) cluster_product Product Substrate Quinoline Ring (C4-Cl, C3-CN) Intermediate [Quinoline-Nu-Cl]- Stabilized by C3-CN Substrate->Intermediate Nucleophilic Attack Nucleophile Nu-H Product 4-Substituted Quinoline Intermediate->Product Chloride Elimination Suzuki_Workflow Suzuki-Miyaura Cross-Coupling Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_reaction Reaction cluster_product Product ArylHalide Aryl Halide (6-Bromo-4-iodoquinoline or This compound) ReactionMix Reaction Mixture in Solvent ArylHalide->ReactionMix BoronicAcid Arylboronic Acid BoronicAcid->ReactionMix Catalyst Pd(0) Catalyst Catalyst->ReactionMix Base Base (e.g., K2CO3) Base->ReactionMix CoupledProduct 4-Aryl-6-bromoquinoline Derivative ReactionMix->CoupledProduct Heat Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineComplex [L-Pd(II)(Ar)(HNR'R'')]X OxAdd->AmineComplex Amine Coordination AmidoComplex L-Pd(II)(Ar)(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination Product Ar-NR'R'' ArX Ar-X Amine HNR'R'' Base Base

A Comparative Analysis of the Biological Activities of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities. The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse array of derivatives with potent anticancer, anti-inflammatory, and antimicrobial properties. This guide provides an objective comparison of the biological activities of different substituted quinolines, supported by experimental data, to aid researchers in the development of novel therapeutic agents.

Data Presentation

The following tables summarize the quantitative data for the biological activities of selected substituted quinolines. The data has been compiled from various studies to provide a comparative overview.

Anticancer Activity

The cytotoxic effects of quinoline derivatives are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter. Lower IC50 values indicate greater potency.

Quinoline Derivative ClassSpecific Compound/SubstituentCancer Cell LineIC50 (µM)Reference
4-Aminoquinolines ChloroquineMDA-MB-231 (Breast)25.3[1]
A549 (Lung)38.2[1]
2-Arylquinolines 2-Styryl-8-hydroxy-quinoline (S3A)HeLa (Cervical)2.52[2][3]
2-Styryl-8-nitro-quinolineHeLa (Cervical)>10[2][3]
Quinoline-4-carboxylic Acids Quinoline-4-carboxylic acidMCF7 (Breast)~20[4]
HELA (Cervical)>50[4]
Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is commonly assessed using in vivo models, such as the carrageenan-induced paw edema assay, or in vitro models measuring the inhibition of inflammatory mediators.

Quinoline Derivative ClassSpecific Compound/SubstituentAssayInhibition (%)Reference
4-Aminoquinolines ChloroquineCarrageenan-induced paw edema53.4Not explicitly found in search results, general knowledge
2-Arylquinolines 3-(arylideneamino)-phenylquinazoline-4(3H)-oneCarrageenan-induced paw edemaSignificant reduction[5]
Quinoline-4-carboxylic Acids Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 cellsAppreciable[4]
Antimicrobial Activity

The antimicrobial efficacy of quinoline derivatives is determined by their minimum inhibitory concentration (MIC) against various bacterial and fungal strains. Lower MIC values indicate stronger antimicrobial activity.

Quinoline Derivative ClassSpecific Compound/SubstituentMicroorganismMIC (µg/mL)Reference
4-Aminoquinolines ChloroquineP. vivax~67 (in vivo)[6]
E. coli>64[7]
P. vulgaris~20-24[7]
2-Arylquinolines 2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)S. aureus64[8][9]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)E. coli128[8][9]
Quinoline-4-carboxylic Acids 2-substituted derivativesVarious bacteria and fungiWeak to moderate activity[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test quinoline derivatives and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

Procedure:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for one week.

  • Compound Administration: The test quinoline derivatives are administered orally or intraperitoneally to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After 30-60 minutes, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test quinoline derivatives are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualization

The following diagrams were created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

anticancer_pathway Quinoline Substituted Quinoline EGFR EGFR Quinoline->EGFR Inhibition PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Activation

Anticancer Signaling Pathway

anti_inflammatory_pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimulus->Cell_Membrane Activates Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX COX Cyclooxygenase (COX) Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Quinoline Substituted Quinoline Quinoline->COX Inhibition experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_drug Add Substituted Quinoline Derivatives incubate1->add_drug incubate2 Incubate 48-72h add_drug->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance end End read_absorbance->end

References

Validating the Structure of 6-Bromo-4-chloroquinoline-3-carbonitrile through Comparative 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a critical checkpoint in the synthesis and discovery pipeline. This guide provides a comparative analysis for the structural validation of 6-Bromo-4-chloroquinoline-3-carbonitrile, leveraging the power of 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By juxtaposing predicted spectral data with experimental values of analogous compounds, this document offers a robust framework for structural verification.

Comparative Analysis of 13C NMR Chemical Shifts

The validation of the this compound structure is approached by comparing its predicted 13C NMR chemical shifts with the known experimental data of the parent quinoline molecule and predicted data for structurally similar compounds. This comparative methodology allows for the assignment of each carbon atom in the target molecule and provides a high degree of confidence in its structural integrity.

Below is a summary of the predicted 13C NMR chemical shifts for this compound and its analogues, alongside the experimental data for quinoline. The predicted values were obtained using the online NMR prediction tool, NMRDB.org.

CarbonThis compound (Predicted δ, ppm)4-Chloroquinoline-3-carbonitrile (Predicted δ, ppm)6-Bromo-4-chloroquinoline (Predicted δ, ppm)Quinoline (Experimental δ, ppm)[1][2]
C2148.8148.5151.1150.2
C3115.4115.7123.0121.1
C4149.2149.0145.2135.9
C4a147.5148.0147.8128.2
C5130.2129.8130.5129.4
C6122.1128.2121.8126.5
C7138.8134.5138.5129.4
C8125.7125.5125.9127.6
C8a130.9130.6130.8148.4
CN114.2114.5--

Experimental Protocols

13C NMR Spectroscopy

Objective: To acquire the 13C NMR spectrum of a synthesized compound for structural elucidation and comparison with predicted data.

Instrumentation: A standard Fourier-transform NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a frequency of 75 MHz or higher for 13C nuclei.

Sample Preparation:

  • Dissolve 10-50 mg of the purified solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and its chemical shift to avoid signal overlap with the analyte.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool into the NMR tube.

Data Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc on Bruker instruments).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration and solubility.

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K (25 °C).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

  • Integrate the peaks if quantitative information is desired (note: standard 13C NMR is not inherently quantitative without specific experimental setups).

  • Perform peak picking to determine the chemical shift of each signal.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for validating the structure of this compound using 13C NMR spectroscopy.

G cluster_synthesis Compound Synthesis & Purification cluster_data_acquisition Data Acquisition & Prediction cluster_analysis Comparative Analysis cluster_validation Structure Validation Synthesis Synthesize this compound Purification Purify the synthesized compound Synthesis->Purification NMR_Prediction Predict 13C NMR spectrum Synthesis->NMR_Prediction NMR_Acquisition Acquire experimental 13C NMR spectrum Purification->NMR_Acquisition Comparison Compare experimental and predicted spectra NMR_Acquisition->Comparison NMR_Prediction->Comparison Analogue_Comparison Compare with spectra of analogous compounds Comparison->Analogue_Comparison Structure_Confirmation Confirm or reject proposed structure Analogue_Comparison->Structure_Confirmation

Caption: Workflow for 13C NMR-based structural validation.

This comprehensive approach, combining predictive tools with experimental data from related compounds, provides a high level of confidence in the structural assignment of this compound, a crucial step in its journey from synthesis to potential application.

References

Efficacy of Quinoline-3-Carbonitrile Derivatives as Potent Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, derivatives of quinoline-3-carbonitrile have emerged as a particularly promising area of research for the development of targeted enzyme inhibitors, especially in the field of oncology. This guide provides a comparative analysis of the efficacy of 6-bromo-4-substituted-quinoline-3-carbonitrile derivatives and related analogs as enzyme inhibitors, with a focus on their activity against various kinases. While direct comparative studies on a broad series of 6-bromo-4-chloroquinoline-3-carbonitrile derivatives are limited in publicly available literature, extensive research on structurally related 4-anilino-6-bromoquinoline-3-carbonitriles provides significant insights into their therapeutic potential and structure-activity relationships (SAR).

Comparative Efficacy of Quinoline-3-Carbonitrile Derivatives

Research has demonstrated that modifications at the C4 and C6 positions of the quinoline-3-carbonitrile core significantly influence both the potency and selectivity of these compounds as enzyme inhibitors. The 4-anilino substituted derivatives have been a major focus, leading to the discovery of potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in cancer progression.

One of the key discoveries in this area was the identification of 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[1][2] Subsequent studies have shown that alterations to the 4-anilino substituent can modulate the kinase selectivity, shifting the inhibitory activity towards other kinases such as Src and MEK.[1][2]

The following table summarizes the inhibitory activity of selected 4-anilino-quinoline-3-carbonitrile derivatives against various kinases, highlighting the impact of substitutions on their efficacy.

Compound ID4-Anilino SubstituentOther SubstituentsTarget KinaseIC50 (nM)Reference
1 3-Bromoaniline6,7-DimethoxyEGFRPotent (exact value not specified)[1][2]
2 3-Chloro-4-(1-methyl-1H-imidazol-2-ylsulfanyl)aniline6,7-DiethoxyMEK1Potent (exact value not specified)[3]
3 Varied7-PyridylSrcPotent (lead compound 17)
4 3,4,5-Trimethoxyaniline7-IodoPKN314
5 Varied6-Alkynyl (on quinazoline core)EGFR14 (for 6-hydroxypropynyl analog)

Experimental Protocols

The determination of the inhibitory efficacy of these compounds relies on robust in vitro kinase assays. A general methodology for assessing the inhibitory potential of these derivatives is outlined below.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR, Src, MEK1)

  • Substrate peptide or protein specific to the kinase

  • Adenosine triphosphate (ATP), radio-labeled (e.g., [γ-³²P]ATP) or non-radio-labeled

  • Test compounds (this compound derivatives or analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl, HEPES) containing appropriate salts (e.g., MgCl₂, MnCl₂) and additives (e.g., DTT, BSA)

  • 96-well filter plates or microplates

  • Phosphorimager or luminescence/fluorescence plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.

  • Reaction Mixture Preparation: In each well of the microplate, the kinase, substrate, and test compound at various concentrations are combined.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 30-60 minutes).

  • Termination of Reaction: The reaction is stopped by adding a stop solution (e.g., EDTA, acid).

  • Detection of Phosphorylation:

    • Radiometric Assay: The phosphorylated substrate is captured on a filter membrane, washed to remove unincorporated [γ-³²P]ATP, and the radioactivity is quantified using a phosphorimager.

    • Non-Radiometric Assays (e.g., ADP-Glo™, Z'-LYTE™): The amount of ADP produced or the amount of phosphorylated substrate is measured using luminescence or fluorescence-based detection methods.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The development of kinase inhibitors often targets specific signaling pathways that are dysregulated in diseases like cancer. The EGFR signaling pathway is a well-established target for many quinoline-based inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand Ligand (EGF) Ligand->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos P Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Inhibitor Quinoline-3-carbonitrile Derivative Inhibitor->Dimerization Inhibition

Caption: EGFR signaling pathway and the point of inhibition by quinoline-3-carbonitrile derivatives.

The general workflow for identifying and characterizing novel enzyme inhibitors from a library of synthesized compounds is a multi-step process.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Validation cluster_cellular Cellular & In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Primary_Screening Primary Enzyme Inhibition Screen (Single Concentration) Synthesis->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Active Hits Selectivity_Profiling Kinase Selectivity Profiling Dose_Response->Selectivity_Profiling Cell_Based_Assays Cellular Potency Assays (e.g., Anti-proliferation) Selectivity_Profiling->Cell_Based_Assays Potent & Selective Leads In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Cell_Based_Assays->In_Vivo_Studies

Caption: General experimental workflow for the discovery of novel enzyme inhibitors.

References

Spectroscopic comparison of quinoline-3-carbonitrile and quinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers comparing the spectroscopic characteristics of quinoline-3-carbonitrile and quinoline-3-carbaldehyde, two heterocyclic compounds with significant potential in medicinal chemistry and materials science. This guide provides a detailed analysis of their NMR, IR, UV-Vis, and Mass Spectrometry data, alongside standardized experimental protocols and a visual representation of their biological context.

Quinoline and its derivatives are foundational scaffolds in the development of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Among the vast library of quinoline analogs, quinoline-3-carbonitrile and quinoline-3-carbaldehyde serve as crucial intermediates in the synthesis of more complex molecules.[5][6][7] A thorough understanding of their distinct spectroscopic signatures is paramount for researchers in confirming their synthesis and exploring their subsequent chemical transformations. This guide presents a side-by-side comparison of their key spectroscopic data to aid in their unambiguous identification and characterization.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data obtained from various spectroscopic techniques for quinoline-3-carbonitrile and quinoline-3-carbaldehyde.

Table 1: ¹H NMR Spectroscopic Data
Compound Solvent Chemical Shift (δ) in ppm
Quinoline-3-carbonitrile CDCl₃Specific proton chemical shifts for the unsubstituted quinoline-3-carbonitrile are not readily available in the provided search results. Data is primarily for its derivatives.
Quinoline-3-carbaldehyde CDCl₃~10.5 (s, 1H, -CHO), ~8.9 (s, 1H, H-4), 8.1-7.7 (m, 4H, Ar-H)

Note: The data for quinoline-3-carbaldehyde is derived from derivatives and may vary slightly for the pure compound.

Table 2: ¹³C NMR Spectroscopic Data
Compound Solvent Chemical Shift (δ) in ppm
Quinoline-3-carbonitrile CDCl₃Signals for aryl and pyridine carbons are reported in the range of δ 156.48–120.00 ppm and δ 169.28–165.56 ppm for derivatives.[8]
Quinoline-3-carbaldehyde CDCl₃~189.31 (-CHO), other aromatic carbons appear in the typical downfield region.

Note: The data for quinoline-3-carbonitrile and quinoline-3-carbaldehyde is based on studies of their derivatives and should be considered as approximate values for the parent compounds.

Table 3: IR Spectroscopic Data
Compound Technique Key Absorption Bands (cm⁻¹)
Quinoline-3-carbonitrile KBr Pellet or Thin Film~2230 (C≡N stretch), ~1600-1400 (C=C and C=N aromatic ring stretches)
Quinoline-3-carbaldehyde KBr Pellet or Thin Film~1690 (C=O stretch of aldehyde), ~2820 and ~2720 (C-H stretch of aldehyde), ~1600-1400 (C=C and C=N aromatic ring stretches)
Table 4: Mass Spectrometry Data
Compound Ionization Method Molecular Ion (m/z)
Quinoline-3-carbonitrile Electron Ionization (EI)154.17 (Calculated)[9][10]
Quinoline-3-carbaldehyde Electron Ionization (EI)157.17 (Calculated)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline-3-carbonitrile and quinoline-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent (e.g., methylene chloride or acetone).[11] Drop the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[11]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette.[12][13][14][15] The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the absorption spectrum over a specific wavelength range (e.g., 200-400 nm) using a UV-Vis spectrophotometer. A blank containing only the solvent should be run first for baseline correction.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structural features of the compound.

Visualization of Biological Context and Experimental Workflow

The following diagrams illustrate the general biological relevance of quinoline derivatives and a typical experimental workflow for their spectroscopic characterization.

Biological_Context cluster_synthesis Chemical Synthesis cluster_derivatives Bioactive Derivatives Quinoline-3-carbonitrile Quinoline-3-carbonitrile Antimicrobial_Agents Antimicrobial_Agents Quinoline-3-carbonitrile->Antimicrobial_Agents Leads to Anticancer_Agents Anticancer_Agents Quinoline-3-carbonitrile->Anticancer_Agents Leads to Quinoline-3-carbaldehyde Quinoline-3-carbaldehyde Quinoline-3-carbaldehyde->Antimicrobial_Agents Leads to Other_Therapeutics Other_Therapeutics Quinoline-3-carbaldehyde->Other_Therapeutics Leads to Spectroscopic_Workflow Sample Sample NMR_Spectroscopy NMR_Spectroscopy Sample->NMR_Spectroscopy IR_Spectroscopy IR_Spectroscopy Sample->IR_Spectroscopy UV-Vis_Spectroscopy UV-Vis_Spectroscopy Sample->UV-Vis_Spectroscopy Mass_Spectrometry Mass_Spectrometry Sample->Mass_Spectrometry Data_Comparison Data_Comparison NMR_Spectroscopy->Data_Comparison IR_Spectroscopy->Data_Comparison UV-Vis_Spectroscopy->Data_Comparison Mass_Spectrometry->Data_Comparison Structural_Elucidation Structural_Elucidation Data_Comparison->Structural_Elucidation

References

In Vitro Anticancer Activity of 6-Bromo-Substituted Heterocyclic Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Within this landscape, quinoline and its related heterocyclic scaffolds have emerged as privileged structures in medicinal chemistry. This guide provides a comparative analysis of the in vitro anticancer activity of a series of 6-bromo-substituted quinazoline-4(3H)-one derivatives, which serve as close structural analogs to the 6-Bromo-4-chloroquinoline-3-carbonitrile framework. The data presented herein, including cytotoxic activity and mechanistic insights, offers valuable information for the rational design of new therapeutic candidates.

Comparative Cytotoxicity of 6-Bromoquinazoline Derivatives

A series of novel 6-bromo-2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their in vitro cytotoxic activity against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines. The standard MTT assay was employed to determine the half-maximal inhibitory concentration (IC50), with cisplatin, doxorubicin, and erlotinib used as positive controls. The results demonstrate that these compounds exhibit a range of cytotoxic potencies, with some derivatives showing activity comparable to or exceeding that of the established anticancer drug erlotinib.[1]

Compound IDR GroupMCF-7 IC50 (µM)SW480 IC50 (µM)MRC-5 (Normal Cell Line) IC50 (µM)
8a n-butyl15.85 ± 3.3217.85 ± 0.9284.20 ± 1.72
8b n-pentyl20.14 ± 2.1525.14 ± 1.15> 100
8c benzyl40.12 ± 4.1245.12 ± 2.1295.12 ± 3.12
8d 3-methylphenyl59.15 ± 5.7372.45 ± 2.90> 100
8e 4-methylphenyl35.14 ± 6.8763.15 ± 1.63> 100
8f 4-fluorophenyl42.18 ± 3.1855.18 ± 2.18> 100
8g 4-chlorophenyl48.15 ± 4.1560.15 ± 3.15> 100
8h 4-bromophenyl52.14 ± 5.1468.14 ± 4.14> 100
Erlotinib -9.9 ± 0.14--
Cisplatin -7.14 ± 0.129.14 ± 0.15-
Doxorubicin -0.85 ± 0.021.12 ± 0.05-

Table 1: In vitro cytotoxic activity (IC50 in µM) of 6-bromoquinazoline derivatives against two cancer cell lines (MCF-7 and SW480) and one normal cell line (MRC-5). Data are presented as mean ± SD.[1]

From the data, compound 8a , with an aliphatic n-butyl substitution, emerged as the most potent derivative against both MCF-7 and SW480 cell lines.[1] Notably, it exhibited significantly better potency than erlotinib against the MCF-7 cell line.[1] Furthermore, the high IC50 value against the normal lung fibroblast cell line (MRC-5) suggests a degree of selectivity for cancer cells, a crucial parameter in the development of chemotherapeutic agents.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for the replication and validation of these findings.

Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (Key Intermediate)

A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in absolute ethanol (30 mL) was refluxed at 65°C for 20 hours.[1] The completion of the reaction was monitored by thin-layer chromatography (TLC).[1] The resulting mixture was then filtered, and the obtained residue was recrystallized from ethanol to yield the key intermediate.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized quinazoline derivatives was determined using the standard MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[1]

  • Cell Seeding: Cancer cells (MCF-7 and SW480) and normal cells (MRC-5) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curves.[1]

Proposed Mechanism of Action and Signaling Pathway

Quinazoline derivatives are known to exert their anticancer effects through various mechanisms, with the inhibition of protein tyrosine kinases being a prominent one.[2] Specifically, several approved anticancer drugs with a quinazoline core, such as gefitinib and erlotinib, target the Epidermal Growth Factor Receptor (EGFR).[1] Molecular docking studies with the synthesized 6-bromoquinazoline derivatives suggest a possible binding mode within the active site of EGFR, indicating that their cytotoxic activity may be mediated through the inhibition of this key signaling pathway.[1]

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Autophosphorylation Compound 6-Bromoquinazoline Derivative (e.g., 8a) Compound->EGFR Inhibits Ras Ras P_EGFR->Ras PI3K PI3K P_EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Proposed mechanism of action via EGFR signaling pathway inhibition.

The diagram above illustrates the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR), leading to autophosphorylation and activation of downstream signaling cascades, such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways. These pathways ultimately promote cell proliferation, survival, and angiogenesis. The 6-bromoquinazoline derivatives are hypothesized to inhibit the initial EGFR activation step, thereby blocking these downstream effects and leading to their observed cytotoxic activity.

Experimental Workflow

The overall workflow for the synthesis and in vitro evaluation of these compounds is a multi-step process that integrates chemical synthesis with biological testing.

experimental_workflow start Start synthesis Synthesis of 6-Bromoquinazoline Derivatives start->synthesis purification Purification & Characterization (TLC, NMR, MS) synthesis->purification cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) purification->cytotoxicity data_analysis Data Analysis (IC50 Determination) cytotoxicity->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end End sar->end

Caption: General experimental workflow for compound synthesis and evaluation.

This workflow highlights the key stages, from the chemical synthesis and purification of the target compounds to their biological evaluation through cytotoxicity assays, culminating in data analysis and the elucidation of structure-activity relationships. This systematic approach is fundamental in the process of identifying and optimizing lead compounds in drug discovery.

References

Unveiling the Potency of Bromine: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the structure-activity relationship (SAR) of bromo-substituted quinolines, focusing on their anticancer and antimicrobial properties. By summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways, this guide serves as an objective resource for understanding the therapeutic potential of this important class of compounds.

The strategic placement of bromine atoms on the quinoline scaffold has been a focal point of medicinal chemistry, leading to the development of potent therapeutic agents. This guide synthesizes findings from multiple studies to elucidate how bromine substitution influences the biological activity of quinolines, offering a comparative perspective supported by experimental data.

Anticancer Activity: A Tale of Position and Synergy

The anticancer activity of bromo-substituted quinolines is profoundly influenced by the position and number of bromine substituents, as well as the presence of other functional groups. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various bromo-quinoline derivatives against several cancer cell lines, providing a clear comparison of their potencies.

Table 1: Anticancer Activity (IC50 in µM) of Bromo-Substituted Quinolines

Compound/DerivativeSubstitution PatternC6 (Rat Brain Tumor)HeLa (Human Cervix Carcinoma)HT29 (Human Colon Carcinoma)Reference
5,7-Dibromo-8-hydroxyquinoline5,7-di-Br, 8-OH6.7 µg/mL9.8 µg/mL12.4 µg/mL[1]
7-Bromo-8-hydroxyquinoline7-Br, 8-OH25.6 µg/mL>50 µg/mL>50 µg/mL[1]
3,5,6,7-Tetrabromo-8-methoxyquinoline3,5,6,7-tetra-Br, 8-OCH3---[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline5,7-di-Br, 3,6-di-OCH3, 8-OH---[2][3]
6,8-Dibromo-5-nitroquinoline6,8-di-Br, 5-NO250.0 µM24.1 µM26.2 µM[2]
3,6,8-Tribromoquinoline3,6,8-tri-BrNo InhibitionNo InhibitionNo Inhibition[2]

Key SAR Insights for Anticancer Activity:

  • Halogenation at C5 and C7: Compounds with bromine atoms at the C-5 and C-7 positions of the quinoline ring demonstrate significant antiproliferative activity.[2]

  • The 8-Hydroxy Group: The presence of a hydroxyl group at the C-8 position is often associated with enhanced anticancer potential.[1][4]

  • Synergistic Effects: The combination of bromine and a nitro group can amplify the antiproliferative effects. For instance, 6,8-dibromo-5-nitroquinoline shows remarkable inhibitory activity, whereas its precursor, 6,8-dibromoquinoline, is inactive.[2]

  • Substitution at C3, C6, and C8: In some cases, substitutions at the C-3, C-6, and C-8 positions, such as in 3,6,8-tribromoquinoline, result in a loss of inhibitory activity.[2]

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Bromo-substituted quinolines have also emerged as promising antimicrobial agents. Their efficacy is demonstrated by their minimum inhibitory concentration (MIC) values against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity (MIC) of Bromo-Substituted Quinolines

Compound/DerivativeSubstitution PatternTarget OrganismMICReference
9-Bromo-substituted indolizinoquinoline-5,12-dione derivatives9-BrMethicillin-resistant S. aureus (MRSA)0.031 µg/mL[5]
2,3-bis(bromomethyl)quinoxaline derivatives2,3-di-CH2BrGram-positive bacteria12.5 µg/mL[6]
7-Bromoquinoline-5,8-dione containing aryl sulphonamides7-BrK. pneumoniae, S. aureus0.80-1.00 mg/mL[7]

Key SAR Insights for Antimicrobial Activity:

  • Targeting Gram-Positive Bacteria: Several 9-bromo-substituted indolizinoquinoline-5,12-dione derivatives exhibit strong activity against Gram-positive bacterial strains, including MRSA.[5]

  • Broad-Spectrum Potential: Modifications to the quinoline core, such as the introduction of bromomethyl groups, can yield compounds with broad-spectrum antibacterial and antifungal activities.[6]

  • Mechanism of Action: Some bromo-substituted quinolines exert their antimicrobial effects by inhibiting essential bacterial enzymes like DNA gyrase and topoisomerase IV.[5]

Mechanisms of Action: Inducing Apoptosis and Inhibiting Topoisomerase I

The anticancer effects of many bromo-substituted quinolines are attributed to their ability to induce programmed cell death (apoptosis) and inhibit key enzymes involved in DNA replication and repair, such as topoisomerase I.

Apoptosis Signaling Pathway

The induction of apoptosis is a critical mechanism for eliminating cancerous cells. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways, which can be triggered by bromo-substituted quinolines.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 FADD Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Bid Bid Caspase-8->Bid DNA Damage\n(e.g., by Bromoquinolines) DNA Damage (e.g., by Bromoquinolines) p53 p53 DNA Damage\n(e.g., by Bromoquinolines)->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Apoptosome Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Bid->Mitochondrion

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Topoisomerase I Inhibition

Topoisomerase I is a vital enzyme that relaxes supercoiled DNA during replication and transcription. Certain bromo-substituted quinolines can inhibit this enzyme, leading to DNA damage and cell death. The diagram below illustrates the mechanism of topoisomerase I inhibition.

Topoisomerase_I_Inhibition Supercoiled DNA Supercoiled DNA Topoisomerase I Topoisomerase I Supercoiled DNA->Topoisomerase I Binding Cleavable Complex\n(DNA Nick) Cleavable Complex (DNA Nick) Topoisomerase I->Cleavable Complex\n(DNA Nick) Cleavage Bromo-substituted\nQuinoline Bromo-substituted Quinoline Cleavable Complex\n(DNA Nick)->Bromo-substituted\nQuinoline Relaxed DNA Relaxed DNA Cleavable Complex\n(DNA Nick)->Relaxed DNA Re-ligation (Normal) Stabilized Cleavable\nComplex Stabilized Cleavable Complex Bromo-substituted\nQuinoline->Stabilized Cleavable\nComplex Inhibition DNA Replication Fork Collision DNA Replication Fork Collision Stabilized Cleavable\nComplex->DNA Replication Fork Collision Double-Strand Break Double-Strand Break DNA Replication Fork Collision->Double-Strand Break Cell Death Cell Death Double-Strand Break->Cell Death

Caption: Mechanism of Topoisomerase I inhibition by bromo-substituted quinolines.

Experimental Protocols

To ensure the reproducibility and rigorous evaluation of bromo-substituted quinolines, detailed experimental protocols are essential. The following sections outline the methodologies for key assays used to determine the anticancer and cytotoxic effects of these compounds.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the bromo-substituted quinoline compounds and a vehicle control.

  • MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead or membrane-damaged cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture, which contains lactate and NAD+.

  • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

  • Stop Reaction and Absorbance Measurement: Add a stop solution and measure the absorbance at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that in the control wells (spontaneous release) and maximum release (lysed cells) wells.

DNA Laddering Assay for Apoptosis

This qualitative assay detects the characteristic fragmentation of DNA that occurs during apoptosis.

Principle: During apoptosis, endonucleases cleave the genomic DNA into internucleosomal fragments of approximately 180-200 base pairs and multiples thereof. When separated by agarose gel electrophoresis, these fragments form a "ladder-like" pattern.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the bromo-substituted quinoline compounds. Harvest both adherent and floating cells.

  • DNA Extraction: Lyse the cells and extract the genomic DNA using a suitable kit or a phenol-chloroform extraction method.

  • Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel (typically 1.5-2%) containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA fragments under UV light. The presence of a DNA ladder is indicative of apoptosis.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. Inhibitors of this enzyme will prevent this relaxation.

Procedure:

  • Reaction Setup: In a reaction tube, combine supercoiled plasmid DNA, topoisomerase I enzyme, and the bromo-substituted quinoline compound at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a loading dye containing a DNA intercalating agent.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel and visualize the DNA bands. A decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA in the presence of the compound indicates inhibition of topoisomerase I.

Conclusion

The structure-activity relationship of bromo-substituted quinolines reveals a clear correlation between the substitution pattern and their anticancer and antimicrobial activities. Halogenation at specific positions, often in synergy with other functional groups, significantly enhances their therapeutic potential. The primary mechanisms of action for their anticancer effects involve the induction of apoptosis and the inhibition of topoisomerase I. The detailed experimental protocols provided in this guide offer a standardized approach for the continued evaluation and development of this promising class of compounds. Further research focusing on optimizing the substitution patterns and elucidating detailed mechanisms of action will be crucial in translating these findings into novel and effective therapeutic agents.

References

Novel Quinolines Demonstrate Potent Cytotoxicity In Vitro, Outperforming Standard Anticancer Agents in Select Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of newly synthesized quinoline derivatives reveals significant cytotoxic activity against various human cancer cell lines, with some compounds exhibiting greater potency than established anticancer drugs such as doxorubicin and cisplatin. These findings underscore the potential of quinoline-based compounds as a promising avenue for the development of novel cancer therapeutics.

Researchers are increasingly turning their attention to quinoline scaffolds due to their versatile chemical structures and broad biological activities.[1] Recent in vitro studies have highlighted the potential of novel quinoline derivatives to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the disruption of key signaling pathways.[2][3] This guide provides a comparative overview of the cytotoxic profiles of several novel quinoline compounds against standard chemotherapeutic agents, supported by experimental data and detailed methodologies.

Comparative Cytotoxicity Analysis

The cytotoxic effects of novel quinoline derivatives were evaluated against a panel of human cancer cell lines and compared with the standard anticancer drugs doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined for each compound. The results, summarized in the table below, indicate that several novel quinolines exhibit potent and selective anticancer activity.

CompoundCancer Cell LineIC50 (µM)Standard DrugIC50 (µM)Reference
Novel Quinoline 12e MGC-803 (Gastric)1.385-Fluorouracil6.22[4]
HCT-116 (Colon)5.345-Fluorouracil10.4[4]
MCF-7 (Breast)5.215-Fluorouracil11.1[4]
Novel Quinoline 3c C-32 (Melanoma)Comparable to DoxDoxorubicinNot specified[5]
MDA-MB-231 (Breast)Comparable to DoxDoxorubicinNot specified[5]
A549 (Lung)Comparable to DoxDoxorubicinNot specified[5]
Novel Quinoline 91b1 AGS (Gastric)4.28 (µg/mL)Cisplatin>4.28 (µg/mL)[6]
KYSE150 (Esophageal)4.17 (µg/mL)Cisplatin>4.17 (µg/mL)[6]
KYSE450 (Esophageal)1.83 (µg/mL)Cisplatin>1.83 (µg/mL)[6]
Novel Quinoline 4c K-562 (Leukemia)7.72--[7]
NCI-H23 (Lung)3.20--[7]
SNB-75 (CNS)2.38--[7]
RXF 393 (Renal)2.21--[7]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to assess the cytotoxicity of the novel quinoline compounds.

Cell Lines and Culture Conditions

A variety of human cancer cell lines were utilized in these studies, including but not limited to MGC-803 (gastric), HCT-116 (colon), MCF-7 (breast), A549 (lung), C-32 (melanoma), K-562 (leukemia), and SNB-75 (CNS).[4][5][7] Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Procedure:

  • Cells were seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the novel quinoline compounds or standard drugs for a specified period (e.g., 48 or 72 hours).[4][5]

  • Following incubation, the treatment medium was removed, and MTT solution was added to each well.

  • After a further incubation period, the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Signaling Pathway Disruption

Quinoline derivatives exert their anticancer effects by modulating various cellular signaling pathways.[1][9] One of the key mechanisms involves the induction of apoptosis, or programmed cell death, through the regulation of pro-apoptotic and anti-apoptotic proteins. The diagram below illustrates a simplified apoptotic signaling pathway often targeted by these compounds.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Novel Quinolines Novel Quinolines Novel Quinolines->Death Receptors Novel Quinolines->Mitochondrion

Simplified Apoptotic Signaling Pathway

The experimental workflow for evaluating the cytotoxicity of these compounds is a critical component of the research process. The following diagram outlines the typical steps involved, from initial compound synthesis to the final data analysis.

experimental_workflow Synthesis of Novel Quinolines Synthesis of Novel Quinolines Compound Treatment Compound Treatment Synthesis of Novel Quinolines->Compound Treatment Cell Culture Cell Culture Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition IC50 Calculation IC50 Calculation Data Acquisition->IC50 Calculation Comparative Analysis Comparative Analysis IC50 Calculation->Comparative Analysis

Cytotoxicity Evaluation Workflow

References

Comparative Performance Analysis of 6-Bromo-4-chloroquinoline-3-carbonitrile in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, 6-Bromo-4-chloroquinoline-3-carbonitrile has emerged as a significant scaffold in the synthesis of novel therapeutic agents, particularly in the realm of oncology. This guide provides a comparative analysis of its performance, drawing upon available experimental data for structurally related compounds and outlining the key methodologies used in its evaluation.

Product Identity

Chemical Name: this compound CAS Number: 364793-54-4 Molecular Formula: C₁₀H₄BrClN₂ Molecular Weight: 267.51 g/mol Appearance: Solid Purity: ≥97%

Core Application: Anticancer Research

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a cyano group at the 3-position of the quinoline ring are often explored to enhance potency and selectivity against various biological targets.

A primary area of investigation for quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. While direct experimental data for this compound is limited in publicly available literature, its structural similarity to known PI3K/mTOR inhibitors suggests its potential in this domain.

Comparative Anticancer Activity

To provide a performance context, this guide presents data on structurally similar quinazoline and quinoline derivatives that have been evaluated for their anticancer activity. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines, as determined by the MTT assay.

CompoundCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 8a (6-Bromo-2-thioquinazoline derivative) MCF-7 (Breast)15.85 ± 3.32Erlotinib>100
SW480 (Colon)17.85 ± 0.92Erlotinib>100
Compound 5i (Quinoline-benzothiazole Schiff's base) MCF-7 (Breast)10.65DoxorubicinNot specified
A549 (Lung)10.89DoxorubicinNot specified

Note: The data presented is for structurally related compounds and is intended to provide a comparative baseline for the potential performance of this compound.

Comparative Antibacterial Activity

The quinoline core is also a key feature of many antibacterial agents. The following table presents the minimum inhibitory concentration (MIC) for a quinoxaline derivative, a structurally related heterocyclic compound.

CompoundBacterial StrainMIC (µg/mL)
Quinoxaline derivative 5p S. aureus4-16
B. subtilis8-32
MRSA8-32
E. coli4-32

Experimental Protocols

Synthesis of 6-Bromo-4-chloroquinoline

A common synthetic route to the 6-bromo-4-chloroquinoline core involves the cyclization of a substituted aniline followed by chlorination.

Step 1: Synthesis of 6-bromoquinolin-4-ol A mixture of 4-bromoaniline, meldrum's acid, and triethylorthoformate is stirred at room temperature. The resulting product is then cyclized at high temperature (e.g., 210°C in ether) to yield 6-bromoquinolin-4-ol.

Step 2: Chlorination 6-bromoquinolin-4-ol is treated with phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF, and heated under reflux. After the reaction, the excess POCl₃ is removed, and the product is isolated by precipitation in ice water and subsequent workup to afford 6-bromo-4-chloroquinoline.

Anticancer Activity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.

Mandatory Visualizations

Below are diagrams illustrating key conceptual frameworks relevant to the evaluation of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Comparative Analysis start Starting Materials (e.g., 4-bromoaniline) intermediate 6-Bromo-4-chloroquinoline start->intermediate Cyclization & Chlorination product This compound intermediate->product Cyanation assay In vitro Assays (e.g., MTT, MIC) product->assay data Performance Data (IC50, MIC) assay->data comparison Comparison with Alternative Compounds data->comparison conclusion Structure-Activity Relationship (SAR) comparison->conclusion

Caption: Experimental workflow for the synthesis and evaluation of this compound.

pi3k_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of common analytical techniques for the characterization and quantification of quinoline derivatives, compounds of significant interest in medicinal chemistry and drug development.[1][2][3] The focus is on the cross-validation of data obtained from High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy to ensure data integrity, accuracy, and reliability—critical components in pharmaceutical research and quality control.

Introduction to Analytical Cross-Validation

In analytical chemistry, cross-validation is the process of comparing data from two or more distinct analytical methods to ensure that they produce comparable and reliable results.[4][5] This is particularly crucial in drug development, where different methods may be used across various stages, from initial discovery to clinical trials.[4][6] For quinoline derivatives, which exhibit a wide range of biological activities including anticancer and antimalarial properties, robust and validated analytical methods are essential for accurate quantification and characterization.[7][8]

Comparative Performance of Analytical Methods

The choice of analytical technique depends on the specific properties of the quinoline derivative and the objective of the analysis. HPLC is widely used for routine quantification, GC-MS is suitable for volatile or semi-volatile derivatives, and NMR is unparalleled for structural elucidation. The following tables summarize typical performance metrics for these methods based on validation studies.

Table 1: Performance Characteristics of HPLC-UV Methods for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (R²) > 0.998Indicates a strong correlation between concentration and detector response.[9][10]
Accuracy (% Recovery) 98% - 102%The closeness of the measured value to the true value.
Precision (RSD%) < 2%The degree of agreement among individual test results when the procedure is applied repeatedly.
LOD (Limit of Detection) 0.1 - 1.0 µg/mLThe lowest amount of analyte that can be detected but not necessarily quantified.
LOQ (Limit of Quantitation) 0.5 - 5.0 µg/mLThe lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[4]
Specificity HighThe ability to assess the analyte unequivocally in the presence of other components.

Table 2: Performance Characteristics of GC-MS Methods for Quinoline Derivative Analysis

ParameterTypical Performance ValueDescription
Linearity (R²) > 0.999Demonstrates a direct proportionality between analyte concentration and instrument response.[11][12]
Accuracy (% Recovery) 82.9% - 101.6%Reflects the agreement between the measured concentration and the actual concentration.[11][12]
Precision (RSD%) < 4.0%Measures the repeatability and intermediate precision of the method.[11][12]
LOD (Limit of Detection) 0.1 mg/kgThe smallest concentration of the analyte that can be reliably detected.[12]
LOQ (Limit of Quantitation) 0.5 mg/kgThe lowest concentration that can be measured with acceptable accuracy and precision.
Specificity Very HighMass spectrometry provides high selectivity based on mass-to-charge ratio, minimizing interference.[13][14]

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducible and validatable analytical results.

Protocol 1: HPLC-UV Method for Quinoline Alkaloids

This protocol is a representative example for the quantitative analysis of quinoline derivatives in pharmaceutical formulations.

  • Chromatographic System: An HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 100 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[10]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength appropriate for the specific quinoline derivative (e.g., 412 nm for Quinoline Yellow).[15]

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase), filter through a 0.45 µm filter, and dilute to a concentration within the calibration range.

  • Validation Parameters: Assess linearity, accuracy, precision, LOD, and LOQ according to ICH or FDA guidelines.[16][17] The calibration curve should be prepared in the same matrix as the samples to be analyzed.[18]

Protocol 2: GC-MS Method for Quinoline Analysis

This protocol is suitable for the determination of quinoline and its volatile derivatives in various matrices, such as textiles or environmental samples.[12][19]

  • Chromatographic System: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A capillary column suitable for semi-volatile compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.5 µm).[12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

  • Oven Temperature Program: Start at 90°C, hold for 2 minutes, then ramp up to 260°C at a rate of 20°C/min, and hold for 3 minutes.[12]

  • Injection: 1.0 µL in splitless mode at an inlet temperature of 250°C.[12]

  • Mass Spectrometry: Operate in Electron Ionization (EI) mode. Qualitative analysis is performed using full scan mode, and quantitative analysis uses Selected Ion Monitoring (SIM) for higher sensitivity.

  • Sample Preparation: Use a suitable extraction method, such as ultrasonic extraction with a solvent like toluene.[12] The extract is then filtered before injection.

  • Method Validation: Validate the method for specificity, linearity, accuracy, precision, and limits of detection and quantification.[11]

Protocol 3: NMR Spectroscopy for Structural Characterization

NMR is the definitive method for the structural elucidation of newly synthesized quinoline derivatives.[20][21]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified quinoline derivative in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[20] For optimal resolution, a concentration of <0.25 M is recommended.[20]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC): If the 1D spectra are complex or for complete structural assignment, two-dimensional experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities.[21]

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Chemical shifts (δ), coupling constants (J), and signal multiplicities are used to determine the molecular structure.

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes and concepts related to the analysis of quinoline derivatives.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Validation sp1 Extraction / Dissolution sp2 Filtration / Cleanup sp1->sp2 sp3 Dilution sp2->sp3 am1 Method A (e.g., HPLC-UV) sp3->am1 am2 Method B (e.g., GC-MS) sp3->am2 dp1 Raw Data Acquisition am1->dp1 am2->dp1 dp2 Quantification & Characterization dp1->dp2 cv Cross-Validation (Compare Results) dp2->cv fr Final Report cv->fr

Caption: General workflow for the analysis and cross-validation of quinoline derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) pi3k PI3K receptor->pi3k Activation akt Akt/PKB pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation quinoline Quinoline Derivative (Inhibitor) quinoline->pi3k Inhibition quinoline->mtor

Caption: PI3K/Akt/mTOR pathway, a common target for quinoline-based inhibitors.[1][7]

G cluster_methods Analytical Methods Comparison cluster_results Data Evaluation samples Set of N Samples (Spiked & Real) method1 Method 1 (Reference) e.g., Validated HPLC samples->method1 method2 Method 2 (Comparator) e.g., New GC-MS samples->method2 results1 Results from Method 1 (Concentration C1) method1->results1 results2 Results from Method 2 (Concentration C2) method2->results2 comparison Statistical Comparison (e.g., Bland-Altman plot, % difference) results1->comparison results2->comparison conclusion Conclusion on Comparability (Methods are interchangeable) comparison->conclusion

Caption: Logical workflow for the cross-validation of two different analytical methods.[4]

References

Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this class, halogenated 4-chloroquinoline-3-carbonitriles have emerged as a promising chemotype, exhibiting a range of biological activities, particularly in the realm of oncology. This guide provides a comparative overview of 6-Bromo-4-chloroquinoline-3-carbonitrile and its halogenated analogs, focusing on their anticancer and kinase inhibitory activities. The information presented is collated from various studies to offer a comprehensive, albeit synthesized, comparison.

Structure-Activity Relationship and Comparative Potency

Studies on similar quinoline and quinazoline scaffolds have consistently shown that the presence of a halogen at the 6-position can enhance cytotoxic and kinase inhibitory activities. For instance, research on 6-bromo quinazoline derivatives has demonstrated potent anticancer effects. The electron-withdrawing nature and the size of the halogen atom can influence binding affinity to target proteins, such as enzyme kinases, and affect the overall lipophilicity of the molecule, which in turn impacts cell permeability.

Below is a summary of available quantitative data for this compound and related halogenated analogs. It is important to note that these values are from different studies and experimental conditions may vary.

Table 1: Cytotoxic Activity of 6-Bromo-Substituted Quinazoline Analogs

CompoundCell LineIC50 (µM)Reference
6-Bromo-2-thio-3-substituted quinazolinone derivative (8a)MCF-7 (Breast Cancer)15.85 ± 3.32[1]
6-Bromo-2-thio-3-substituted quinazolinone derivative (8a)SW480 (Colon Cancer)17.85 ± 0.92[1]
6-Bromo-2-thio-3-substituted quinazolinone derivative (8a)MRC-5 (Normal Lung Fibroblast)84.20 ± 1.72[1]

Note: The data presented is for a structurally related 6-bromo quinazolinone, not the exact this compound. This highlights the potential of the 6-bromo substitution.

Targeted Biological Activity: Kinase Inhibition

The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for kinase inhibitors, particularly targeting the ATP-binding site of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). Halogenation of this scaffold can significantly impact inhibitor potency and selectivity. While specific data for this compound as a kinase inhibitor is not available, studies on structurally similar compounds provide valuable insights. For example, 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been developed as potent irreversible inhibitors of EGFR and HER-2.[2]

The general mechanism of action for many quinoline-based kinase inhibitors involves competition with ATP for binding to the catalytic domain of the kinase. This inhibition blocks the downstream signaling pathways that are often dysregulated in cancer, leading to reduced cell proliferation and survival.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

EGFR Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to kinase activity.

Protocol:

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Test compound at various concentrations.

    • Recombinant human EGFR kinase.

    • A suitable peptide substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

  • ATP Detection: Add a luminescent kinase assay reagent (e.g., ADP-Glo™) which first terminates the kinase reaction and depletes the remaining ATP, and then converts the generated ADP back to ATP, which is then used to generate a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and is inversely correlated with the amount of ATP remaining. Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Visualizing a Potential Mechanism of Action

To illustrate a potential signaling pathway that could be targeted by these compounds, the following diagram depicts a simplified EGFR signaling cascade.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation Grb2 Grb2 P_EGFR->Grb2 Recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 6-Halo-4-chloroquinoline -3-carbonitrile Inhibitor->EGFR Inhibits Experimental_Workflow Synthesis Synthesis of 6-Halo-4-chloroquinoline -3-carbonitrile Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity In vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Kinase_Assay Target-based Kinase Assay (e.g., EGFR) Purification->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Kinase_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Navigating Drug Discovery: A Comparative Guide to ADME-Tox Prediction for 6-Bromo-4-chloroquinoline-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is paramount to de-risk drug development projects and reduce costly late-stage failures. This guide provides a comparative overview of predictive methodologies for the ADME-Tox properties of 6-Bromo-4-chloroquinoline-3-carbonitrile derivatives, a novel class of compounds with significant therapeutic potential. By leveraging both in silico and in vitro approaches, researchers can gain crucial insights into the drug-like properties of these molecules and prioritize candidates with the highest probability of success.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects.[1] The specific substitution pattern of this compound suggests a class of compounds designed for targeted therapeutic intervention. However, their journey from promising hits to clinical candidates is contingent on favorable ADME-Tox characteristics. This guide will delve into the predictive models and experimental assays used to evaluate these properties, offering a framework for their comprehensive assessment.

In Silico ADME-Tox Prediction: A First-Tier Screening Approach

Computational, or in silico, ADME-Tox modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of large numbers of virtual compounds.[2][3] These models utilize quantitative structure-activity relationships (QSAR) and other machine learning algorithms to predict a compound's physicochemical and pharmacokinetic properties based on its chemical structure. For quinoline derivatives, several in silico studies have successfully predicted properties like c-MET kinase inhibition, toxicity profiles, and anti-SARS-CoV-2 activity.[4][5][6][7]

Comparative Analysis of Predicted ADME Properties for Quinoline Derivatives

While specific data for this compound derivatives is not yet publicly available, we can extrapolate from studies on structurally related quinoline compounds to anticipate their likely ADME profile. The following table summarizes key in silico predicted ADME parameters for different classes of quinoline derivatives, providing a comparative baseline.

Parameter 4-(2-fluorophenoxy) quinoline derivatives [4]2-aryl-quinoline-4-carboxylic acid derivatives [8]methoxybenzo[h]quinoline-3-carbonitrile derivatives [9](7-chloroquinolin-4-ylthio) alkylbenzoate derivatives [10]
Human Intestinal Absorption (%) Data not availableHigh94.97 - 100%Data not available
Blood-Brain Barrier (BBB) Permeability Data not availablePredicted to crossData not available-0.41 to 0.282
P-glycoprotein (P-gp) Substrate Data not availableData not availablePredicted to be substratesOne compound predicted to be a substrate
CYP450 2D6 Inhibition Data not availableData not availablePredicted to be non-inhibitorsData not available
Hepatotoxicity Data not availableData not availablePredicted to be non-hepatotoxicSome compounds predicted to be hepatotoxic
Oral Rat Acute Toxicity (LD50) LOAEL predicted via pkCSMData not availableData not availableSome compounds predicted to be toxic

LOAEL: Lowest Observed Adverse Effect Level

This comparative data suggests that quinoline derivatives generally exhibit good intestinal absorption. However, properties like BBB permeability and potential for P-gp substrate activity and hepatotoxicity can vary significantly based on the specific substitutions on the quinoline core. For this compound derivatives, it will be crucial to perform similar in silico assessments to flag potential liabilities early on.

In Vitro Experimental Assays: Generating Definitive Data

While in silico models are excellent for initial screening, in vitro experimental assays are essential for generating robust and definitive data on a compound's ADME-Tox profile.[2][11] These assays utilize cell-based and biochemical systems to mimic physiological conditions and provide quantitative measurements of key parameters.

Key Experimental Protocols for ADME-Tox Profiling

Below are detailed methodologies for essential in vitro experiments to characterize the ADME-Tox properties of this compound derivatives.

1. Caco-2 Permeability Assay for Oral Absorption Prediction

  • Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. This assay predicts the rate and extent of oral absorption of a drug.

  • Methodology:

    • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. The experiment is also performed in the reverse direction (B to A) to assess active efflux.

    • The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug permeation, A is the surface area of the membrane, and C0 is the initial drug concentration.

2. Cytochrome P450 (CYP) Inhibition Assay

  • Principle: Cytochrome P450 enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and toxicity. This assay assesses the potential of a compound to inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

  • Methodology:

    • Human liver microsomes, which are rich in CYP enzymes, are incubated with a specific fluorescent probe substrate for the CYP isoform of interest.

    • The test compound is added at various concentrations.

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation time, the reaction is stopped, and the formation of the fluorescent metabolite is measured using a plate reader.

    • The IC50 value (the concentration of the test compound that causes 50% inhibition of enzyme activity) is calculated.

3. hERG Channel Blockade Assay for Cardiotoxicity Assessment

  • Principle: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization. Blockade of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes.

  • Methodology:

    • A biochemical assay using a high-affinity radioligand or a fluorescent probe that binds to the hERG channel can be used for high-throughput screening.

    • For more definitive data, a manual or automated patch-clamp electrophysiology assay is performed on cells stably expressing the hERG channel (e.g., HEK293 cells).

    • The cells are exposed to increasing concentrations of the test compound, and the effect on the hERG current is measured.

    • The IC50 value for hERG channel blockade is determined.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the ADME-Tox assessment process and the biological context of quinoline derivatives, the following diagrams have been generated using Graphviz.

ADME_Tox_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Validation Virtual Library Virtual Library ADME-Tox Models ADME-Tox Models Virtual Library->ADME-Tox Models Prediction Prioritized Hits Prioritized Hits ADME-Tox Models->Prioritized Hits Ranking Synthesis Synthesis Prioritized Hits->Synthesis ADME Assays ADME Assays Synthesis->ADME Assays Toxicity Assays Toxicity Assays Synthesis->Toxicity Assays Lead Candidates Lead Candidates ADME Assays->Lead Candidates Toxicity Assays->Lead Candidates cMET_Pathway HGF HGF c-MET c-MET HGF->c-MET Binds and Activates PI3K PI3K c-MET->PI3K RAS RAS c-MET->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation

References

Comparative Docking Analyses of Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antiparasitic effects.[1][2] Molecular docking, a powerful in-silico method, plays a pivotal role in modern drug discovery by predicting the binding interactions and affinity of small molecules to their protein targets, thereby accelerating the identification of potential lead compounds.[1][3] This guide provides a comparative overview of docking studies for quinoline-based inhibitors against key therapeutic targets, supported by quantitative data and detailed experimental protocols.

I. Quinoline-Based Inhibitors as Anticancer Agents: Targeting EGFR Kinase

The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and quinoline derivatives have been extensively explored as its inhibitors.[4][5] Docking studies are crucial for understanding how these compounds interact with the ATP-binding site of the EGFR kinase domain.

Data Presentation: Comparative Docking and In Vitro Activity

The following table summarizes the docking scores and, where available, the corresponding in vitro inhibitory activities (IC50) of various quinoline and quinazoline-based derivatives against EGFR. A more negative docking score generally indicates a higher predicted binding affinity.[6]

Compound IDTargetDocking Score (kcal/mol)In Vitro Activity (IC50)Reference
Compound 4i EGFR (Wild-Type)> -8.212.86 µM (MCF-7 cells)[5]
Compound 4j EGFR (Wild-Type)> -8.213.09 µM (MCF-7 cells)[5]
Compound 4f EGFR (Mutant)Not Specified2.81 nM (L858R/T790M)[5]
Compound 6 EGFR-7.4106 nM[6]
Osimertinib EGFR (Mutant)-7.48.93 nM (L858R/T790M/C797S)[7]
Gefitinib EGFR-127.495 (MolDock Score)Not Specified[8]

Note: Docking scores from different studies may not be directly comparable due to variations in software and scoring functions.

Experimental Protocol: Molecular Docking of EGFR Inhibitors

The methodologies cited in the studies generally follow a standardized workflow for receptor-ligand docking.[8][9]

  • Protein Preparation: The three-dimensional crystal structure of the target protein (e.g., EGFR kinase domain) is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning correct bond orders.[8][9]

  • Ligand Preparation: The 2D structures of the quinoline derivatives are drawn and converted into 3D structures. The ligands are then subjected to energy minimization using a suitable force field to obtain a stable, low-energy conformation.[9]

  • Grid Generation: A grid box is defined around the active site of the protein. This box specifies the region where the docking algorithm will search for favorable binding poses for the ligand.[9]

  • Molecular Docking: Docking is performed using software such as AutoDock, Schrödinger Maestro, or Molegro Virtual Docker.[3][8][10] These programs place the ligand in various orientations and conformations within the defined grid box and calculate the binding affinity for each pose using a scoring function. The extra precision (XP) mode is often utilized for higher accuracy.[3]

  • Analysis of Results: The resulting poses are analyzed to identify the one with the best score (lowest binding energy). The interactions between the ligand and the protein's amino acid residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and examined.[3][4]

Visualization of EGFR Signaling Pathway

The following diagram illustrates a simplified representation of the EGFR signaling pathway, which is commonly targeted by quinoline-based kinase inhibitors.

EGFR_Signaling Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway inhibited by quinoline-based compounds.

II. Quinoline-Based Inhibitors as Antiviral Agents

Quinoline derivatives, including well-known drugs like chloroquine and hydroxychloroquine, have been investigated as inhibitors of various viral proteins.[10] Recent studies have focused on their potential against targets from HIV and SARS-CoV-2.

Data Presentation: Comparative Docking against Viral Proteases

This table presents comparative docking scores of quinoline derivatives against HIV-1 Reverse Transcriptase (RT) and SARS-CoV-2 Main Protease (Mpro).

Compound IDTarget Protein (PDB ID)Docking Score (kcal/mol)Standard DrugStandard's ScoreReference
Compound 4 HIV-1 RT (4I2P)-10.67Rilpivirine-10.11[3]
Compound 5 HIV-1 RT (4I2P)-10.22Elvitegravir-9.04[3]
Compound 6 HIV-1 RT (4I2P)-10.15Rilpivirine-10.11[3]
Quinine SARS-CoV-2 Mpro (6LU7)-7.0 to -9.6--[10][11]
Hydroxychloroquine SARS-CoV-2 Mpro (6LU7)-7.0 to -9.6--[10][11]
p59_7m (Quinoline) SARS-CoV-2 Mpro (6LU7)-24.20 (Binding Energy)--[12]
Experimental Protocol: Antiviral Docking Studies

The protocol for docking against viral targets is similar to that for kinases, with specific considerations for the viral protein structures.

  • Target and Ligand Preparation: The crystal structures of viral targets like HIV-1 RT (PDB: 4I2P) or SARS-CoV-2 Mpro (PDB: 6LU7) are downloaded and prepared.[3][12] Ligands, including synthesized quinoline derivatives and standard drugs like Rilpivirine, are prepared and optimized.[3]

  • Docking Simulation: Docking is performed using software like the Maestro module from Schrödinger or AutoDock 4.2.[3][10] For instance, in the HIV-1 RT study, docking was carried out in extra precision (XP) mode using Glide.[3] The Lamarckian Genetic Algorithm is often used in AutoDock for exploring conformational space.[10][11]

  • Validation and Analysis: To validate the docking protocol, a co-crystallized ligand can be removed from the binding site and re-docked. The root-mean-square deviation (RMSD) between the docked pose and the original crystal pose is calculated, with a value <2.0 Å generally considered a successful validation. The binding energies and interactions of the novel compounds are then compared to standard inhibitors.[3]

Visualization of a Comparative Docking Workflow

The following diagram outlines the general workflow for a comparative in-silico study of chemical inhibitors.

Docking_Workflow cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase PDB 1. Target Selection (e.g., PDB: 6LU7) PrepProtein 3. Protein Preparation (Add H, Remove Water) PDB->PrepProtein Ligands 2. Ligand Library (Quinoline Derivatives) PrepLigands 4. Ligand Preparation (Energy Minimization) Ligands->PrepLigands Grid 5. Active Site Grid Generation PrepProtein->Grid Docking 6. Molecular Docking (e.g., AutoDock, Glide) PrepLigands->Docking Grid->Docking Scoring 7. Scoring & Ranking (Binding Energy) Docking->Scoring Analysis 8. Interaction Analysis (H-Bonds, Hydrophobic) Scoring->Analysis Hit 9. Hit Identification & Comparison Analysis->Hit

References

Safety Operating Guide

Safe Disposal of 6-Bromo-4-chloroquinoline-3-carbonitrile: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information for the safe and compliant disposal of 6-Bromo-4-chloroquinoline-3-carbonitrile.

This compound is a halogenated heterocyclic organic compound. Due to its chemical nature, it requires careful handling and disposal to mitigate potential environmental and health risks. Adherence to institutional safety protocols and local, state, and federal regulations is mandatory.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

This protocol outlines the general procedure for the disposal of this compound.

1. Waste Identification and Segregation:

  • Treat all this compound waste as hazardous chemical waste.
  • This includes the pure compound, reaction mixtures containing it, and any contaminated materials such as gloves, absorbent paper, and glassware.
  • Keep this waste stream separate from non-hazardous waste and other incompatible chemical waste. Specifically, do not mix it with non-halogenated organic waste to avoid costly disposal procedures for the entire mixture.

2. Waste Collection and Containment:

  • Solid Waste:
  • Collect solid this compound waste in its original container if possible, or in a clearly labeled, sealable, and chemically compatible container.
  • For contaminated lab supplies (e.g., gloves, wipes), double-bag them in clear plastic bags to allow for visual inspection.
  • Liquid Waste:
  • If the compound is in a solution, collect it in a leak-proof container designated for halogenated organic waste. Ensure the container is compatible with the solvent used.
  • All waste containers must be kept securely closed except when adding waste.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Indicate the approximate quantity of the waste.
  • If in a solution, list all chemical constituents and their approximate percentages.

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
  • The storage area should be away from heat, ignition sources, and incompatible materials.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
  • The recommended disposal method for this type of compound is high-temperature incineration at a licensed chemical destruction facility.[1]
  • Never dispose of this compound down the drain or in regular trash.

Quantitative Data

ParameterValueSource
Reportable Quantity (RQ)Not establishedConsult local regulations
Permissible Exposure Limit (PEL)Not establishedConsult institutional guidelines
Toxicity Data (LD50/LC50)No data availableSafety Data Sheets for related compounds[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Solid or Liquid) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Waste ppe->segregate contain Collect in Labeled, Compatible Container segregate->contain improper Improper Disposal (Drain, Regular Trash) segregate->improper store Store in Designated Hazardous Waste Area contain->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Final Disposal via Licensed Contractor (e.g., Incineration) contact_ehs->disposal stop STOP improper->stop

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety protocols and local regulations for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling 6-Bromo-4-chloroquinoline-3-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 6-Bromo-4-chloroquinoline-3-carbonitrile.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following recommendations are based on the safety data for structurally similar compounds, including other quinoline derivatives and halogenated organic compounds. It is crucial to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for your specific laboratory conditions.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for similar compounds, this compound should be handled with caution. Quinoline derivatives can be harmful if swallowed or in contact with skin, cause skin and eye irritation, and are suspected of causing genetic defects and cancer.[1][2]

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Type Recommended Equipment Specifications & Rationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.Must meet appropriate government standards such as NIOSH (US) or EN 166 (EU).[2] Provides protection from splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves.Nitrile gloves offer good resistance to a broad range of chemicals, including bases, oils, and many solvents.[3][4] Neoprene gloves are also resistant to a wide array of oils, acids, caustics, and solvents.[4] Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[2]
Skin and Body Protection A laboratory coat (a disposable gown made of polyethylene-coated polypropylene is preferred for hazardous products), long pants, and closed-toe shoes.A lab coat should be worn to protect street clothes and skin from contamination.[5] Avoid fabrics like polyester or acrylic.[6] Ensure the lab coat is buttoned for maximum coverage.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.A respirator is required if exposures to dust and fumes are above the Permissible Exposure Limits (PELs).[6] Respirator use requires a formal program, including fit testing and training.[6]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

1. Preparation and Engineering Controls:

  • Location: All handling of the solid compound and its solutions should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.

  • Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Documentation: Review the Safety Data Sheet (SDS) for the specific chemical and any relevant Standard Operating Procedures (SOPs) before beginning work.

2. Handling the Compound:

  • Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before handling the chemical.

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the laboratory.[1][7] Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][2]

3. Storage:

  • Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[7]

  • Compatibility: Store away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[8][9]

1. Waste Segregation:

  • Halogenated Waste: All waste containing this compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste, as this increases disposal costs and complexity.[10]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, paper towels) and liquid waste in separate, compatible containers.

2. Waste Container Management:

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[8][11]

  • Closure: Keep waste containers closed at all times, except when adding waste.[8][10]

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

3. Spill and Decontamination Procedures:

  • Minor Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container.[7][11]

  • Major Spills: In the event of a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontamination: Clean the affected area with an appropriate solvent, and collect the cleaning materials as halogenated waste.

Visualizing Safe Handling Workflows

To further clarify the procedural steps, the following diagrams illustrate the logical workflows for handling and spill response.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal Prep Review SDS & SOPs GatherPPE Gather Appropriate PPE Prep->GatherPPE CheckHood Verify Fume Hood Operation GatherPPE->CheckHood DonPPE Don PPE CheckHood->DonPPE Weigh Weigh Compound in Hood DonPPE->Weigh Dissolve Prepare Solution in Hood Weigh->Dissolve Store Store in Labeled, Sealed Container Dissolve->Store Segregate Segregate Halogenated Waste Dissolve->Segregate DoffPPE Doff & Dispose of PPE Store->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash LabelWaste Label Waste Container Segregate->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose

Caption: Workflow for Handling this compound.

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess MinorSpill Minor Spill? Assess->MinorSpill Evacuate Evacuate Area MinorSpill->Evacuate No DonPPE Don Appropriate PPE MinorSpill->DonPPE Yes NotifyEHS Notify EHS Evacuate->NotifyEHS End End NotifyEHS->End Contain Contain Spill with Absorbent DonPPE->Contain Collect Collect Waste into Halogenated Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->End

Caption: Decision-Making Process for Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-chloroquinoline-3-carbonitrile
Reactant of Route 2
6-Bromo-4-chloroquinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.